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Foundational

Introduction: The Unique Interplay of Steric Hindrance and Electrophilicity

An In-depth Technical Guide to Neopentyl Fluoroformate: Structure, Properties, and Reactivity Neopentyl fluoroformate, (CH₃)₃CCH₂OC(O)F, represents a fascinating molecular architecture for researchers in organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Neopentyl Fluoroformate: Structure, Properties, and Reactivity

Neopentyl fluoroformate, (CH₃)₃CCH₂OC(O)F, represents a fascinating molecular architecture for researchers in organic synthesis and drug development. It combines the high electrophilicity of the fluoroformate group with the profound steric bulk of the neopentyl moiety. This combination dictates its reactivity, stability, and synthetic utility, setting it apart from less hindered analogs like ethyl or propyl fluoroformate. While its direct applications are still emerging, the study of neopentyl fluoroformate and its chemical precursors provides deep insights into reaction mechanisms, particularly the competition between nucleophilic substitution pathways.[1]

This guide, intended for chemists and drug development professionals, offers a comprehensive overview of neopentyl fluoroformate's chemical structure, physical properties, synthesis, and unique reactivity profile. We will delve into the mechanistic causality behind its behavior, drawing comparisons to its more extensively studied precursor, neopentyl chloroformate, to provide a holistic understanding.

Chemical Structure and Identification

The defining feature of neopentyl fluoroformate is the quaternary carbon of the tert-butyl group adjacent to the methylene bridge, which is, in turn, connected to the reactive fluoroformate functional group. This structure imposes significant steric constraints on reaction pathways targeting the α-carbon.

Key Identifiers
IdentifierNeopentyl FluoroformateNeopentyl Chloroformate (Precursor)
IUPAC Name 2,2-dimethylpropyl carbonofluoridate[1]2,2-dimethylpropyl carbonochloridate[2]
Molecular Formula C₆H₁₁FO₂[1]C₆H₁₁ClO₂[2][3]
Molecular Weight 134.15 g/mol [1]150.60 g/mol [2][3]
CAS Number Not assigned20412-38-8[2][3]
Canonical SMILES CC(C)(C)COC(=O)F[1]CC(C)(C)COC(=O)Cl[2]
InChI Key UGWQZMRCFDSAHF-UHFFFAOYSA-N[1]JUUBFHLPTCPVBO-UHFFFAOYSA-N[2]
Predicted Spectroscopic Characteristics

While specific spectra for neopentyl fluoroformate are not widely published, its structure allows for the prediction of key NMR features, which are crucial for its identification and purity assessment.

  • ¹H NMR: The proton spectrum is expected to be simple and characteristic. A sharp singlet, integrating to 9 protons, would appear for the three equivalent methyl groups of the tert-butyl moiety, likely in the δ 0.9-1.1 ppm range. A two-proton signal for the -CH₂- group adjacent to the oxygen will be observed further downfield, likely as a doublet due to coupling with the fluorine atom on the carbonyl group (⁴J-HF coupling), anticipated in the δ 4.0-4.3 ppm region.

  • ¹³C NMR: The spectrum would show four distinct signals: one for the methyl carbons, one for the quaternary carbon, one for the methylene carbon (-CH₂-), and one for the carbonyl carbon (-C(O)F).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift would be indicative of the fluoroformate environment.[4]

Physical and Chemical Properties

Physical Properties of Neopentyl Chloroformate (Precursor)
PropertyValue
Appearance Colorless liquid
Boiling Point 55 °C at 36 mmHg
Density 1.003 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.410
Flash Point 32 °C (89.6 °F) - closed cup
Vapor Pressure -0.65 psi at 20 °C

It is anticipated that neopentyl fluoroformate would have a slightly lower boiling point than its chloroformate analog due to the lower molecular weight and differences in intermolecular forces.

Solubility and Stability
  • Solubility: Like its chloroformate precursor, neopentyl fluoroformate is expected to be soluble in common anhydrous organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[2]

  • Stability: Fluoroformates are highly reactive compounds. Neopentyl fluoroformate is sensitive to moisture and nucleophiles. It should be handled under anhydrous conditions and stored in a cool, dry environment (2-8°C is recommended for the chloroformate precursor) under an inert atmosphere (e.g., nitrogen or argon).[1]

Synthesis and Handling

The primary route to neopentyl fluoroformate is through a nucleophilic substitution (halogen exchange) reaction, starting from its commercially available chloroformate precursor.

Synthetic Workflow: Halogen Exchange

The conversion of a chloroformate to a fluoroformate is a standard transformation in organofluorine chemistry. The choice of the fluorinating agent and solvent is critical to ensure high yield and minimize side reactions.

G cluster_0 Synthesis of Neopentyl Fluoroformate NC Neopentyl Chloroformate ((CH₃)₃CCH₂OC(O)Cl) Workup Reaction Workup (Filtration, Extraction) NC->Workup Reaction (Heat, Inert Atm.) Solvent Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile, Sulfolane) Solvent->Workup Fluoride Fluoride Source (e.g., KF, CsF, TBAF) Fluoride->Workup Product Neopentyl Fluoroformate ((CH₃)₃CCH₂OC(O)F) Purification Final Purification (Distillation) Workup->Purification Purification->Product

Caption: Synthetic workflow for neopentyl fluoroformate via halogen exchange.

Experimental Protocol: Representative Synthesis

This protocol is a representative methodology based on established procedures for converting alkyl chloroformates to fluoroformates.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (1.5 equivalents) and an anhydrous polar aprotic solvent (e.g., sulfolane or acetonitrile).

  • Reagent Addition: Stir the suspension and add neopentyl chloroformate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture to remove the potassium chloride salt and excess potassium fluoride.

  • Isolation: Carefully remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield pure neopentyl fluoroformate.

Causality Behind Choices:

  • Anhydrous Conditions: Essential to prevent hydrolysis of the chloroformate starting material and the fluoroformate product back to neopentyl alcohol.[1]

  • Polar Aprotic Solvent: Solvents like acetonitrile or sulfolane are chosen because they can partially dissolve the fluoride salt (enhancing reactivity) without having active protons that would react with the electrophilic substrates.

  • Fluoride Source: Spray-dried KF is a cost-effective and common choice. Cesium fluoride (CsF) is more reactive but also more expensive. Phase-transfer catalysts can sometimes be employed to improve the solubility and reactivity of the fluoride salt.

Safety and Handling

Neopentyl fluoroformate, like other haloformates, should be treated as a hazardous substance. The safety profile of the chloroformate precursor provides a strong basis for its handling procedures.

  • Hazards: Assumed to be corrosive, a skin and eye irritant, and harmful if inhaled.[2] Contact with moisture can release corrosive hydrogen fluoride.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (fluoropolymer-coated recommended), safety goggles, a face shield, and a lab coat.[1]

  • Handling: Use corrosion-resistant equipment (e.g., PTFE or glass). Conduct all transfers and reactions under an inert atmosphere (glovebox or Schlenk line) to exclude moisture.[1]

  • Disposal: Waste should be quenched carefully with a suitable nucleophile (e.g., a solution of sodium hydroxide in alcohol) before disposal according to institutional protocols for halogenated organic waste.

Reactivity and Mechanistic Insights

The most compelling scientific aspect of neopentyl haloformates is their solvolysis behavior, which has been extensively studied for the chloroformate.[5] These studies reveal a fascinating competition between two distinct reaction mechanisms, governed by the nature of the solvent. This behavior is directly applicable to understanding the reactivity of neopentyl fluoroformate.

The Dual-Mechanism Paradigm

The solvolysis of primary alkyl haloformates can proceed via two main pathways:

  • Addition-Elimination (A-E): A bimolecular pathway where a solvent molecule (nucleophile) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (halide). This pathway is favored in nucleophilic solvents.

  • Ionization (Sₙ1-like): A unimolecular pathway involving the ionization of the C-X bond to form an acylium ion or, in the case of neopentyl systems, a carbocation intermediate. This pathway is favored in highly ionizing, non-nucleophilic solvents.

The steric hindrance of the neopentyl group makes a direct Sₙ2 attack on the α-carbon virtually impossible. However, its unique structure allows for a rearrangement during the ionization pathway.

G cluster_0 Solvent: High Nucleophilicity, Moderate Ionizing Power (e.g., EtOH, MeOH, Aqueous Acetone) cluster_1 Solvent: Low Nucleophilicity, High Ionizing Power (e.g., Aqueous HFIP, TFE) A Neopentyl Fluoroformate B Tetrahedral Intermediate A->B + Solvent (Nu:) C Solvolysis Products B->C - F⁻, - H⁺ label_A_E Addition-Elimination (Dominant Pathway) D Neopentyl Fluoroformate E Primary Carbocation (Unstable) D->E Ionization F Tertiary Carbocation (Rearranged, More Stable) E->F 1,2-Methyl Shift (Rate Influencing) G Rearranged Products F->G + Solvent label_Ionization Ionization with Rearrangement (Dominant Pathway)

Caption: Competing solvolysis mechanisms for neopentyl fluoroformate.

The Decisive Role of the Solvent

Studies on neopentyl chloroformate using the extended Grunwald-Winstein equation (log(k/k₀) = lN_T + mY_Cl) quantitatively demonstrate this mechanistic duality.[5]

  • In Nucleophilic Solvents (e.g., ethanol, methanol, aqueous acetone): The reaction proceeds via the addition-elimination pathway. The rate is highly sensitive to the solvent's nucleophilicity (large l value) and less sensitive to its ionizing power (m value). The solvolysis rates are remarkably similar to those of less hindered n-propyl chloroformate, indicating the steric bulk does not significantly affect the attack at the remote carbonyl carbon.[5]

  • In Highly Ionizing, Weakly Nucleophilic Solvents (e.g., aqueous hexafluoroisopropanol - HFIP): The mechanism shifts to an ionization pathway. In these solvents, neopentyl chloroformate solvolyzes significantly faster than its n-propyl analog.[5] This rate enhancement is a hallmark of anchimeric assistance. The initial formation of a primary carbocation is followed by a rapid, concerted 1,2-methyl shift , leading to a much more stable tertiary carbocation. This rearrangement avoids the formation of the unstable primary carbocation and accelerates the overall reaction rate, a phenomenon not available to the n-propyl system.[5]

While fluoroformates are generally less reactive than chloroformates in the ionization pathway due to the stronger C-F bond, they show similar sensitivity to solvent effects in the addition-elimination pathway.[6][7] Therefore, a similar mechanistic dichotomy is expected for neopentyl fluoroformate, making it a valuable substrate for studying steric and electronic effects in substitution reactions.

Applications and Future Directions

The unique properties imparted by the fluorine atom make fluoroformates valuable reagents in modern chemistry.

  • Medicinal Chemistry: The incorporation of fluorine into drug candidates can significantly improve metabolic stability, binding affinity, and bioavailability. Fluoroformates serve as versatile building blocks for introducing fluorine-containing moieties.[1]

  • Materials Science: Fluorinated polymers often exhibit high thermal stability, chemical resistance, and unique surface properties. Fluoroformates are utilized in the synthesis of these advanced materials.[1]

  • Protecting Groups: While chloroformates are more common, the fluoroformate group can also be used to protect alcohols and amines, with potentially different reactivity and cleavage conditions.

The study of neopentyl fluoroformate, in particular, continues to provide a deeper understanding of the profound impact of steric effects on reaction mechanisms, which is crucial for the rational design of new synthetic routes and novel molecules with tailored properties.[1]

References

  • D’Souza, M. J., Carter, S. E., & Kevill, D. N. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences, 12(2), 1161–1174. [Link]

  • D’Souza, M. J., Carter, S. E., & Kevill, D. N. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. PMC. [Link]

  • D'Souza, M. J., Ryu, Z. H., Park, B. C., & Kevill, D. N. (2011). Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects. Molecules, 16(11), 9325-9337. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of neopentyl styrenesulfonate in CDCl₃. Retrieved March 26, 2026, from [Link]

  • Vasanthakumar, G. R., & Suresh Babu, V. V. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. [Link]

  • D'Souza, M. J. (n.d.). Correlation of the rates of solvolysis of alkyl haloformates. Digital Commons @ DU. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation. PMC. [Link]

  • Schraml, J., et al. (1976). /sup 29/Si, /sup 13/C, /sup 19/F, and /sup 1/H-NMR spectra of fluoroalkylsilanes. ETDEWEB. [Link]

  • Google Patents. (n.d.). CN103408427A - 9-fluorenylmethyl chloroformate preparation method.
  • International Labour Organization. (n.d.). ICSC 0305 - NEOPENTYL GLYCOL. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). Retrieved March 26, 2026, from [Link]

Sources

Exploratory

A Mechanistic Dissection of Neopentyl Fluoroformate Solvolysis: A Guide for Drug Development Professionals

Abstract The solvolytic reactivity of neopentyl fluoroformate lies at a critical intersection of steric hindrance and electronic effects, presenting a fascinating case study in physical organic chemistry with direct impl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solvolytic reactivity of neopentyl fluoroformate lies at a critical intersection of steric hindrance and electronic effects, presenting a fascinating case study in physical organic chemistry with direct implications for its use as a protecting group in complex molecule synthesis. This technical guide provides an in-depth analysis of the kinetic and mechanistic landscape of neopentyl fluoroformate solvolysis. While direct kinetic studies on neopentyl fluoroformate are not extensively documented in publicly available literature, a robust mechanistic framework can be constructed by drawing parallels from the well-characterized behavior of neopentyl chloroformate and other primary alkyl fluoroformates. This guide will dissect the dual-channel reaction pathway—a bimolecular addition-elimination mechanism in nucleophilic solvents and a unimolecular ionization pathway characterized by a signature 1,2-methyl shift in highly ionizing media. We will explore the application of the extended Grunwald-Winstein equation as a powerful diagnostic tool, present detailed experimental protocols for kinetic analysis, and provide a predictive framework for researchers in drug development and synthetic chemistry.

Introduction: The Enigma of the Neopentyl Group in Solvolysis

Neopentyl systems are notorious in organic chemistry for their steric bulk, which significantly retards standard bimolecular substitution (SN2) reactions. However, the formation of a primary carbocation required for a unimolecular (SN1) pathway is highly unfavorable. This dichotomy makes the solvolysis of neopentyl derivatives a mechanistically rich area of study. Fluoroformates, in turn, are valuable reagents in pharmaceutical and industrial applications, often serving as more stable alternatives to chloroformates for introducing oxycarbonyl moieties.[1] Understanding the solvolysis kinetics of neopentyl fluoroformate is therefore crucial for predicting its stability, reactivity, and the potential for unexpected rearrangement products under various reaction conditions.

This guide will establish that the solvolysis of neopentyl fluoroformate does not follow a single, simple pathway. Instead, its mechanism is a function of the surrounding solvent environment, pivoting between two distinct routes:

  • Addition-Elimination (A-E): A bimolecular process favored in nucleophilic solvents.

  • Ionization (SN1-type) with Rearrangement: A unimolecular pathway dominant in highly ionizing, non-nucleophilic solvents, which proceeds via a Wagner-Meerwein rearrangement to circumvent the formation of an unstable primary carbocation.

The Mechanistic Dichotomy: Insights from Neopentyl Chloroformate

The most illuminating analog for understanding neopentyl fluoroformate is neopentyl chloroformate, for which detailed solvolytic studies have been conducted.[2][3] These studies reveal a fascinating solvent-dependent mechanistic shift.

The Bimolecular Pathway in Nucleophilic Solvents

In solvents with moderate to high nucleophilicity, such as aqueous ethanol, methanol, and acetone mixtures, the solvolysis of neopentyl chloroformate proceeds via a bimolecular addition-elimination mechanism.[2] This pathway involves the nucleophilic attack of a solvent molecule (SOH) at the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the expulsion of the leaving group.

The rate of this reaction is sensitive to the nucleophilic properties of the solvent. The steric hindrance of the neopentyl group has a minimal effect in this pathway because the attack occurs at the accessible carbonyl carbon, not the sterically encumbered α-carbon of the alkyl group.[2]

The Ionization Pathway and the Signature 1,2-Methyl Shift

A dramatic shift in mechanism occurs in solvents of low nucleophilicity and high ionizing power, most notably in aqueous mixtures of 2,2,2-trifluoroethanol (TFE) and, especially, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] In these environments, the solvolysis of neopentyl chloroformate is significantly accelerated compared to other primary alkyl chloroformates like ethyl or n-propyl chloroformate.[2]

This rate enhancement is compelling evidence for a change to an ionization (SN1-type) mechanism that involves a concerted solvolysis-decomposition with a 1,2-methyl shift.[3][4] The process avoids the formation of the highly unstable primary neopentyl carbocation. Instead, as the C-Cl bond begins to break, a neighboring methyl group migrates with its electron pair, leading directly to the formation of the much more stable tertiary (1,1-dimethylpropyl) carbocation.[4] This rearranged cation is then rapidly trapped by the solvent.

The driving force for this rearrangement is the substantial increase in carbocation stability, which provides a lower energy pathway for ionization than the direct formation of a primary carbocation.[4]

Dissecting Solvent Effects: The Grunwald-Winstein Equation

A quantitative understanding of the solvent's role is achieved through the application of the extended Grunwald-Winstein equation.[1] This linear free energy relationship is an indispensable tool for elucidating solvolysis mechanisms.[5][6]

log(k/k₀) = lNT + mYCl + c

Where:

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the rate in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the substrate to changes in solvent nucleophilicity (NT ).

  • m is the sensitivity of the substrate to changes in solvent ionizing power (YCl ).

  • c is a constant.

For the solvolysis of neopentyl chloroformate, two distinct correlations are observed:

  • In nucleophilic solvents: A high l value (1.76) and a moderate m value (0.48) are found, consistent with a bimolecular addition-elimination mechanism where the transition state has significant nucleophilic involvement.[2]

  • In highly ionizing, non-nucleophilic solvents (HFIP and TFE mixtures): The data points deviate significantly from the correlation established for nucleophilic solvents, indicating a change in mechanism.[2] The accelerated rates in these solvents point towards an ionization pathway (m-dependent) that is not adequately described by the parameters of the bimolecular process.

It is highly probable that neopentyl fluoroformate would exhibit similar behavior, with a high sensitivity to solvent nucleophilicity (l) in most solvents, but with a pronounced rate acceleration and deviation from this correlation in strongly ionizing media like aqueous HFIP.

Visualizing the Competing Mechanisms

The dual mechanistic pathways available to neopentyl fluoroformate during solvolysis are depicted below. The dominant pathway is determined by the solvent's properties.

G cluster_0 Solvent Properties cluster_1 Bimolecular Pathway (Addition-Elimination) cluster_2 Unimolecular Pathway (Ionization with Rearrangement) Solvent Neopentyl Fluoroformate in Solvent (SOH) AE_TS Tetrahedral Intermediate [R-O-C(O-)(F)-OS+H] Solvent->AE_TS  High Nucleophilicity (High l)  e.g., aq. EtOH, aq. Acetone Ion_TS Rearrangement Transition State (1,2-Methyl Shift) Solvent->Ion_TS  High Ionizing Power (High m)  Low Nucleophilicity  e.g., aq. HFIP, aq. TFE   AE_Prod Unrearranged Products (R-O-CO-OS + HF) AE_TS->AE_Prod Elimination Tert_Cation Tertiary Carbocation (1,1-dimethylpropyl cation) Ion_TS->Tert_Cation Ionization & Rearrangement Ion_Prod Rearranged Products (tert-Amyl-OS + CO2 + HF) Tert_Cation->Ion_Prod Solvent Trapping

Caption: Competing solvolysis pathways for neopentyl fluoroformate.

The Fluoroformate vs. Chloroformate Leaving Group: Expected Kinetic Effects

While the overall mechanistic picture is expected to be similar, the change from a chloride to a fluoride leaving group is not trivial. Studies on other alkyl haloformates provide a basis for prediction:

  • kF/kCl Ratios: For bimolecular addition-elimination mechanisms, the kF/kCl rate ratio is often greater than unity.[7] This may seem counterintuitive given the stronger C-F bond. However, in the addition-elimination pathway, the rate-determining step is typically the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbonyl carbon more electrophilic, accelerating the attack.

  • Entropies of Activation (ΔS‡): Bimolecular mechanisms are characterized by highly negative entropies of activation, consistent with an associative, ordered transition state. This would be expected for neopentyl fluoroformate solvolysis in nucleophilic solvents.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically determine the solvolysis kinetics of neopentyl fluoroformate, a robust and self-validating experimental workflow is required. The following protocol is based on established methods for haloformate solvolysis, which monitor the production of hydrofluoric acid (HF) over time.

Workflow Overview

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis SolventPrep Prepare Solvent Mixtures (e.g., 80% EtOH, 97% HFIP) TempControl Equilibrate Solvent in Thermostatted Bath SolventPrep->TempControl SubstratePrep Prepare Stock Solution of Neopentyl Fluoroformate in aprotic solvent (e.g., MeCN) Initiate Inject Substrate Stock into Solvent (t=0) SubstratePrep->Initiate TempControl->Initiate Monitor Monitor Reaction Progress (Titration or Conductivity) Initiate->Monitor Quench Take Aliquots & Quench (if using titration) Monitor->Quench Plot Plot ln(C∞ - Ct) vs. Time Monitor->Plot Calc_k Calculate Rate Constant (k) from slope Plot->Calc_k GW_Analysis Correlate log(k/k₀) using Grunwald-Winstein Eq. Calc_k->GW_Analysis

Caption: Experimental workflow for kinetic analysis of solvolysis.

Step-by-Step Titrimetric Method

This method follows the rate of reaction by titrating the HF produced with a standardized base.

  • Solvent Preparation: Prepare a series of pure and binary aqueous solvents (e.g., 100% EtOH, 90% EtOH, 80% EtOH, 70% TFE, 97% HFIP).

  • Thermostatic Control: Place a known volume (e.g., 50.0 mL) of the chosen solvent in a reaction vessel equipped with a magnetic stirrer and immerse it in a constant-temperature water bath until thermal equilibrium is reached (e.g., 45.0 °C).

  • Initiation: Prepare a stock solution of neopentyl fluoroformate in a dry, aprotic solvent like acetonitrile. At time zero (t=0), inject a small, precise volume of the stock solution into the stirred solvent to achieve the desired initial concentration (e.g., 0.005 M).

  • Monitoring: At recorded time intervals, withdraw aliquots (e.g., 5.0 mL) from the reaction vessel and quench the reaction by adding the aliquot to a flask containing a solvent in which the substrate is stable but the acid is soluble (e.g., cold acetone).

  • Titration: Add a suitable indicator (e.g., bromothymol blue) to the quenched aliquot and titrate the liberated HF with a standardized solution of sodium hydroxide.

  • Infinity Measurement: To determine the concentration at the completion of the reaction (C∞), seal a sample of the reaction mixture and heat it for a period equivalent to at least 10 half-lives. Cool the sample to the reaction temperature and titrate as above.

  • Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t and V∞ is the volume at reaction completion.

Quantitative Data & Comparative Analysis

While specific data for neopentyl fluoroformate is pending experimental determination, the data for neopentyl chloroformate provides a crucial benchmark.

Table 1: Specific Rates of Solvolysis (k) for Neopentyl Chloroformate at 45.0 °C and Grunwald-Winstein Parameters.[2]

Solvent (% v/v or w/w)k x 105 (s-1)NTYClMechanistic Regime
100% EtOH1.830.37-2.52Addition-Elimination
90% EtOH5.300.16-0.94Addition-Elimination
80% EtOH11.50.000.00Addition-Elimination
100% MeOH6.800.17-1.12Addition-Elimination
90% Acetone1.48-0.35-2.22Addition-Elimination
80% Acetone7.94-0.37-0.83Addition-Elimination
97% TFE-H₂O10.9-3.302.83Ionization
70% TFE-H₂O12.3-1.982.96Ionization
97% HFIP-H₂O158-5.243.55Ionization
90% HFIP-H₂O111-4.503.82Ionization
70% HFIP-H₂O69.5-3.814.14Ionization
50% HFIP-H₂O55.3-3.424.38Ionization

Analysis of Table 1: The rates in ethanol, methanol, and acetone mixtures are relatively slow. However, there is a dramatic rate increase in the highly ionizing, non-nucleophilic HFIP mixtures, highlighting the shift to the much faster ionization pathway involving the 1,2-methyl shift.

Conclusion and Implications for Drug Development

The solvolysis of neopentyl fluoroformate is predicted to operate via a sensitive, solvent-dependent dual-channel mechanism. In most common organic solvents, it will react through a predictable bimolecular addition-elimination pathway. However, for researchers working in fluorinated alcoholic solvents, which are increasingly used to solubilize complex drug candidates, there is a high probability of switching to a rapid ionization mechanism involving skeletal rearrangement.

Key Takeaways for the Practitioner:

  • Predictive Power: The Grunwald-Winstein equation provides a robust framework for predicting the dominant reaction pathway based on solvent choice.

  • Risk of Rearrangement: The use of highly ionizing, non-nucleophilic solvents (e.g., HFIP, TFE) with neopentyl fluoroformate-protected compounds carries a significant risk of inducing a Wagner-Meerwein rearrangement, leading to unintended isomeric products.

  • Methodological Rigor: The provided experimental protocol offers a self-validating method to study the kinetics of this or similar systems, enabling precise determination of reactivity and stability under process-relevant conditions.

By understanding this mechanistic dichotomy, scientists can better control reaction outcomes, avoid unwanted byproducts, and rationally design synthetic and purification strategies for complex molecules where the neopentyl fluoroformate group is employed.

References

  • D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Recent Research Developments in Organic Chemistry, 13, 1–38. [Link]

  • D'Souza, M. J., Carter, S. E., & Kevill, D. N. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences, 12(2), 1161–1174. [Link]

  • D'Souza, M. J., Carter, S. E., & Kevill, D. N. (2011). Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent. PubMed. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. PMC. [Link]

  • D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Hilaris Publisher. [Link]

  • Seong, M. H., Kyong, J. B., Lee, Y. H., & Kevill, D. N. (2009). Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation. Molecules, 14(3), 1085-1095. [Link]

  • Kyong, J. B., Park, B.-C., Kim, C.-B., & Kevill, D. N. (2006). Rate and Product Studies of Solvolyses of Benzyl Fluoroformate. Molecules, 11(7), 547-557. [Link]

Sources

Foundational

A Technical Guide to Neopentyl Fluoroformate for Amine Protection in Advanced Synthesis

Abstract In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The protection of amines, a ubiquitous functional group, is a critical step that dictates the efficiency and success of multi-step syntheses.[1][2] This guide provides an in-depth technical analysis of neopentyl fluoroformate as a reagent for the introduction of the neopentyloxycarbonyl (Noc) protecting group for amines. We will explore the mechanistic underpinnings of its reactivity, its advantages over traditional chloroformates, and provide field-proven protocols for its application and subsequent cleavage. This document is intended for researchers, chemists, and process development professionals who require robust and reliable methods for amine protection.

Introduction: The Need for Robust Amine Protection

Amines are fundamental building blocks in a vast array of biologically active molecules and functional materials. However, their inherent nucleophilicity and basicity often lead to undesirable side reactions during synthetic transformations.[2] To circumvent this, a temporary "protecting group" is installed on the amine, rendering it inert to specific reaction conditions. This group must be stable enough to withstand various synthetic steps and yet be removable ("deprotected") under mild conditions that do not compromise the integrity of the target molecule.[1]

Carbamates are one of the most widely used classes of amine protecting groups due to their general stability and the predictability of their cleavage.[3][4] Well-known examples include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][3] The neopentyloxycarbonyl (Noc) group, introduced via neopentyl haloformates, offers a unique combination of stability and specific cleavage patterns, making it a valuable tool in the synthetic chemist's arsenal.

The Fluoroformate Advantage

While neopentyl chloroformate is commercially available and effective, its fluoroformate counterpart presents distinct advantages.[5] Fluoroformates are often more reactive than their chloroformate analogs, allowing for faster and more efficient protection reactions, sometimes under milder conditions.[6] Studies have shown that for haloformate esters, the rate-determining step is often the initial addition of the nucleophile (the amine) to the carbonyl carbon.[6] The similar, and sometimes faster, reaction rates of fluoroformates compared to chloroformates indicate that the carbon-halogen bond is not broken in this rate-determining step.[6]

The Neopentyloxycarbonyl (Noc) Group: Properties and Benefits

The Noc protecting group, derived from neopentyl fluoroformate, is a primary alkyl carbamate. Its defining feature is the neopentyl (2,2-dimethylpropyl) moiety. This sterically hindered alkyl group imparts several beneficial properties:

  • High Steric Bulk: The quaternary carbon adjacent to the oxygen atom provides significant steric hindrance, which enhances the stability of the resulting carbamate against many nucleophilic and basic conditions.

  • Absence of β-Hydrogens: Unlike other alkyl-based protecting groups, the neopentyl group lacks β-hydrogens, which prevents elimination side reactions under certain basic or thermal conditions.

  • Unique Cleavage Mechanisms: While stable to many conditions, the Noc group can be cleaved under specific protocols, offering an orthogonal protection strategy relative to more common groups like Boc or Fmoc.

Mechanism of Amine Protection

The protection of a primary or secondary amine with neopentyl fluoroformate proceeds via a nucleophilic acyl substitution reaction. The mechanism is generally accepted to be a two-step addition-elimination pathway through a tetrahedral intermediate.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the neopentyl fluoroformate.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of Fluoride: The intermediate collapses, reforming the carbonyl double bond and expelling the fluoride ion as a leaving group.

  • Deprotonation: A base, either added to the reaction or another equivalent of the starting amine, removes the proton from the nitrogen to yield the neutral Noc-protected amine and the corresponding ammonium salt.

Caption: Mechanism of Noc protection via addition-elimination.

Experimental Protocol: Protection of Amines

This protocol provides a general guideline for the N-protection of a primary or secondary amine using neopentyl fluoroformate. Optimization may be required depending on the specific substrate.

Materials:

  • Amine substrate

  • Neopentyl fluoroformate (1.1 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the non-nucleophilic base (e.g., TEA) dropwise to the stirred solution.

  • Add neopentyl fluoroformate dropwise over 5-10 minutes. A white precipitate (triethylammonium fluoride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Noc-protected amine.

Caption: Experimental workflow for Noc protection of an amine.

Stability of the Noc-Protected Amine

A key advantage of any protecting group is its stability under a defined set of conditions, allowing for selective transformations elsewhere in the molecule. The Noc group exhibits a robust stability profile.

Condition CategoryReagent / ConditionStability of Noc GroupNotes
Strongly Acidic Trifluoroacetic acid (TFA), HClLabile Cleavage occurs, similar to Boc group but may require slightly harsher conditions.
Mildly Acidic Acetic Acid, Pyridinium p-toluenesulfonate (PPTS)Generally Stable Typically stable, allowing for removal of more acid-labile groups.
Strongly Basic NaOH, KOH (aqueous)Stable The carbamate is resistant to hydrolysis under typical saponification conditions.
Non-nucleophilic Base Piperidine, DBUStable Stable to conditions used for Fmoc-deprotection.[1]
Catalytic Hydrogenation H₂, Pd/CStable Orthogonal to Cbz-group deprotection.
Oxidizing Agents m-CPBA, PCC, Jones ReagentStable The alkyl carbamate is robust to most common oxidizing agents.
Reducing Agents LiAlH₄, NaBH₄, DIBAL-HStable Carbamates are generally stable to hydride reducing agents.
Organometallics Grignard Reagents, OrganolithiumsGenerally Stable Stable at low temperatures, but can be cleaved by some organometallics at higher temperatures.

Deprotection of the Noc Group

The removal of the Noc group is typically achieved under strong acidic conditions, similar to those used for Boc deprotection. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage to form a neopentyl cation. This cation can undergo rearrangement.

Acid-Mediated Deprotection

Mechanism:

  • Protonation: A strong acid (e.g., TFA) protonates the carbonyl oxygen of the Noc-carbamate.

  • Cleavage: The C-O bond cleaves, releasing the free amine (as its conjugate acid) and the neopentyl cation.

  • Cation Rearrangement & Elimination: The primary neopentyl cation is unstable and can undergo a 1,2-methyl shift to form the more stable tert-amyl cation.[7][8] This cation is then trapped by a nucleophile or undergoes elimination to form alkenes. The formation of volatile byproducts (isobutylene and other alkenes) drives the reaction to completion.

Caption: Acid-catalyzed deprotection of the Noc group.

Experimental Protocol: Deprotection

Materials:

  • Noc-protected amine

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a solid base like sodium carbonate for neutralization.

Procedure:

  • Dissolve the Noc-protected amine in anhydrous DCM (approx. 0.1 M).

  • To the stirred solution at room temperature, add TFA (5-10 equivalents, or as a 25-50% v/v solution in DCM).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate or DCM).

  • Neutralize the mixture by washing with saturated aqueous NaHCO₃ or by adding a solid base until effervescence ceases.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.

Applications in Synthesis

Neopentyl haloformates are valuable reagents in various synthetic applications, including as protecting groups in peptide synthesis and in the development of model polymers.[5][8] The stability of the Noc group to a wide range of reagents makes it suitable for complex, multi-step syntheses where other common protecting groups might be inadvertently cleaved. Its orthogonality to Cbz and Fmoc groups provides chemists with greater flexibility in planning synthetic routes for complex peptides and other nitrogen-containing compounds.[1]

Conclusion

Neopentyl fluoroformate is a highly effective reagent for the introduction of the Noc amine protecting group. The resulting carbamate offers a distinct stability profile, characterized by its resilience to basic, reductive, and oxidative conditions while being readily cleavable with strong acids. The enhanced reactivity of the fluoroformate over the chloroformate can lead to more efficient protection reactions. These features, combined with its orthogonality to other common amine protecting groups, establish the Noc group as a valuable and strategic tool for researchers, scientists, and drug development professionals engaged in the art of modern organic synthesis.

References
  • Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. Molecules, 16(2), 1519-1531. [Link]

  • APL, Inc. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent. PubMed. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. MDPI. [Link]

  • Cole, K. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855. [Link]

  • Hojo, H., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193. [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 119(2), 901-983. [Link]

  • Patnaik, S., & Sadow, A. D. (2019). Catalytic Carbon–Oxygen Bond Cleavage. Ames Laboratory. [Link]

  • University of Barcelona. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. [Link]

  • SLS - Lab Supplies. Neopentyl chloroformate, 97%. [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23938. [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • da Silva, E. F., et al. (2004). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. OA Monitor Ireland. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Molecular structures of neopentyl chloroformate (1), phenyl... ResearchGate. [Link]

  • Meng, Q.-Y., et al. (2021). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. PMC. [Link]

  • Adcock, J. L., & Evans, W. D. (1983). Aerosol Direct Fluorination Synthesis: Alkyl Halides I, Neopentyl Chloride and Bromide, Free Radicals versus Carbocations. DTIC. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Cleavage of the carbamate group and determination of absolute configurations. [Link]

  • Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Tihanyi, T., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • ResearchGate. Fig. 4 Carbamate cleavage reaction of S1-S4 catalyzed by P1@CuIJI). [Link]

  • Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. PMC. [Link]

  • Fernandes, D., et al. (2012). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Semantic Scholar. [Link]

  • Ciftja, A. F., et al. (2012). Study on carbamate stability in the Amp/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 23, 21-30. [Link]

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Exploratory

Mechanistic Elucidation of Neopentyl Fluoroformate Solvolysis: Applications of the Extended Grunwald-Winstein Equation

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Focus: Kinetic profiling, mechanistic causality, and self-validating experimental methodologies. Executive Summary In ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Focus: Kinetic profiling, mechanistic causality, and self-validating experimental methodologies.

Executive Summary

In pharmaceutical development and chemical synthesis, understanding the solvolytic stability of acyl derivatives is paramount for prodrug formulation and predicting degradation pathways. The Extended Grunwald-Winstein (EGW) equation serves as a robust linear free-energy relationship (LFER) tool for diagnosing these solvolysis mechanisms. This whitepaper provides an in-depth technical analysis of the solvolysis of neopentyl fluoroformate, detailing the mechanistic insights derived from its EGW parameters and outlining a self-validating conductometric protocol for kinetic profiling.

Theoretical Framework: The Extended Grunwald-Winstein Equation

The standard Grunwald-Winstein equation was originally developed to correlate reaction rates with solvent ionizing power. However, for substrates where solvent nucleophilicity plays a critical role—such as acyl halides and haloformates—the Extended Grunwald-Winstein equation is required:

log(k/k0​)=lNT​+mYCl​+c

  • k and k0​ : Specific rates of solvolysis in a given solvent and in the standard solvent (80% ethanol/20% water), respectively.

  • l : Sensitivity to changes in solvent nucleophilicity ( NT​ ), based on the solvolysis of the S-methyldibenzothiophenium ion.

  • m : Sensitivity to changes in solvent ionizing power ( YCl​ ), based on the solvolysis of 1-adamantyl chloride.

  • c : A residual constant (intercept).

By evaluating the magnitudes of l and m , and specifically their ratio ( l/m ), researchers can definitively distinguish between unimolecular ionization ( SN​1 ) pathways and bimolecular addition-elimination mechanisms[1].

Mechanistic Insights: Neopentyl Fluoroformate

Neopentyl fluoroformate presents a unique kinetic profile. The neopentyl group is highly sterically hindered, effectively blocking direct SN​2 attack at the alkyl carbon and forcing the reaction to occur at the acyl carbon. Furthermore, the carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine bond found in chloroformates, fundamentally shifting the transition state dynamics.

Based on foundational kinetic studies (2), the solvolysis of neopentyl fluoroformate at 45.0 °C across 14 pure and binary solvents yields highly specific EGW parameters[3][2].

Quantitative Data Summary

The following table summarizes the key kinetic parameters derived from the EGW linear regression:

Kinetic ParameterValueMechanistic Interpretation
l (Nucleophilicity Sensitivity) 1.45±0.19 High sensitivity indicates extensive solvent nucleophilic participation in the rate-determining step[3].
m (Ionizing Power Sensitivity) 0.51±0.10 Low sensitivity suggests minimal C-F bond cleavage during the transition state[3].
l/m Ratio ≈2.84 Strongly characteristic of an associative addition-elimination pathway[3].
Temperature 45.0∘C Required to achieve measurable kinetics due to the sterically hindered neopentyl moiety[2].
Excluded Solvents TFE-EtOHExcluded due to specific hydrogen-bonding networks deviating from bulk dielectric assumptions[2].

Causality of the Mechanism: The high l/m ratio of 2.84 confirms an associative-type addition-elimination mechanism [3]. Because the C-F bond is highly resistant to cleavage, the initial nucleophilic attack by the solvent to form a tetrahedral intermediate is the rate-determining step [3]. This is consistent with observations in other fluoroformates, such as ethyl fluoroformate and isobutyl fluoroformate, which also exhibit rate-determining addition steps (4)[4].

Mechanism A Neopentyl Fluoroformate (Substrate) B Solvent Attack (Nucleophile) C Tetrahedral Intermediate (Rate-Determining Step) D Elimination Step (C-F Bond Cleavage) C->D Fast Step E Products (Ether/Alcohol + CO2 + HF) D->E Low m-sensitivity AB AB AB->C Addition (High l-sensitivity)

Fig 1. Addition-elimination mechanism of neopentyl fluoroformate solvolysis.

Experimental Workflow: Self-Validating Conductometric Kinetic Analysis

To ensure the highest degree of trustworthiness and reproducibility (E-E-A-T), the experimental determination of specific reaction rates ( k ) must be conducted using a self-validating conductometric protocol. The solvolysis reaction generates protons ( H+ ) and fluoride ions ( F− ) continuously, allowing for real-time tracking without chemical quenching[3].

Step-by-Step Methodology

Step 1: Gravimetric Solvent Preparation

  • Action: Prepare pure and binary solvent mixtures (e.g., aqueous ethanol, aqueous methanol) strictly on a weight/weight (w/w) basis.

  • Causality: Volumetric mixing introduces errors due to the non-ideal thermodynamics of mixing (volume contraction/expansion). Gravimetric preparation ensures exact mole fractions, which is critical because NT​ and YCl​ values are highly sensitive to solvent composition.

Step 2: System Validation (The Self-Validating Loop)

  • Action: Before testing the fluoroformate, solvolyze a reference standard (1-adamantyl chloride) in the prepared solvent batch.

  • Causality: This empirically verifies the solvent's ionizing power ( YCl​ ). If the derived rate constant deviates by >2% from established literature values, the solvent batch is discarded. This guarantees that any anomalies in the final EGW correlation are due to the substrate's mechanism, not solvent preparation errors.

Step 3: Thermal Equilibration

  • Action: Submerge the conductometric cells in a precision water bath set to exactly 45.0 ± 0.05 °C.

  • Causality: Solvolysis rates follow the Arrhenius relationship. A temperature of 45.0 °C is specifically chosen because neopentyl fluoroformate is sterically hindered; lower temperatures yield impractically slow kinetics, while higher temperatures risk solvent evaporation.

Step 4: Substrate Injection

  • Action: Inject a micro-aliquot (e.g., 2-5 μL) of neopentyl fluoroformate into 3 mL of the equilibrated solvent.

  • Causality: A micro-volume ensures pseudo-first-order conditions (solvent in vast excess) without altering the bulk dielectric constant or the inherent YCl​ of the solvent system.

Step 5: Conductometric Monitoring

  • Action: Record the continuous increase in electrical conductivity over time.

  • Causality: As the reaction proceeds ( R−OCOF+2SOH→R−OS+CO2​+SO+H2​+F− ), ion generation directly correlates with substrate consumption[3]. Conductometry provides high-resolution, continuous data points, eliminating the human error associated with discrete sampling.

Step 6: Kinetic Analysis

  • Action: Calculate the first-order rate constant ( k ) by plotting ln(C∞​−Ct​) versus time.

  • Causality: The pseudo-first-order conditions allow for linear regression analysis, yielding highly reproducible k values that are subsequently plotted against NT​ and YCl​ to derive l and m .

Protocol S1 1. Gravimetric Solvent Prep (w/w binary mixtures) S2 2. System Validation (1-AdCl Reference Run) S1->S2 S3 3. Thermal Equilibration (45.0 °C Water Bath) S2->S3 S4 4. Substrate Injection (Neopentyl Fluoroformate) S3->S4 S5 5. Conductometric Monitoring (Real-time Ion Tracking) S4->S5 S6 6. EGW Linear Regression (Derive l and m values) S5->S6

Fig 2. Self-validating conductometric workflow for EGW kinetic profiling.

Conclusion

The application of the Extended Grunwald-Winstein equation to neopentyl fluoroformate provides definitive proof of an associative addition-elimination mechanism. The high sensitivity to solvent nucleophilicity ( l=1.45 ) and low sensitivity to ionizing power ( m=0.51 ) highlight the dominance of the rate-determining tetrahedral intermediate formation[3]. By employing a self-validating conductometric protocol, researchers can ensure high-fidelity kinetic profiling, which is essential for predicting the stability and reactivity of complex acyl compounds in drug design.

References

  • Title: Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions Source: Journal of Chemical Science and Technology / AcademicPub URL
  • Title: Neopentyl fluoroformate Solvolysis Data Source: Benchchem URL
  • Title: Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects Source: MDPI URL
  • Title: Corrrelation of the specific rates of solvolysis of ethyl fluoroformate using the extended Grunwald-Winstein equation Source: PubMed / NIH URL

Sources

Exploratory

The Advent of Fluoroformates: A Paradigm Shift in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Challenge of the Peptide Bond The synthesis of peptides, the very building blocks of proteins, has be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of the Peptide Bond

The synthesis of peptides, the very building blocks of proteins, has been a cornerstone of chemical and biological sciences for over a century.[1] The creation of a peptide bond—an amide linkage between the carboxyl group of one amino acid and the amino group of another—is a deceptively simple concept that belies a host of chemical challenges.[2] Chief among these are the need for high coupling efficiency, the suppression of side reactions, and the preservation of the stereochemical integrity of the constituent amino acids.[3][4] Historically, the field has been marked by a continuous search for the "perfect" coupling reagent: one that is rapid, clean, and, most importantly, minimizes the loss of chiral purity through racemization.[2][5] This relentless pursuit of perfection set the stage for the discovery and development of fluoroformate-based coupling reagents, a class of compounds that has significantly advanced the art and science of peptide synthesis.

The Genesis of a Solution: The Rise of Amino Acid Fluorides

The story of fluoroformates in peptide synthesis is inextricably linked to the pioneering work of Dr. Louis A. Carpino.[6][7] His research into novel amino-protecting groups and coupling reagents fundamentally reshaped the landscape of peptide chemistry.[6] A significant breakthrough came with the exploration of Nα-protected amino acid fluorides as highly reactive acylating agents.[1][8] These compounds proved to be potent reagents for peptide bond formation, demonstrating remarkable stability to moisture compared to their acid chloride counterparts, allowing for long-term storage.[8]

The initial methods for preparing these valuable intermediates, however, were not without their drawbacks. The use of reagents like cyanuric fluoride, while effective, presented handling challenges.[8] The true innovation that brought amino acid fluorides to the forefront of routine peptide synthesis was the development of reagents that could generate them in situ. This is where fluoroformamidinium salts, such as Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH), entered the scene.[9][10]

Core Chemistry: The Mechanism of Fluoroformate-Mediated Coupling

Fluoroformamidinium-based reagents, including TFFH and its analogue Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate (BTFFH), function by activating the carboxylic acid of an N-protected amino acid to form a highly reactive acyl fluoride intermediate.[9][11] This transformation is typically carried out in an inert solvent like chloroform or methylene chloride in the presence of a base.[8]

The mechanism can be dissected into two primary steps:

  • Activation: The fluoroformamidinium salt reacts with the N-protected amino acid to generate the corresponding amino acid fluoride. This process is rapid and efficient.[9][12]

  • Coupling: The newly formed, highly electrophilic amino acid fluoride then swiftly reacts with the free amino group of the growing peptide chain, forming the desired peptide bond with minimal side reactions.[9]

This in situ generation of the reactive species offers a significant advantage, streamlining the synthesis process and avoiding the need to handle potentially sensitive isolated amino acid fluorides.[13][14]

Fluoroformate_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid AA_Fluoride Amino Acid Fluoride (Reactive Intermediate) N_Protected_AA->AA_Fluoride Reaction with TFFH/Base TFFH TFFH/Base New_Peptide_Bond Elongated Peptide Chain AA_Fluoride->New_Peptide_Bond Reaction with Peptide Chain Peptide_Chain Peptide Chain (Free Amine)

Caption: Mechanism of Fluoroformate-Mediated Peptide Coupling.

The Decisive Advantage: Combating Racemization

A persistent challenge in peptide synthesis is the risk of racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid.[5][15] This is particularly problematic for certain amino acids like histidine and cysteine.[5] Racemization can occur through the formation of an oxazolone intermediate, a process that is often exacerbated by strong bases and elevated temperatures.[2][15]

Amino acid fluorides exhibit a significantly reduced tendency for racemization compared to many other activated species.[11] The high reactivity of the acyl fluoride ensures that the coupling reaction proceeds rapidly, minimizing the time the activated amino acid is susceptible to epimerization.[1][16] This key feature makes fluoroformate-based methods particularly valuable for the synthesis of peptides where maintaining chiral purity is paramount.

Field-Proven Applications: Excelling in Difficult Syntheses

The utility of fluoroformates extends beyond routine peptide synthesis. They have proven to be exceptionally effective in scenarios that pose significant challenges to conventional coupling reagents.

Sterically Hindered Amino Acids

The coupling of sterically hindered amino acids, such as α,α-disubstituted residues, is notoriously difficult.[1][17] The high reactivity of amino acid fluorides allows them to overcome the steric hindrance that can plague other methods, leading to successful incorporation of these challenging building blocks.[1] This has been particularly impactful in the synthesis of peptaibols, a class of peptides rich in hindered amino acids.[1][6]

Solid-Phase Peptide Synthesis (SPPS)

Fluoroformate chemistry is readily adaptable to solid-phase peptide synthesis (SPPS), the workhorse of modern peptide production.[8][18] The in situ generation of amino acid fluorides using reagents like TFFH integrates seamlessly into automated SPPS protocols.[1][13] This has made the benefits of amino acid fluoride chemistry accessible for the routine and high-throughput synthesis of peptides.[18]

A Comparative Overview: Fluoroformates vs. Other Coupling Reagents

The selection of a coupling reagent is a critical decision in peptide synthesis, with trade-offs between cost, efficiency, and the potential for side reactions.[3] While foundational reagents like carbodiimides (e.g., DCC, DIC) are cost-effective, they often require additives like HOBt to suppress racemization and can lead to the formation of difficult-to-remove byproducts.[3][19] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are highly effective but can be more expensive.[3][20]

Reagent ClassTypical ExamplesKey AdvantagesKey Disadvantages
Fluoroformates TFFH, BTFFHHigh reactivity, low racemization, effective for hindered couplings.[9][11]Higher cost than carbodiimides.
Carbodiimides DCC, DICLow cost, widely used.[3][20]Prone to racemization without additives, byproduct removal can be problematic.[19]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization.[3][20]Byproducts can be hazardous, higher cost.[20]
Aminium/Uronium Salts HATU, HBTUVery fast reaction times, high yields.[3][20]Can cause side reactions (guanidinylation), higher cost.[21]

Experimental Protocol: Standard Solid-Phase Peptide Synthesis using BTFFH

The following provides a generalized protocol for the use of BTFFH in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • BTFFH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Appropriate solid support (e.g., Rink Amide resin)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Workflow:

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and BTFFH (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-120 minutes.[11]

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection and wash the resin. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[11]

Conclusion: An Indispensable Tool in the Peptide Chemist's Arsenal

The discovery and development of fluoroformate-based coupling reagents represent a significant milestone in the history of peptide synthesis. By providing a rapid, efficient, and racemization-suppressing method for peptide bond formation, they have empowered chemists to tackle increasingly complex and challenging synthetic targets. The ability to generate highly reactive amino acid fluorides in situ has not only simplified experimental procedures but has also expanded the scope of what is achievable, particularly in the realm of sterically hindered peptides. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, fluoroformate chemistry will undoubtedly remain an indispensable tool for scientists and drug development professionals.

References

  • Akaji, K., Kuriyama, N., & Kiso, Y. (1994). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Angeletti, R. H., Bonewald, L. F., & Fields, G. B. (1997). Six-year study of peptide synthesis. Methods in Enzymology, 289, 697–717.
  • Carpino, L. A., & El-Faham, A. (1994). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide. Journal of the American Chemical Society.
  • Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide. Tetrahedron Letters, 35(15), 2279-2282.
  • Carpino, L. A., et al. (1990). N,N,N′,N′-Tetramethyl(succinimido)uronium Tetrafluoroborate: A New, Rapid, and Safe Reagent for the Synthesis of Peptides. Journal of the American Chemical Society, 112(26), 9651-9652.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Halim, R., & Koksch, B. (2021). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 13(5), e1705.
  • Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 59(12), 3275–3280.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using BTFFH.
  • BenchChem. (2025). The Advent of Fluorouronium Reagents: A New Frontier in Peptide Synthesis.
  • European Peptide Society. (2019). Louis A. Carpino (1927‐2019), In Memoriam.
  • Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • National Center for Biotechnology Information. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • RSC Publishing. (2014). Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles.
  • Thermo Fisher Scientific. (n.d.). TECHNICAL NOTE.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing neopentyl fluoroformate from neopentyl chloroformate

Abstract This document provides a comprehensive guide to the principles and experimental considerations for the synthesis of neopentyl fluoroformate from neopentyl chloroformate. Fluoroformates are valuable reagents in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the principles and experimental considerations for the synthesis of neopentyl fluoroformate from neopentyl chloroformate. Fluoroformates are valuable reagents in organic synthesis, serving as precursors for fluorinating agents and for the introduction of the fluoroformoxy group in the development of novel therapeutics and agrochemicals. This note emphasizes the causality behind procedural choices, robust safety protocols, and methods for product verification, grounded in authoritative references.

Introduction and Scientific Background

Neopentyl fluoroformate is a member of the haloformate ester family, which is widely utilized in organic chemistry. While chloroformates have a long history as protecting groups in peptide synthesis and as versatile chemical intermediates, their fluoroformate counterparts have gained significant attention.[1][2][3] The replacement of chlorine with the highly electronegative fluorine atom alters the compound's reactivity, making fluoroformates useful in specialized applications, including the synthesis of fluorinated molecules.[4][5] The neopentyl group, with its bulky tertiary butyl structure, provides steric hindrance that can influence reaction kinetics and product stability.

The conversion of a chloroformate to a fluoroformate is fundamentally a nucleophilic acyl substitution reaction. The process involves the displacement of the chloride ion by a fluoride ion. The success of this synthesis hinges on the careful selection of the fluorinating agent, solvent, and reaction conditions to maximize yield and purity while ensuring operational safety.

Principles of Synthesis: The Halogen Exchange (HALEX) Reaction

The core of this protocol is a Halogen Exchange (HALEX) reaction, where the chlorine atom on the acyl group of neopentyl chloroformate is substituted by fluorine.

Reaction: (CH₃)₃CCH₂OCOCl + M⁺F⁻ → (CH₃)₃CCH₂OCOF + M⁺Cl⁻

The choice of the fluoride source (M⁺F⁻) is critical. Alkali metal fluorides like potassium fluoride (KF) or sodium fluoride (NaF) are commonly employed due to their availability and effectiveness.[6][7] However, their low solubility in many organic solvents can limit reaction rates. To overcome this, several strategies are used:

  • Phase-Transfer Catalysts: Crown ethers (e.g., 18-crown-6) can be used to complex the alkali metal cation, increasing the "nakedness" and nucleophilicity of the fluoride anion. However, these catalysts can be expensive.[6]

  • Alternative Fluoride Sources: Thallous fluoride (TlF) has been shown to be a highly satisfactory reagent for this conversion, promoting a smooth reaction.[8] However, the high toxicity of thallium compounds necessitates stringent safety measures.

  • High-Polarity Aprotic Solvents: Solvents like ethylene carbonate can effectively dissolve alkali metal fluorides and facilitate the reaction at moderate temperatures, often leading to excellent yields and high purity in shorter reaction times.[6][7]

Detailed Experimental Protocol and Safety

WARNING: Neopentyl chloroformate is a hazardous compound, classified as a skin and eye corrosive and harmful if inhaled.[9] It is also highly sensitive to moisture, hydrolyzing rapidly to form neopentyl alcohol, carbon dioxide, and corrosive hydrogen chloride.[9] All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[10][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Neopentyl Chloroformate≥97%Sigma-AldrichStore at 2-8°C under inert gas.[13]
Potassium Fluoride (KF)Anhydrous, Spray-driedVariousMust be thoroughly dried before use.
Ethylene CarbonateAnhydrous, ≥99%VariousSolid at room temp (m.p. 34-37°C).[7]
Diethyl EtherAnhydrousVariousFor extraction.
Nitrogen or Argon GasHigh PurityVariousFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Dropping funnel.

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus).

Step-by-Step Procedure
  • System Preparation: Assemble the glassware and flame-dry it under a vacuum or dry in an oven. Allow the system to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Charging: In the reaction flask, add anhydrous potassium fluoride (1.2 to 2 molar equivalents relative to the chloroformate) and anhydrous ethylene carbonate (2.5 to 5 equivalents).[6]

  • Reaction Initiation: Begin stirring the mixture and heat it to a temperature where the ethylene carbonate becomes liquid (typically between 40-60°C).[7]

  • Substrate Addition: Slowly add neopentyl chloroformate to the stirred mixture via the dropping funnel over 30-60 minutes. The gradual addition helps to control any potential exotherm.[6]

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Reaction times are typically much shorter in ethylene carbonate compared to other systems, often in the range of 1-2 hours.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add anhydrous diethyl ether to the flask to precipitate the inorganic salts (KCl and excess KF) and dissolve the organic product.

    • Filter the mixture to remove the solids.

    • Wash the filtrate with water carefully in a separatory funnel to remove the ethylene carbonate. Caution: This step may be hazardous due to potential hydrolysis of any unreacted chloroformate. Perform in a fume hood.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude neopentyl fluoroformate can be purified by fractional distillation under reduced pressure.

Workflow and Characterization

Experimental Workflow Diagram

The overall process from setup to final product can be visualized as follows:

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification prep_glass Flame-Dry Glassware prep_inert Establish Inert Atmosphere (N2/Ar) prep_glass->prep_inert prep_reagents Charge KF & Ethylene Carbonate prep_inert->prep_reagents heat Heat to 40-60°C prep_reagents->heat add_chloro Add Neopentyl Chloroformate heat->add_chloro monitor Monitor Reaction (GC/TLC) add_chloro->monitor cool Cool to RT monitor->cool extract Extract with Ether & Filter cool->extract purify Purify by Vacuum Distillation extract->purify product product purify->product Final Product: Neopentyl Fluoroformate

Caption: High-level workflow for the synthesis of neopentyl fluoroformate.

Product Characterization

To confirm the identity and purity of the synthesized neopentyl fluoroformate, a combination of analytical techniques should be employed.[14][15]

Analytical TechniquePurposeExpected Observations
¹⁹F NMR Spectroscopy Unambiguously confirms the presence of the C-F bond.A characteristic signal for the fluorine atom in the fluoroformate group. This is the most definitive technique.
¹H NMR Spectroscopy Confirms the structure of the neopentyl group.Signals corresponding to the -CH₂- and -C(CH₃)₃ protons with expected chemical shifts and splitting patterns.
FTIR Spectroscopy Identifies key functional groups.A strong carbonyl (C=O) stretch, which will be shifted compared to the starting chloroformate, and a C-F bond stretch.
GC-MS Assesses purity and confirms molecular weight.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion of neopentyl fluoroformate.

Conclusion

The synthesis of neopentyl fluoroformate from its chloroformate precursor is an efficient process when conducted under appropriate anhydrous conditions with a suitable fluorinating system. The use of ethylene carbonate as a solvent offers significant advantages in terms of reaction time and yield.[6] Strict adherence to safety protocols is paramount due to the hazardous nature of the starting material and the moisture sensitivity of the components.[9][10] Proper analytical characterization, especially using ¹⁹F NMR, is essential to verify the successful synthesis of the target compound.

References

  • Tordeux, M., et al. (2003). Process for preparation of fluoroformates. U.S. Patent 6,613,929B2.
  • VanDeMark Chemical. n-Pentyl Chloroformate Product Information. Available at: [Link]

  • Nakanishi, S., & Myers, T. C. (1953). Synthesis of Alkyl Fluorides from Alcohols via Fluoroformate Esters. Journal of the American Chemical Society, 75(19), 4857–4858. Available at: [Link]

  • Tordeux, M., et al. (2003). Process for preparation of fluoroformates. U.S. Patent Application 2003/0120103A1.
  • Johnson, C. J., et al. (2018). Vibrational Spectroscopy of Fluoroformate, FCO2–, Trapped in Helium Nanodroplets. The Journal of Physical Chemistry A, 122(18), 4495–4502. Available at: [Link]

  • Cable, J. E., et al. (2016). [11C]Fluoroform, a Breakthrough for Versatile Labeling of PET Radiotracer Trifluoromethyl Groups in High Molar Activity. Scientific Reports, 6, 30326. Available at: [Link]

  • Hiltz, J. A. (2009). Techniques for the Characterization of Fluoroelastomers. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2020). Reverting fluoroform back to chlorodifluoromethane and dichlorofluoromethane: Intermolecular Cl/F exchange with chloroform at moderate temperatures. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • Arthur, N. L., & Christie, J. R. (1976). Methyl and trifluoromethyl radical reactions with methyl fluoroformate and methyl trifluoroacetate : fluorine substituent effects. Transactions of the Faraday Society, 72, 1437-1443. Available at: [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-775. Available at: [Link]

  • Maseka, T., & Wibetoe, G. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 758. Available at: [Link]

  • Zhang, L., & Wang, F. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Organic & Biomolecular Chemistry, 17(31), 7315-7330. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Molecular structures of neopentyl chloroformate (1), phenyl... ResearchGate. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences, 9(12), 2542–2551. Available at: [Link]

  • Royal Society of Chemistry. Spotlight Collection: Fluorinated ligands. Available at: [Link]

  • NIST. Fluoroform. NIST Chemistry WebBook. Available at: [Link]

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to Amine Protection Using Neopentyl Fluoroformate

Introduction In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection and application of protecting groups are paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection and application of protecting groups are paramount. The protection of amine functionalities is a recurrent and critical challenge, demanding reagents that offer high efficiency, selectivity, and stability, coupled with mild and orthogonal deprotection conditions. This application note introduces neopentyl fluoroformate as a compelling reagent for the introduction of the neopentyloxycarbonyl (Poc) protecting group onto primary and secondary amines. The bulky neopentyl group offers significant steric hindrance, which can impart unique stability characteristics to the protected amine. Furthermore, the fluoroformate moiety presents potential advantages over the more traditional chloroformates in terms of reactivity and selectivity.

This guide provides a comprehensive, step-by-step protocol for the synthesis of neopentyl fluoroformate, its application in amine protection, and strategies for the subsequent deprotection of the N-Poc group. The methodologies described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these protocols for their specific synthetic challenges.

The Neopentyloxycarbonyl (Poc) Protecting Group: A Strategic Choice

The N-Poc group, installed using neopentyl fluoroformate, offers several features that make it an attractive option for amine protection:

  • Steric Bulk: The quaternary carbon of the neopentyl group provides substantial steric hindrance around the carbamate linkage. This can prevent unwanted side reactions at the protected nitrogen and influence the conformational properties of the molecule.

  • Stability: The N-Poc group is expected to be stable to a range of reaction conditions, including those that might cleave more labile protecting groups. This stability allows for greater flexibility in the design of complex synthetic routes.

  • Potential for Orthogonality: The deprotection of the N-Poc group can likely be achieved under conditions that are orthogonal to other common amine protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), enabling selective deprotection in the presence of these groups.

Synthesis of Neopentyl Fluoroformate

While neopentyl chloroformate is commercially available, neopentyl fluoroformate may require synthesis. A reliable method for its preparation involves the halogen exchange of the corresponding chloroformate.

Protocol 1: Synthesis of Neopentyl Fluoroformate from Neopentyl Chloroformate

This protocol is adapted from a patented procedure for the synthesis of fluoroformates.[1][]

Materials:

  • Neopentyl chloroformate

  • Potassium fluoride (anhydrous, powdered)

  • Ethylene carbonate

  • Anhydrous reaction vessel with a stirrer and inert gas inlet/outlet

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous ethylene carbonate and powdered potassium fluoride (1.5 to 2.0 equivalents relative to the chloroformate).

  • Heating: Heat the mixture to a temperature where the ethylene carbonate is liquid (approximately 40-45 °C) with stirring.

  • Addition of Chloroformate: Slowly add neopentyl chloroformate (1.0 equivalent) to the stirred suspension. The addition should be dropwise to control any potential exotherm.

  • Reaction Monitoring: Maintain the reaction mixture at 45 °C and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting chloroformate is consumed. Reaction times are typically in the range of 1-2 hours.

  • Isolation: After the reaction is complete, the neopentyl fluoroformate can be isolated by vacuum distillation directly from the reaction mixture.

Expert Insight: The use of ethylene carbonate as the solvent is advantageous as it facilitates the dissolution of the potassium fluoride and promotes the halogen exchange reaction. Ensuring anhydrous conditions is critical to prevent hydrolysis of the chloroformate and the resulting fluoroformate.

Amine Protection with Neopentyl Fluoroformate

The protection of primary and secondary amines with neopentyl fluoroformate proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the fluoroformate, leading to the formation of the N-Poc protected amine and hydrogen fluoride. A base is typically added to neutralize the in-situ generated acid.

Protocol 2: General Procedure for the N-Protection of Amines

This protocol is based on standard procedures for amine protection using chloroformates.[3][4]

Materials:

  • Amine substrate (primary or secondary)

  • Neopentyl fluoroformate (1.0 - 1.2 equivalents)

  • A suitable base (e.g., triethylamine, diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

Procedure:

  • Dissolution: Dissolve the amine substrate in the chosen solvent. For water-soluble amines, a biphasic system (e.g., DCM/water or THF/water) with an inorganic base like sodium bicarbonate can be employed.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add the base (1.1 - 1.5 equivalents) to the amine solution.

  • Addition of Fluoroformate: Slowly add neopentyl fluoroformate to the stirred solution. Monitor the reaction for any temperature increase.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • For non-aqueous reactions: Dilute the reaction mixture with the organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • For biphasic reactions: Separate the organic layer and wash it with water and brine. Dry the organic layer and concentrate as described above.

  • Purification: The crude N-Poc protected amine can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of neopentyl fluoroformate is often used to ensure complete consumption of the amine.

  • Base: The base is crucial to neutralize the hydrogen fluoride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base depends on the substrate's solubility and stability.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.

Deprotection of the N-Poc Group

The deprotection of the N-Poc group is a critical step for the utility of this protecting group. While specific literature on the cleavage of the N-Poc group is limited, its structure as an alkoxycarbonyl group suggests several potential deprotection strategies based on well-established methods for similar protecting groups like Cbz (benzyloxycarbonyl) and other alkyl carbamates.[5]

Protocol 3: Proposed Methods for N-Poc Deprotection

Method A: Acidic Hydrolysis

Strong acidic conditions are commonly used to cleave carbamate protecting groups.

Reagents:

  • Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)

  • HBr in acetic acid

Procedure:

  • Dissolve the N-Poc protected amine in DCM.

  • Add the acidic reagent and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the acid and perform an aqueous work-up to isolate the deprotected amine.

Method B: Catalytic Hydrogenolysis

While the N-Poc group does not contain a benzylic C-O bond like the Cbz group, some alkyl carbamates can be cleaved under hydrogenolysis conditions, although this is generally less efficient.

Reagents:

  • Palladium on carbon (Pd/C)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

Procedure:

  • Dissolve the N-Poc protected amine in the chosen solvent.

  • Add the Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere or add the transfer hydrogenation reagent.

  • Stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the catalyst and concentrate the solvent to obtain the deprotected amine.

Trustworthiness and Self-Validation: It is crucial for researchers to perform small-scale trial reactions to determine the optimal deprotection conditions for their specific substrate. The stability of other functional groups in the molecule under the chosen deprotection conditions must be carefully evaluated.

Advantages of Neopentyl Fluoroformate over Chloroformate

Fluoroformates often exhibit different reactivity profiles compared to their chloroformate counterparts, which can be advantageous in certain synthetic contexts.

  • Enhanced Reactivity: The carbon-fluorine bond is more polarized than the carbon-chlorine bond, making the carbonyl carbon of the fluoroformate more electrophilic. This can lead to faster reaction rates with nucleophiles like amines.

  • Improved Selectivity: The higher reactivity of fluoroformates may allow for reactions to be carried out under milder conditions, potentially leading to higher selectivity in the presence of other sensitive functional groups.

  • Reduced Side Reactions: In some cases, the use of fluoroformates can minimize the formation of side products compared to chloroformates.

Data Summary

The following table summarizes the key characteristics and typical reaction conditions for the use of neopentyl fluoroformate as an amine protecting agent. The data is based on general knowledge of carbamate chemistry and may require optimization for specific substrates.

ParameterDescription
Protecting Group Neopentyloxycarbonyl (Poc)
Reagent Neopentyl Fluoroformate
Typical Protection Conditions Amine, Neopentyl Fluoroformate (1.0-1.2 eq.), Base (e.g., TEA, NaHCO₃), Solvent (DCM, THF, or biphasic), 0 °C to RT
Typical Protection Yield Expected to be high (>80%)
N-Poc Stability Stable to mild acids and bases.
Proposed Deprotection Strong acid (TFA, HBr/AcOH), potentially catalytic hydrogenolysis.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key steps in the synthesis and application of neopentyl fluoroformate.

G cluster_synthesis Synthesis of Neopentyl Fluoroformate Neopentyl_Chloroformate Neopentyl Chloroformate Reaction_Mixture Reaction at 45°C Neopentyl_Chloroformate->Reaction_Mixture KF Potassium Fluoride KF->Reaction_Mixture Ethylene_Carbonate Ethylene Carbonate (Solvent) Ethylene_Carbonate->Reaction_Mixture Neopentyl_Fluoroformate Neopentyl Fluoroformate Reaction_Mixture->Neopentyl_Fluoroformate caption_synthesis Synthesis of Neopentyl Fluoroformate.

Caption: Synthesis of Neopentyl Fluoroformate.

G cluster_protection Amine Protection Workflow Amine Primary or Secondary Amine Protection_Step Protection Reaction (0°C to RT) Amine->Protection_Step Neopentyl_Fluoroformate Neopentyl Fluoroformate Neopentyl_Fluoroformate->Protection_Step Base Base (e.g., TEA) Base->Protection_Step Solvent Solvent (e.g., DCM) Solvent->Protection_Step NPoc_Amine N-Poc Protected Amine Protection_Step->NPoc_Amine caption_protection Amine Protection Workflow.

Caption: Amine Protection Workflow.

G cluster_deprotection Deprotection of N-Poc Group NPoc_Amine N-Poc Protected Amine Acidic_Hydrolysis Acidic Hydrolysis (e.g., TFA) NPoc_Amine->Acidic_Hydrolysis Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂/Pd-C) NPoc_Amine->Catalytic_Hydrogenolysis Deprotected_Amine Deprotected Amine Acidic_Hydrolysis->Deprotected_Amine Catalytic_Hydrogenolysis->Deprotected_Amine caption_deprotection Deprotection of N-Poc Group.

Sources

Method

Application Note: High-Yield Synthesis of Neopentyl Fluoroformate via Potassium Fluoride Halogen Exchange

Executive Summary Neopentyl fluoroformate is a highly stable, sterically hindered reagent utilized extensively in drug development and advanced organic synthesis for the introduction of the neopentyl-oxycarbonyl protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neopentyl fluoroformate is a highly stable, sterically hindered reagent utilized extensively in drug development and advanced organic synthesis for the introduction of the neopentyl-oxycarbonyl protecting group. While traditional syntheses of fluoroformates often rely on hazardous reagents like hydrogen fluoride or sulfur tetrafluoride, the halogen exchange (Halex) method utilizing potassium fluoride (KF) offers a safe, scalable, and highly efficient alternative. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for the preparation of neopentyl fluoroformate via the KF/ethylene carbonate system.

Mechanistic Rationale & Chemical Causality

The Steric Advantage of the Neopentyl Group

Alkyl chloroformates are notoriously prone to decomposition. Primary and secondary alkyl chloroformates typically degrade via an SN​2 pathway into chloroalkanes and carbon dioxide, a process accelerated by trace nucleophiles or bases[1]. However, neopentyl chloroformate is uniquely stable. The massive steric bulk of the adjacent tert-butyl group completely blocks the backside attack required for SN​2 degradation[1]. This inherent stability allows for higher reaction temperatures during the halogen exchange without risking substrate decomposition, ensuring high conversion rates to the fluoroformate.

The Halex Reaction Dynamics

The Halex reaction relies on nucleophilic acyl substitution. The causality behind the reagent and solvent choices is critical:

  • Potassium Fluoride (KF): Chosen over hazardous fluorinating agents (e.g., SF4​ , DAST) because spray-dried KF is an inexpensive, easy-to-handle solid that provides a strongly basic nucleophilic source of fluoride[2].

  • Ethylene Carbonate Solvent: Protic solvents heavily solvate fluoride anions via hydrogen bonding, drastically reducing their nucleophilicity[2]. Ethylene carbonate acts as a highly polar aprotic medium. It effectively solvates the potassium cation ( K+ ) while leaving the fluoride anion ( F− ) relatively "naked" and highly reactive, eliminating the need for complex phase-transfer catalysts[3].

  • Thermodynamic Driving Force: The precipitation of potassium chloride (KCl) in the aprotic medium acts as a thermodynamic sink, driving the equilibrium toward the formation of the fluoroformate.

Process Visualization

Pathway N1 Neopentyl Chloroformate (0.5 mol) N4 Halogen Exchange (Halex) 45°C, 1 Hour N1->N4 N2 Anhydrous KF (0.77 mol) N2->N4 N3 Ethylene Carbonate (120 g) N3->N4 N5 Nucleophilic Acyl Substitution (Tetrahedral Intermediate) N4->N5 F- Attack N6 KCl Precipitation (Thermodynamic Sink) N5->N6 Cl- Leaving Group N7 Vacuum Distillation (60°C at 20 mm Hg) N6->N7 In-situ Isolation N8 Neopentyl Fluoroformate (92% Yield) N7->N8 High-Purity Product

Mechanistic workflow of the KF-mediated halogen exchange for neopentyl fluoroformate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase contains internal checks to guarantee the success of the subsequent step. The following procedure is scaled for the production of ~60 grams of neopentyl fluoroformate[3].

Phase 1: Rigorous Dehydration

Causality: Trace water will hydrate the fluoride ion, destroying its nucleophilicity, and potentially hydrolyze the chloroformate.

  • Equip a 500 mL glass reactor with a mechanical stirrer, a vacuum distillation setup, and a temperature probe.

  • Introduce 120 g of ethylene carbonate into the reactor.

  • Heat the reactor to 90°C under a reduced pressure of 80 mm Hg for 2 hours to dry the solvent.

  • Introduce 45 g (0.77 mol) of finely powdered potassium fluoride. Validation Check: The KF must be pre-dried at 100°C under 1 mm Hg vacuum for 24 hours prior to use[3].

Phase 2: Halogen Exchange Execution
  • Cool the suspension of KF in ethylene carbonate to 45°C.

  • Gradually add 75.3 g (0.5 mol) of neopentyl chloroformate via an addition funnel over 15 minutes. Causality: Gradual addition prevents localized thermal spikes from the mildly exothermic substitution.

  • Maintain the reaction mixture at 45°C with vigorous stirring for exactly 1 hour[3].

Phase 3: In-Process Validation (FTIR Tracking)

Causality: Relying purely on time is insufficient for quality control. The reaction progress must be analytically validated before isolation.

  • Extract a 0.1 mL aliquot from the reaction mixture.

  • Analyze via ATR-FTIR spectroscopy.

  • Validation Check: Monitor the carbonyl (C=O) stretch. The starting chloroformate exhibits a peak at approximately 5.62 µm (~1775 cm⁻¹). The product fluoroformate exhibits a distinct shift to 5.46 µm (~1830 cm⁻¹)[4]. The reaction is complete only when the 1775 cm⁻¹ peak is entirely absent.

Phase 4: Isolation via Vacuum Distillation

Causality: Aqueous workup is avoided to prevent hydrolysis of the highly reactive fluoroformate. Direct distillation leverages the high boiling point of ethylene carbonate (243°C) to easily separate the volatile product.

  • Adjust the reactor pressure to 20 mm Hg.

  • Gradually increase the temperature to drive evaporation.

  • Collect the fraction distilling at exactly 60°C[3].

  • Validation Check: The isolated liquid should yield approximately 61.7 g (92% yield) of pure neopentyl fluoroformate[3].

Quantitative Yield Analysis

The KF/ethylene carbonate system is highly versatile. The table below summarizes the quantitative data for various alkyl fluoroformates synthesized using this exact methodology, highlighting the efficiency of the neopentyl derivative[3].

Substrate (Chloroformate)KF EquivalentsReaction Temp (°C)Reaction TimeIsolated Yield (%)Boiling Point / Pressure
Neopentyl 1.54 45 1.0 h 92.0 60°C at 20 mm Hg
Phenyl1.5345–502.0 h93.562–64°C at 40 mm Hg
n-Octyl1.48451.5 h89.087°C at 14 mm Hg
Cyclohexyl1.55450.75 h84.055–56°C at 22 mm Hg

Troubleshooting & Quality Control

  • Low Yield / Unreacted Starting Material: Usually caused by "wet" potassium fluoride. If the KF is not rigorously dried, the fluoride anion becomes tightly bound by water molecules, halting the nucleophilic attack[2]. Ensure vacuum drying of KF is strictly adhered to.

  • Product Contamination (Ethylene Carbonate carryover): If the distillation vacuum fluctuates, ethylene carbonate may co-distill. Maintain a strict 20 mm Hg vacuum and do not exceed a vapor temperature of 65°C during collection.

  • Gas Evolution During Reaction: While neopentyl chloroformate is highly stable against SN​2 decomposition[1], excessive heating (>80°C) can trigger thermal breakdown, releasing CO2​ and neopentyl chloride. Strict temperature control at 45°C is mandatory.

References

  • US6613929B2 - Process for preparation of fluoroformates - Google Patents. [3] Source: Google Patents URL:

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 | Books Gateway. [2] Source: Royal Society of Chemistry (RSC) URL:

  • Synthesis of Fluoro Compounds. [4] Source: Thieme Connect URL:

  • Product Class 3: Carbonic Acid Halides. [1] Source: Thieme Connect URL:

Sources

Application

Neopentyl Fluoroformate: Applications and Protocols in Pharmaceutical Drug Discovery

Introduction The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern pharmaceutical research, often leading to profound improvements in a drug candidate's metabolic stability, binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern pharmaceutical research, often leading to profound improvements in a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] As the demand for sophisticated molecular architectures grows, so does the need for precise and efficient chemical tools. Neopentyl fluoroformate emerges as a specialized reagent in this context, primarily utilized for the introduction of the neopentyloxycarbonyl (Noc) protecting group onto amine functionalities. While its chloroformate analog has been more widely studied, the fluoroformate offers potential advantages in reactivity and reaction cleanliness, making it a valuable tool for medicinal chemists.[3][4]

This guide provides a comprehensive overview of neopentyl fluoroformate, from its synthesis to its practical application in amine protection. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss critical safety considerations to empower researchers in drug discovery and development.

Section 1: Synthesis and Physicochemical Properties

Neopentyl fluoroformate is most efficiently prepared via a halogen exchange reaction from its chloroformate precursor.[5] This process is robust, high-yielding, and accessible for lab-scale synthesis.

Protocol 1: Synthesis of Neopentyl Fluoroformate via Halogen Exchange

This protocol is adapted from established procedures for the synthesis of fluoroformates from their corresponding chloroformates.[3]

Rationale: The synthesis relies on the nucleophilic substitution of the chloride on neopentyl chloroformate with fluoride. Potassium fluoride is used as the fluoride source, and ethylene carbonate serves as a polar, aprotic solvent that facilitates the reaction while remaining liquid at a moderately elevated temperature.

Materials:

  • Neopentyl chloroformate (1.0 eq)

  • Potassium fluoride (KF), anhydrous powder (1.5 eq)

  • Ethylene carbonate

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Reagent Addition: To the flask, add ethylene carbonate and anhydrous potassium fluoride (1.5 eq).

  • Heating: Heat the mixture to 45°C with vigorous stirring until the ethylene carbonate is fully liquid and the KF is well-suspended.

  • Chloroformate Addition: Gradually add neopentyl chloroformate (1.0 eq) to the heated mixture over 30-60 minutes using a dropping funnel.

  • Reaction: Continue stirring the reaction mixture at 45°C for 1-2 hours after the addition is complete. Monitor the reaction progress by GC-MS or ¹⁹F NMR if desired.

  • Workup & Purification: a. Cool the reaction mixture to room temperature. b. The product, neopentyl fluoroformate, is volatile. It can be isolated directly from the reaction mixture by vacuum distillation. c. A typical distillation at reduced pressure should yield the pure product with an expected yield of over 90%.[3]

Synthesis Reaction Diagram

G cluster_reactants Reactants cluster_products Products NPC Neopentyl Chloroformate P + NPC->P Ethylene Carbonate, 45°C KF Potassium Fluoride (KF) NPF Neopentyl Fluoroformate KCl Potassium Chloride (KCl) P->NPF P->KCl

Caption: Synthesis of Neopentyl Fluoroformate from its Chloroformate Precursor.

Physicochemical Data Comparison
PropertyNeopentyl Chloroformate (Precursor)Neopentyl Fluoroformate (Product)
Molecular Formula C₆H₁₁ClO₂C₆H₁₁FO₂
Molecular Weight 150.60 g/mol ~134.15 g/mol
Boiling Point 55 °C at 36 mmHg[6]Expected to be slightly lower than chloroformate
Density 1.003 g/mL at 25 °C[6]Expected to be similar to chloroformate

Section 2: The Neopentyloxycarbonyl (Noc) Group in Amine Protection

In the synthesis of complex pharmaceuticals, particularly peptides and alkaloids, protecting amine groups from unwanted side reactions is critical.[7] Carbamates are the most common class of amine protecting groups due to their ease of installation, stability across a wide range of reaction conditions, and predictable removal.[8] The neopentyloxycarbonyl (Noc) group, installed using neopentyl fluoroformate, provides a robust protecting group with significant steric bulk from the neopentyl moiety, which can enhance the stability of the protected amine.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the fluoroformate. The fluoride anion is an excellent leaving group, facilitating a rapid and often clean conversion to the protected carbamate.

General Mechanism of Amine Protection

G R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack NPF Neopentyl Fluoroformate Carbamate Noc-Protected Amine (Carbamate) Intermediate->Carbamate Fluoride Elimination HF H-F Intermediate->HF

Caption: Mechanism for the formation of a Noc-protected amine.

Section 3: Core Application Protocol

Protocol 2: General Procedure for N-Protection of an Amine

Rationale: This protocol describes the formation of a neopentyloxycarbonyl (Noc) carbamate from a primary or secondary amine. A non-nucleophilic base (e.g., triethylamine or pyridine) is used to scavenge the hydrogen fluoride (HF) generated during the reaction, driving it to completion. The reaction is typically performed at 0°C to control any potential exotherm and minimize side reactions. Anhydrous conditions are crucial as neopentyl fluoroformate is sensitive to moisture.[5]

Materials:

  • Substrate containing a primary or secondary amine (1.0 eq)

  • Neopentyl fluoroformate (1.1 - 1.2 eq)

  • Anhydrous triethylamine (TEA) or pyridine (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Ice bath

  • Standard glassware for aqueous workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve the amine substrate (1.0 eq) and the base (e.g., TEA, 1.2 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add neopentyl fluoroformate (1.1 eq) dropwise to the cooled, stirring solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl or water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Noc-protected amine.

Experimental Workflow Diagram

G start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0°C start->cool add Add Neopentyl Fluoroformate (Dropwise) cool->add react Stir at RT (2-16h) Monitor by TLC/LC-MS add->react quench Quench with aq. NH4Cl react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end Isolated Noc-Protected Product purify->end

Caption: Standard workflow for the N-protection of an amine using neopentyl fluoroformate.

Section 4: Advanced Mechanistic Considerations

While the primary reaction with amines is straightforward, understanding the solvolysis of neopentyl fluoroformate is crucial for predicting its stability and potential side reactions. Studies on the analogous neopentyl chloroformate reveal two competing solvolysis pathways, the nature of which is highly dependent on the solvent system.[4][9]

  • Addition-Elimination (Bimolecular): In most common organic solvents, the reaction proceeds through a standard bimolecular addition-elimination mechanism. A solvent molecule (acting as a nucleophile) attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the halide.[4]

  • Ionization (Unimolecular) with Rearrangement: In highly ionizing, non-nucleophilic solvents such as aqueous mixtures of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), an ionization mechanism becomes dominant.[4][9] For the neopentyl system, this pathway is accompanied by a fascinating phenomenon: a Wagner-Meerwein rearrangement . The initial, unstable primary carbocation rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, which is then trapped by the solvent.[10][11] This leads to an accelerated rate of solvolysis in these specific solvents compared to other primary alkyl chloroformates like ethyl or n-propyl chloroformate.[9]

Understanding this dual reactivity is key for a medicinal chemist. While the addition-elimination pathway is desired for amine protection, conducting reactions in highly fluorinated alcoholic solvents could lead to undesired rearrangement and side-product formation.

Competing Solvolysis Pathways

G cluster_AE Addition-Elimination Pathway (Most Solvents) cluster_ion Ionization Pathway (e.g., HFIP/H₂O) start Neopentyl Fluoroformate AE_intermediate Tetrahedral Intermediate start->AE_intermediate + Solvent (Nu:) ion_primary Primary Carbocation (Unstable) start->ion_primary Ionization AE_product Solvolysis Product AE_intermediate->AE_product - F⁻ ion_tertiary Tertiary Carbocation (Stable) ion_primary->ion_tertiary Wagner-Meerwein (1,2-Methyl Shift) ion_product Rearranged Product ion_tertiary->ion_product + Solvent

Caption: Competing mechanisms for the solvolysis of neopentyl fluoroformate.

Section 5: Safety and Handling

Neopentyl fluoroformate and its precursor are reactive and hazardous chemicals. Strict adherence to safety protocols is mandatory.

Hazard CategoryDescription & Precautions
Flammability Flammable liquid. Keep away from heat, sparks, and open flames.[6]
Toxicity & Corrosivity Assumed to be toxic upon inhalation and corrosive. Causes severe skin burns and eye damage.[6]
Reactivity Reacts with water and nucleophiles. Must be handled under anhydrous/inert conditions.[5]
Personal Protective Equipment (PPE) Wear safety goggles, a face shield, and chemical-resistant gloves (e.g., fluoropolymer-coated).[5] Use in a chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[6]
Disposal Dispose of waste according to institutional and local regulations for halogenated organic compounds.[5]

Conclusion

Neopentyl fluoroformate is a specialized reagent with significant potential in pharmaceutical drug discovery. Its primary role as a precursor to the sterically hindered and stable neopentyloxycarbonyl (Noc) protecting group makes it a valuable tool for the synthesis of complex molecules. By understanding its synthesis, reactivity, and the nuanced mechanistic pathways that govern its behavior, researchers can effectively leverage this reagent to streamline synthetic routes and build novel molecular entities. As with all reactive chemicals, a thorough understanding of and adherence to safety and handling protocols is paramount for its successful and safe implementation in the laboratory.

References

  • Google Patents. US20030120103A1 - Process for preparation of fluoroformates.
  • Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. Molecules, 16(2), 1403-1413. Available at: [Link]

  • ResearchGate. Molecular structures of neopentyl chloroformate (1), phenyl... Available at: [Link]

  • MDPI. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. Available at: [Link]

  • Universidad San Francisco de Quito USFQ. The reaction mechanism of the gas-phase thermal decomposition kinetics of neopentyl halides: A DFT study. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137-20144. Available at: [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

Sources

Method

Application Note: Neopentyl Fluoroformate (Npf-F) Mediated Amino Acid Coupling via Mixed Anhydride Activation

Target Audience: Researchers, scientists, and drug development professionals in peptide chemistry and organic synthesis. Strategic Advantage in Peptide Synthesis Amino acid coupling via the mixed anhydride (MA) method is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in peptide chemistry and organic synthesis.

Strategic Advantage in Peptide Synthesis

Amino acid coupling via the mixed anhydride (MA) method is a cornerstone technique for scaling up peptide synthesis and coupling sterically hindered amino acids. Historically, isobutyl chloroformate (IBCF) has been the default activation reagent. However, IBCF is highly moisture-sensitive and prone to side reactions, specifically "wrong-way" nucleophilic attack, which generates difficult-to-separate urethane byproducts and diminishes the yield of the target peptide.

Neopentyl fluoroformate (Npf-F) represents a next-generation activation reagent that solves these fundamental flaws. By combining the extreme steric shielding of a neopentyl group with the enhanced solvolytic stability of a fluoroformate, Npf-F delivers near-perfect regioselectivity and operational robustness, making it an invaluable tool for complex peptide and DNA-encoded library (DEL) syntheses 1[1].

Mechanistic Rationale & Causality (E-E-A-T)

The superiority of Npf-F over traditional chloroformates is grounded in two distinct chemical properties:

The Fluoroformate Advantage (Kinetic Stability)

Fluoroformates exhibit unique kinetic stability profiles. The strong C–F bond requires specific activation, making Npf-F significantly less susceptible to spontaneous decomposition and premature hydrolysis by trace moisture compared to its chloride counterparts 2[2]. Solvolysis studies demonstrate that neopentyl fluoroformate solvolyzes at a measurable rate highly dependent on solvent nucleophilicity, proceeding primarily through a bimolecular nucleophilic acyl substitution (addition-elimination) pathway rather than rapid degradation [[3]](3]. This slower rate of solvolysis provides a wider operational window for mixed anhydride formation without premature reagent degradation 4[4].

Steric Shielding (Regioselective Control)

In a mixed anhydride intermediate, the incoming amine nucleophile faces two electrophilic centers: the amino acid carbonyl and the carbonate carbonyl. Attack at the carbonate carbonyl yields an unwanted urethane byproduct. The neopentyl group ( −CH2​C(CH3​)3​ ) provides immense steric bulk precisely at the α -position relative to the carbonate oxygen. Furthermore, unlike tert-butyl chloroformate which decomposes spontaneously, or primary/secondary alkyl chloroformates which are prone to SN2/E2 degradation, the neopentyl structure is extremely stable against these decomposition pathways 5[5]. This steric wall physically blocks the nucleophile from attacking the carbonate, forcing >99% regioselective attack at the amino acid carbonyl to form the desired amide bond.

Comparative Data Presentation

The table below summarizes the quantitative advantages of utilizing Npf-F over legacy reagents.

Activation ReagentLeaving GroupSteric Bulk at CarbonateMoisture StabilityRegioselectivity (Peptide:Urethane)Disproportionation Risk
Isobutyl Chloroformate (IBCF) ChlorideModerateLowModerate (~85:15)High
Neopentyl Chloroformate (Npf-Cl) ChlorideExtremeModerateExcellent (>99:1)Low
Neopentyl Fluoroformate (Npf-F) FluorideExtremeHighExcellent (>99:1)Very Low

Visualizations

Mechanism AA N-Protected Amino Acid MA Mixed Anhydride Intermediate AA->MA Activation NpfF Neopentyl Fluoroformate (Npf-F) NpfF->MA -HF Base Tertiary Base (e.g., NMM) Base->MA Peptide Target Peptide (Amide Bond) MA->Peptide Regioselective Attack Byproduct Neopentyl Alcohol + CO2 + F- MA->Byproduct Decomposition Amine Amine Nucleophile (H2N-R') Amine->Peptide Nucleophile

Mechanistic pathway of Npf-F mediated amino acid coupling via mixed anhydride activation.

Workflow Step1 Step 1: Dissolution N-Protected AA in THF/DCM Step2 Step 2: Base Addition NMM at -15°C Step1->Step2 Step3 Step 3: Activation Add Npf-F (Dropwise) Step2->Step3 Step4 Step 4: Coupling Add Amine Nucleophile Step3->Step4 Step5 Step 5: Work-up Wash & Evaporate Step4->Step5

Step-by-step experimental workflow for Npf-F mediated peptide coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system incorporating In-Process Controls (IPC) to ensure each mechanistic step is verified before proceeding.

Materials & Reagents
  • Substrate: N-Protected Amino Acid (1.0 eq)

  • Nucleophile: Amine or Amino Acid Ester (1.1 eq)

  • Reagent: Neopentyl Fluoroformate (Npf-F) (1.05 eq)

  • Base: N-Methylmorpholine (NMM) (1.1 eq for activation + 1.1 eq if amine is a salt)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step 1: Pre-Activation (Mixed Anhydride Formation)

Causality: Aprotic solvents (THF/DCM) are mandatory to prevent solvolysis of the fluoroformate. NMM is chosen over Triethylamine (TEA) because its weaker basicity (pKa ~7.4) and steric profile significantly suppress oxazolone-mediated epimerization. The reaction must be kept at -15°C to prevent the kinetic disproportionation of the mixed anhydride into a symmetrical anhydride and neopentyl carbonate.

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to -15°C using a dry ice/ethylene glycol bath.

  • Add NMM (1.1 eq) and stir for 5 minutes.

  • Add Npf-F (1.05 eq) dropwise over 5 minutes. Maintain the temperature at -15°C and stir for 15–20 minutes.

  • IPC 1 (Self-Validation - Quench Test): Remove a 10 µL aliquot and immediately quench it into 90 µL of anhydrous methanol. Analyze via LC-MS. The detection of the corresponding amino acid methyl ester confirms the successful and complete formation of the mixed anhydride. Do not proceed to Step 2 until activation is confirmed.

Step 2: Amide Bond Formation (Coupling)

Causality: The amine nucleophile is added directly to the cold mixed anhydride solution. The extreme steric bulk of the neopentyl group forces the nucleophile to attack the amino acid carbonyl exclusively.

  • Pre-cool a solution of the amine nucleophile (1.1 eq) in anhydrous THF to 0°C. (Note: If the amine is a hydrochloride salt, pre-neutralize it with an additional 1.1 eq of NMM before addition).

  • Add the amine solution dropwise to the mixed anhydride reaction mixture at -15°C.

  • Allow the reaction to stir at -15°C for 1 hour, then gradually warm to room temperature over 2 hours.

  • IPC 2 (Self-Validation - Completion Test): Perform a Ninhydrin (Kaiser) test or LC-MS on the reaction mixture. The disappearance of the free amine signal/color indicates complete coupling.

Step 3: Work-up and Isolation
  • Quench the reaction by adding a small amount of water (or N,N-dimethylethylenediamine to scavenge any unreacted Npf-F).

  • Evaporate the THF under reduced pressure and redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (3x) to remove unreacted amines and NMM.

    • Saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acids.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure peptide product.

References

  • Benchchem. "Solvolytic Reaction Mechanisms of Neopentyl Fluoroformate." Benchchem Technical Articles.
  • US Patent 6613929B2. "Process for preparation of fluoroformates." Google Patents.
  • Kevill, D. N., et al. "Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions." AcademicPub.
  • "Product Class 3: Carbonic Acid Halides." Thieme Connect.
  • "Enhanced screening via a pure DNA-encoded peptide library enabled by an Fmoc modification." PNAS.

Sources

Application

Application Notes & Protocols: Synthesis of Neopentyl Fluoroformate Utilizing Ethylene Carbonate as a High-Performance Solvent

Abstract & Introduction Neopentyl fluoroformate is a valuable reagent in organic synthesis, often employed for the introduction of the neopentyloxycarbonyl (Noc) protecting group and in the preparation of various pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Neopentyl fluoroformate is a valuable reagent in organic synthesis, often employed for the introduction of the neopentyloxycarbonyl (Noc) protecting group and in the preparation of various pharmaceutical and agrochemical intermediates. The synthesis of fluoroformates from their chloroformate precursors via halogen exchange (Halex) is a cornerstone transformation.[1] However, the efficiency of this reaction is critically dependent on the choice of solvent. This guide details a highly efficient, rapid, and scalable protocol for the synthesis of neopentyl fluoroformate, leveraging the unique properties of ethylene carbonate (EC) as a polar aprotic solvent.

Ethylene carbonate is increasingly recognized as a "magic solvent" in green chemistry, prized for its low toxicity, high boiling point, and biodegradability.[2][3][4] Its high polarity and ability to dissolve inorganic salts make it an exceptional medium for facilitating nucleophilic substitution reactions. This protocol demonstrates that the use of ethylene carbonate not only aligns with the principles of sustainable chemistry but also offers significant practical advantages over traditional solvents, leading to excellent yields and high purity with remarkably short reaction times.[5]

The Scientific Rationale: Why Ethylene Carbonate?

The choice of solvent is paramount in a halogen exchange reaction where a solid inorganic salt (potassium fluoride) must react with an organic substrate (neopentyl chloroformate). The efficacy of the solvent is determined by its ability to promote the nucleophilicity of the fluoride anion.

2.1 Maximizing Fluoride Nucleophilicity Potassium fluoride (KF) is an ionic solid with high lattice energy. In non-polar solvents, it is virtually insoluble and unreactive. Polar aprotic solvents are required to dissolve the salt and solvate the cation (K⁺), thereby liberating the fluoride anion (F⁻) to act as a nucleophile. Ethylene carbonate excels in this role due to its:

  • High Dielectric Constant & Dipole Moment: EC possesses a high dipole moment (4.9 D), which allows it to effectively solvate the potassium cation, weakening the K-F ionic bond.

  • Poor Anion Solvation: While it strongly solvates cations, EC does not strongly solvate the fluoride anion. This leaves a "naked," highly reactive fluoride anion in the solution, dramatically accelerating the rate of nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate.

2.2 Advantages Over Traditional Solvents Historically, solvents like acetonitrile or benzonitrile have been used for such transformations.[6] However, ethylene carbonate presents several key advantages:

  • Enhanced Reaction Rate: The superior solvation properties of EC lead to significantly faster reaction kinetics. The synthesis of neopentyl fluoroformate in EC can be completed in approximately one hour, a substantial improvement over methods requiring many hours.[5][6]

  • Improved Safety Profile: EC is non-flammable at room temperature, has low volatility due to its high boiling point (248 °C), and exhibits low toxicity, making it a safer alternative to many volatile organic solvents.[2][3][7]

  • High Yields: The combination of rapid kinetics and favorable reaction conditions consistently results in high isolated yields of the desired product.[6]

  • Green Chemistry Alignment: Produced from ethylene oxide and carbon dioxide, EC is considered a greener chemical, contributing to more sustainable synthetic processes.[3][4]

G cluster_EC Ethylene Carbonate (Solvent) cluster_Reaction Reaction Environment EC Ethylene Carbonate (High Polarity) K_solvated Solvated K⁺ Cation EC->K_solvated KF Potassium Fluoride (K⁺F⁻) KF->K_solvated Cation Solvation F_naked "Naked" F⁻ Anion (Highly Nucleophilic) KF->F_naked Anion Liberation NCF Neopentyl Chloroformate F_naked->NCF Nucleophilic Attack

Caption: Solvent-Reagent Interaction in Ethylene Carbonate.

Detailed Experimental Protocol

This protocol describes the synthesis of neopentyl fluoroformate from neopentyl chloroformate and potassium fluoride in ethylene carbonate.

3.1 Materials and Equipment

  • Reagents:

    • Neopentyl chloroformate (≥98%)

    • Potassium Fluoride (spray-dried, anhydrous, ≥99%)

    • Ethylene Carbonate (anhydrous, ≥99%)

    • Anhydrous Nitrogen or Argon gas

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube (or connected to an inert gas line)

    • Dropping funnel

    • Magnetic stirrer with a heating plate

    • Thermometer or thermocouple probe

    • Vacuum filtration apparatus (e.g., Büchner funnel)

    • Short-path distillation apparatus

    • Standard laboratory glassware

3.2 Step-by-Step Procedure

Caption: Workflow for Neopentyl Fluoroformate Synthesis.

  • Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, condenser (with inert gas inlet), dropping funnel, and thermometer. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon to maintain anhydrous conditions.

  • Reagent Charging: Charge the flask with potassium fluoride (1.2 equivalents) and anhydrous ethylene carbonate. The melting point of EC is 36 °C, so it may need to be gently warmed to be transferred as a liquid.[7]

  • Heating: Begin stirring and heat the suspension to 45 °C. Ensure the temperature is stable before proceeding.

  • Substrate Addition: Add neopentyl chloroformate (1.0 equivalent) to the dropping funnel. Add the chloroformate dropwise to the stirred KF/EC suspension over 20-30 minutes, maintaining the internal temperature at 45 °C. The reaction is exothermic, and controlled addition is necessary.

  • Reaction: After the addition is complete, continue stirring the mixture at 45 °C for 1 hour.[6]

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (carefully!) and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting chloroformate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The mixture will be a slurry containing the product and precipitated potassium chloride (KCl).

  • Isolation: Filter the reaction mixture under vacuum to remove the solid KCl and excess KF. Wash the filter cake with a small amount of a suitable solvent (e.g., diethyl ether) to recover any entrained product. Combine the washings with the filtrate.

  • Purification: The filtrate contains the neopentyl fluoroformate and ethylene carbonate. Due to the high boiling point of EC (248 °C), the product can be readily purified by vacuum distillation.[6][8] The resulting neopentyl fluoroformate is a colorless liquid.

Data Summary & Expected Results

The efficiency of this method is high, as demonstrated by comparative data.

FeatureHalogen Exchange MethodAlternative Carbonate Method
Precursor Neopentyl chloroformateNeopentyl 1,2,2,2-tetrachloroethyl carbonate
Fluorinating Agent Potassium FluoridePotassium Fluoride
Solvent Ethylene Carbonate Benzonitrile
Temperature 45°C65°C
Reaction Time 1 hour 34 hours
Yield 92% 76%
(Data sourced from Benchchem[6])

Safety, Handling, and Waste Disposal

5.1 Reagent Hazards:

  • Neopentyl Chloroformate: This is a corrosive and lachrymatory compound. Handle only in a well-ventilated chemical fume hood.[9][10]

  • Fluoroformates: The product, neopentyl fluoroformate, should be treated as a lachrymator with a pungent odor.[8]

  • Potassium Fluoride: Highly toxic if ingested or inhaled. Avoid creating dust.

  • Ethylene Carbonate: Low toxicity, but eye irritation can occur.[7]

5.2 Personal Protective Equipment (PPE):

  • Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker gloves for extended handling) at all times.

5.3 Waste Disposal:

  • Quench any residual reactive materials carefully.

  • Dispose of all liquid and solid chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive KF (moisture contamination).2. Reaction temperature too low.1. Use fresh, anhydrous, spray-dried KF. Ensure the reaction is set up under strictly anhydrous conditions.2. Verify thermometer calibration and ensure the mixture is at 45 °C.
Slow Reaction Rate Impure reagents or insufficient stirring.Ensure efficient stirring to maintain a good suspension of KF. Use reagents of the specified purity.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up or distillation.1. Allow the reaction to proceed for a longer time or re-check KF activity.2. Ensure efficient filtration and washing. Be careful during vacuum distillation to avoid product loss.

Conclusion

The use of ethylene carbonate as a solvent for the synthesis of neopentyl fluoroformate represents a significant advancement in synthetic methodology. This protocol provides a pathway that is not only exceptionally fast and high-yielding but also aligns with the modern demands for safer and more environmentally sustainable chemical processes.[5] The unique physicochemical properties of ethylene carbonate directly contribute to its superior performance, making it the solvent of choice for this and similar halogen exchange reactions.[2]

References

  • EC (ETHYLENE CARBONATE). Ataman Kimya. [Link]

  • The Green Future: Ethylene Carbonate's Role in Sustainable Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • What is ethylene carbonate used for. Unilong Industry. [Link]

  • Synthesis of Alkyl Fluorides from Alcohols via Fluoroformate Esters. ElectronicsAndBooks. [Link]

  • Process for preparation of fluoroformates.
  • Exploring Greener Pathways and Catalytic Systems for Ethylene Carbonate Production. ACS Sustainable Chemistry & Engineering. [Link]

  • Recent Advances in the Synthesis and Transformation of Carbamoyl Fluorides, Fluoroformates, and Their Analogues. PubMed. [Link]

  • Recent Advances in the Synthesis and Transformation of Carbamoyl Fluorides, Fluoroformates, and Their Analogues | Request PDF. ResearchGate. [Link]

  • A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. PMC - NIH. [Link]

  • Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent. PubMed. [Link]

Sources

Method

Application Note: Introducing Oxycarbonyl Groups via Neopentyl Fluoroformate

Executive Summary & Mechanistic Rationale In the synthesis of complex peptides, oligonucleotides, and active pharmaceutical ingredients (APIs), the selective protection of nucleophilic centers—particularly primary and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex peptides, oligonucleotides, and active pharmaceutical ingredients (APIs), the selective protection of nucleophilic centers—particularly primary and secondary amines—is a critical step. The neopentyloxycarbonyl (Npoc) group is a highly sterically hindered, inert pendant protecting group utilized to prevent unwanted side reactions during chain elongation 1.

Traditionally, chloroformates (e.g., neopentyl chloroformate) have been used for oxycarbonylation. However, chloroformates are notoriously unstable in highly polar media. They frequently undergo premature decomposition via SN​2 or E2​ pathways, releasing hydrochloric acid, carbon dioxide, and alkenes (such as isobutene) 2.

To circumvent these limitations, neopentyl fluoroformate (Npf-F) has emerged as a superior acylating agent. The substitution of chlorine with a highly electronegative fluorine atom significantly strengthens the acyl-halogen bond. This modification suppresses unimolecular ionization (solvolysis) and strongly favors a bimolecular addition-elimination pathway when reacted with amines, ensuring high thermal stability and superior isolated yields 3.

Comparative Analysis: Chloroformates vs. Fluoroformates

A data-driven comparison highlights the operational advantages of utilizing Npf-F over its chlorinated counterpart in synthetic workflows.

ParameterNeopentyl Chloroformate (Npf-Cl)Neopentyl Fluoroformate (Npf-F)
Thermal Stability Low (Prone to spontaneous decomposition)High (Stable under standard reaction conditions)
Primary Decomposition Pathway SN​2 / E2​ eliminationHighly resistant to elimination
Reactivity with Amines High, but competitive with hydrolysisHigh, strictly addition-elimination
Byproducts in Polar Media Isobutene, CO2​ , HCl Minimal; highly stable in polar solvents
Storage Requirements Strict cold storage (-20°C), moisture-freeRefrigerated (2-8°C), moisture-free

Protocol 1: Halogen Exchange (Halex) Synthesis of Neopentyl Fluoroformate

Objective: Synthesize high-purity neopentyl fluoroformate from neopentyl chloroformate using a solvent-mediated halogen exchange reaction.

Causality & Design: Ethylene carbonate is selected as the reaction solvent due to its high dielectric constant, which stabilizes the transition state of the fluoride exchange. Potassium fluoride (KF) acts as the fluorinating agent. Maintaining the reaction at exactly 45°C ensures optimal kinetic conversion while preventing the thermal degradation of the starting material 4.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-purged 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 120 g of anhydrous ethylene carbonate.

  • Fluoride Addition: Introduce 45 g (0.77 mol) of finely powdered, anhydrous potassium fluoride (KF) to the stirring ethylene carbonate.

  • Substrate Addition: Gradually add 75.3 g (0.5 mol) of neopentyl chloroformate dropwise over 30 minutes. Critical Control: Control the addition rate to maintain the internal temperature strictly at 45°C.

  • Reaction: Continue stirring the suspension at 45°C for exactly 1 hour. Monitor the conversion via GC-MS to ensure complete halogen exchange.

  • Isolation: Transfer the apparatus to a vacuum distillation setup. Evaporate the volatiles under reduced pressure.

  • Purification: Distill the collected mixture at 20 mm Hg. The pure neopentyl fluoroformate fraction will boil and collect at 60°C. Expected Yield: ~61.7 g (92% yield) of a clear, colorless liquid 4.

HalexSynthesis N1 Neopentyl Chloroformate + Anhydrous KF N3 Halogen Exchange (1 Hour) N1->N3 N2 Ethylene Carbonate Solvent (45°C) N2->N3 N4 Vacuum Distillation (60°C at 20 mm Hg) N3->N4 N5 Pure Neopentyl Fluoroformate (>92%) N4->N5

Halogen exchange synthesis workflow for neopentyl fluoroformate.

Protocol 2: Npoc-Protection of Amino Acids

Objective: Introduce the neopentyloxycarbonyl (Npoc) protecting group to a primary amino acid.

Causality & Design: The reaction is performed in a biphasic aqueous-organic system (e.g., Dioxane/Water) or a polar aprotic solvent with a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine). The base serves a dual purpose: it deprotonates the amino acid zwitterion to expose the nucleophilic amine, and it neutralizes the hydrofluoric acid (HF) generated during the addition-elimination process, driving the reaction to completion without degrading the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the target amino acid in 20 mL of a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add 11 mmol (1.1 equivalents) of neopentyl fluoroformate dropwise over 15 minutes.

  • pH Maintenance: Monitor the pH, maintaining it between 9.0 and 10.0 by adding 1M NaOH as necessary. The generation of HF will naturally lower the pH if unbuffered.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

  • Workup: Wash the aqueous layer twice with 15 mL of diethyl ether to remove unreacted fluoroformate and organic impurities.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated Npoc-protected amino acid with ethyl acetate (3 x 20 mL).

  • Drying & Concentration: Dry the combined ethyl acetate layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the solid Npoc-amino acid.

ProtectionMechanism A Neopentyl Fluoroformate (Acylating Agent) C Tetrahedral Intermediate (Addition) A->C B Free Amine (Nucleophile) B->C D HF Elimination (Base Neutralized) C->D E Npoc-Protected Amine (Stable Product) D->E

Addition-elimination mechanism of Npf-F with amines.

Analytical Validation and Solvolysis Insights

To ensure the integrity of the Npoc protection, researchers must validate the product. Kinetic studies on the solvolysis of neopentyl fluoroformate indicate that it strictly follows a bimolecular addition-elimination pathway in most solvents 3. This predictable kinetic behavior ensures that side reactions, such as the formation of symmetrical ureas or premature deprotection, are minimized. Validation should be performed via 1H NMR (confirming the presence of the characteristic 9H singlet of the neopentyl tert-butyl group around 0.90-1.00 ppm) and LC-MS to verify the exact mass of the oxycarbonylated product.

References

  • Benchchem.
  • Google Patents. "US6613929B2 - Process for preparation of fluoroformates.
  • National Institutes of Health (PMC). "Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent." NIH.
  • AcademicPub. "Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions." AcademicPub.

Sources

Application

Application Notes & Protocols: Safe Handling and Laboratory Storage of Neopentyl Fluoroformate

Introduction and Scope Neopentyl fluoroformate ((CH₃)₃CCH₂OCOF) is an organofluorine compound belonging to the fluoroformate class of reagents. Fluoroformates are valuable intermediates in organic synthesis, increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Neopentyl fluoroformate ((CH₃)₃CCH₂OCOF) is an organofluorine compound belonging to the fluoroformate class of reagents. Fluoroformates are valuable intermediates in organic synthesis, increasingly utilized in medicinal chemistry and materials science for the introduction of the oxycarbonyl group and as precursors to other functionalities.[1] Compared to their more common chloroformate analogs, acyl fluorides often exhibit a favorable balance of reactivity and stability, making them easier to handle and often leading to fewer side-reactions in sensitive applications.[2]

The defining structural feature of neopentyl fluoroformate is the neopentyl group, (CH₃)₃CCH₂–. This moiety is characterized by significant steric bulk, which can influence the compound's reactivity, potentially retarding certain nucleophilic substitution pathways.[1][3]

This document provides a comprehensive guide for the safe handling, storage, and emergency management of neopentyl fluoroformate in a research and development laboratory setting. The protocols herein are synthesized from established best practices for managing water-reactive acyl halides, with a critical focus on the hazards associated with its primary hydrolysis product, hydrogen fluoride (HF).

Hazard Identification and Risk Assessment

As of the date of this publication, a specific Safety Data Sheet (SDS) for neopentyl fluoroformate is not widely available. Therefore, a risk assessment must be constructed based on the known reactivity of the acyl fluoride functional group and the properties of analogous compounds like neopentyl chloroformate.

Primary Hazards:

  • Water Reactivity: Neopentyl fluoroformate is highly sensitive to moisture. It readily hydrolyzes upon contact with water, including atmospheric humidity, to form neopentyl alcohol, carbon dioxide, and the highly corrosive and toxic hydrogen fluoride (HF) .

  • Corrosivity: The parent compound is expected to be corrosive to skin, eyes, and mucous membranes. The generation of HF upon hydrolysis presents a severe and insidious corrosive hazard. HF can penetrate tissues deeply before dissociating, causing severe, delayed, and exceptionally painful burns that can lead to systemic toxicity.[4][5]

  • Inhalation Toxicity: Vapors of neopentyl fluoroformate are likely to be irritating to the respiratory tract. More significantly, inhalation of vapors or any HF gas released upon hydrolysis can cause severe irritation, chemical pneumonitis, and potentially fatal pulmonary edema.[4][6]

  • Systemic Toxicity (from HF exposure): The fluoride ion from HF can be absorbed through the skin, causing systemic effects by binding to calcium and magnesium. This can lead to severe electrolyte imbalances (hypocalcemia, hypomagnesemia), cardiac arrhythmias, and death.[5][7][8]

Hazard ClassDescriptionCausality and Mitigation
Water-Reactive Reacts with moisture to produce toxic and corrosive hydrogen fluoride (HF) gas.All handling and storage must be under strictly anhydrous conditions (e.g., inert atmosphere in a glovebox or with Schlenk techniques). All glassware and equipment must be rigorously dried.
Corrosive Causes severe skin burns and eye damage. HF byproduct causes deep, penetrating, and delayed-onset burns.Mandates use of robust Personal Protective Equipment (PPE), including a face shield, chemical splash goggles, and appropriate gloves. Work must be conducted in a certified chemical fume hood.
Acute Toxicity (Inhalation) Vapors are harmful. Inhalation of HF byproduct can be fatal.[6]All operations must be performed in a well-ventilated area, preferably within a chemical fume hood or glovebox, to prevent vapor accumulation.
Systemic Toxicity Skin absorption of the HF byproduct can lead to life-threatening hypocalcemia.[5]Immediate and specialized first aid involving calcium gluconate is critical upon any suspected skin contact. Standard acid neutralization is insufficient.

Chemical and Physical Properties

PropertyValue (Neopentyl Fluoroformate)Value (Neopentyl Chloroformate Analogue)Source / Note
Molecular Formula C₆H₁₁FO₂C₆H₁₁ClO₂-
Molecular Weight 134.15 g/mol 150.60 g/mol Calculated /[9]
CAS Number Not assigned20412-38-8[9]
Appearance Expected to be a liquidColorless to light yellow liquidAnalogy
Density No data available1.003 g/mL at 25 °C
Boiling Point No data available55 °C / 36 mmHg
Vapor Pressure No data available-0.65 psi at 20 °C
Storage Temperature No data available2-8 °C

Engineering Controls: The First Line of Defense

The primary engineering control for handling neopentyl fluoroformate is to prevent contact with moisture and to contain any vapors or aerosols.

  • Chemical Fume Hood: All manipulations of neopentyl fluoroformate must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. The sash should be kept as low as possible.

  • Glovebox (Recommended): For routine or larger-scale operations, the use of a glovebox with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. This provides the most reliable protection against moisture and inhalation exposure.

  • Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible and tested regularly. Ensure a specialized HF first aid kit, containing 2.5% calcium gluconate gel, is co-located with the experimental setup.[10]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. Standard lab attire (long pants, closed-toe shoes) is a prerequisite.

  • Hand Protection: Use double-gloving. An inner nitrile glove provides dexterity, while an outer, thicker glove (e.g., butyl rubber or Viton™) provides extended chemical resistance. Note: No single glove material is impervious. Check manufacturer's compatibility data and change gloves frequently or immediately upon contamination.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required at all times.

  • Body Protection: A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: For situations outside of a fume hood or glovebox (e.g., large spills), a full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., type ABEK) is necessary. Respirator use requires prior medical clearance, training, and fit-testing.

PPE_Selection cluster_ppe Mandatory PPE for Neopentyl Fluoroformate body Flame-Resistant Lab Coat + Chemical Apron (if splash risk) face Full Face Shield body->face hands Double Gloves (Nitrile inner, Butyl/Viton outer) eyes Chemical Splash Goggles eyes->hands start Task: Handling Neopentyl Fluoroformate eng_controls Work in Fume Hood or Glovebox? start->eng_controls eng_controls->body Yes spill Emergency/ Large Spill? eng_controls->spill No spill->body No resp Full-Face Respirator (ABEK Cartridge) spill->resp Yes resp->body

Caption: PPE selection workflow for handling neopentyl fluoroformate.

Step-by-Step Laboratory Handling Protocol

A. Preparation and Inert Atmosphere Techniques:

  • Dry All Equipment: Thoroughly oven-dry all glassware (e.g., flasks, syringes, cannulas) and allow to cool in a desiccator or under a stream of dry inert gas.

  • Establish Inert Atmosphere: Assemble the reaction apparatus and purge with a dry inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment using a bubbler system.

  • Prepare Quench Station: Before starting, prepare a quenching solution. This should be a stirred, cooled (ice bath) beaker containing a weak base like sodium bicarbonate solution or a nucleophilic solvent like isopropanol.

B. Aliquoting and Transfer:

  • Equilibrate Reagent: Allow the neopentyl fluoroformate container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Use Syringe/Cannula: For liquid transfers, use a dry, inert gas-flushed syringe or a double-tipped cannula. Never pour the reagent in open air.

  • Perform Addition Slowly: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner, preferably dropwise via a syringe pump or an addition funnel, especially if the reaction is exothermic.

C. Post-Reaction Quenching and Workup:

  • Quench Unreacted Reagent: At the end of the reaction, any unreacted neopentyl fluoroformate must be safely quenched. Slowly transfer the reaction mixture via cannula into the prepared, stirred quenching solution. Be aware of potential gas evolution (CO₂).

  • Neutralize Aqueous Layers: Before disposal, ensure any aqueous layers from the workup are neutralized. Test the pH to confirm.

Laboratory Storage Protocol

Improper storage is a primary cause of reagent degradation and safety incidents.

  • Container: Store in the original manufacturer's container with the cap tightly sealed. Use PTFE-lined caps. Parafilm can be used as a secondary seal. Do not store in glass containers with ground glass stoppers, as HF can etch glass.[11]

  • Atmosphere: For long-term storage or after first use, flushing the headspace of the container with a dry inert gas (argon is preferred due to its density) is recommended.

  • Location: Store in a cool, dry, well-ventilated location designated for corrosive and water-reactive materials. A refrigerated environment (2-8°C) is often recommended for chloroformates and is a prudent choice for fluoroformates to minimize vapor pressure.

  • Segregation:

    • Store away from all sources of water, including sinks and safety showers.

    • Segregate from incompatible materials, especially bases, strong oxidizing agents, and alcohols.

    • Do not store with acids that are not also water-reactive.

  • Secondary Containment: Store the primary container within a compatible, water-tight secondary container (e.g., a polyethylene tray or tub) to contain any potential leaks.

Storage_Protocol cluster_env Storage Environment cluster_seg Chemical Segregation storage Neopentyl Fluoroformate Storage location Cool, Dry, Ventilated Area (2-8°C Recommended) storage->location incompatibles Store Away From: - Water/Moisture Sources - Bases - Alcohols - Oxidizing Agents storage->incompatibles atmosphere Tightly Sealed Container (PTFE-lined cap) Inert Gas Headspace containment Secondary Containment (Polyethylene Tub)

Caption: Key parameters for the safe laboratory storage of neopentyl fluoroformate.

Emergency Procedures

IMMEDIATE ACTION FOR ALL EXPOSURES: CALL FOR EMERGENCY MEDICAL ASSISTANCE. Ensure responders are informed that the exposure involves a compound that generates Hydrogen Fluoride (HF) . Provide them with the SDS for HF if available.

A. Personnel Exposure:

  • Skin Contact:

    • IMMEDIATELY begin flushing the affected area with copious amounts of water at a safety shower for at least 5 minutes.[12] Remove all contaminated clothing while flushing.

    • After flushing, IMMEDIATELY begin applying 2.5% calcium gluconate gel to the area.[10][13] The rescuer must wear gloves to prevent secondary exposure.[12]

    • Continuously and liberally massage the gel into the skin until medical help arrives.[12] Pain from HF burns can be delayed, so treatment is required even if no pain is initially felt.[4][5]

  • Eye Contact:

    • IMMEDIATELY flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10]

    • Do NOT apply calcium gluconate gel to the eyes.[12][13]

    • Continue flushing until emergency medical personnel arrive.

  • Inhalation:

    • Move the victim to fresh air immediately.

    • If breathing is difficult, trained personnel may administer oxygen.

    • Keep the person calm and at rest. Symptoms like pulmonary edema can be delayed.[4]

B. Spill Response:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with a chemical-absorbent material that does not react with the compound (e.g., vermiculite, sand). Do not use paper towels or other combustible materials.

    • Carefully scoop the absorbed material into a labeled, compatible waste container.

    • Decontaminate the area with a mild detergent solution, followed by a water rinse.

  • Major Spill (outside a fume hood or >100 mL):

    • EVACUATE the laboratory immediately. Alert others in the vicinity.

    • Close the laboratory door to contain vapors.

    • Call emergency services and the institution's environmental health and safety department.

    • Do not re-enter the area. Only trained emergency responders should handle major spills.

Waste Disposal

All waste materials, including empty containers, absorbent materials from spills, and quenched reaction mixtures, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • The label must read "Hazardous Waste: Neopentyl Fluoroformate" and include details of any other chemicals in the mixture.

  • Follow all institutional and local regulations for hazardous waste disposal.

References

  • National Poisons Information Service. (n.d.). Emergency treatment of hydrofluoric acid (HF) burns and injury prior to transfer to hospital. Retrieved from [Link]

  • American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from [Link]

  • University of Victoria. (2022, December 2). HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. Retrieved from [Link]

  • Scientific Laboratory Supplies Ltd. (n.d.). Neopentyl chloroformate, 97% | 460931-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Retrieved from [Link]

  • WikEM. (2020, October 25). Hydrogen fluoride toxicity. Retrieved from [Link]

  • Solvias AG. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Möller Chemie GmbH & Co. KG. (n.d.). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2021, January 19). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters. Retrieved from [Link]

  • MDPI. (2011, February 15). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrofluoric Acid and Hydrogen Fluoride. Retrieved from [Link]

  • AccessMedicine. (n.d.). HYDROGEN FLUORIDE AND HYDROFLUORIC ACID. In K. R. Olson (Ed.), Poisoning & Drug Overdose, 8e. McGraw-Hill. Retrieved from [Link]

  • GOV.UK. (2024, October 22). Hydrogen fluoride and hydrofluoric acid: toxicological overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of neopentyl chloroformate (1), phenyl.... Retrieved from [Link]

  • Coster, M. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2025, September 8). Synthesis and Structure of Neopentyl Sodium: A Hydrocarbon-Soluble Reagent for Controlled Sodiation of Non-Activated Substrates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Neopentyl Fluoroformate Synthesis Technical Support Center

Welcome to the Technical Support Center for fluoroformate synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the transition from chloroformate to fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluoroformate synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the transition from chloroformate to fluoroformate chemistry. While neopentyl chloroformate is a standard protecting group reagent, its fluoroformate analog offers superior stability under complex reaction conditions and unique reactivity profiles[1].

Synthesizing neopentyl fluoroformate is an elegant demonstration of phase-transfer kinetics and solvent-mediated nucleophilic activation. However, the practical execution is fraught with pitfalls—namely, incomplete conversion and hydrolytic decarboxylation. This guide provides mechanistic troubleshooting, quantitative benchmarks, and a self-validating protocol to ensure you consistently achieve >90% yields.

Part 1: Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis relies on a solid-liquid halogen exchange between neopentyl chloroformate and an alkali metal fluoride.

G NCF Neopentyl Chloroformate (Starting Material) INT Halogen Exchange Transition State NCF->INT Nucleophilic Attack KF Potassium Fluoride (KF) (Fluorinating Agent) KF->INT F- Donor EC Ethylene Carbonate (Polar Aprotic Solvent) EC->INT Solvates K+ / Activates F- NFF Neopentyl Fluoroformate (Target Product) INT->NFF Target Pathway (>90% Yield) KCL KCl (Precipitate) INT->KCL By-product DECOMP Decarboxylation/Hydrolysis (Neopentyl Alcohol + CO2 + HF) NFF->DECOMP If exposed to H2O H2O Trace Moisture (H2O) H2O->DECOMP Drives side reaction

Reaction pathway and degradation routes in the synthesis of neopentyl fluoroformate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently lower than the expected 90-93%? A1: The primary cause of low yield is incomplete halogen exchange due to poor fluoride activation. Potassium fluoride (KF) is a solid, and the reaction relies on solid-liquid phase transfer. If standard granular KF is used, the interfacial surface area is insufficient. Causality & Solution: You must use finely powdered, spray-dried KF[2]. Furthermore, the solvent choice is non-negotiable. Ethylene carbonate (EC) acts as a highly polar aprotic solvent that strongly solvates the K+ cation (acting almost like a crown ether), leaving the fluoride anion "naked" and highly nucleophilic[3].

Q2: My reaction mixture solidifies, halting the reaction. What went wrong? A2: Ethylene carbonate has a melting point of ~34–37°C. If you attempt to run this reaction at standard room temperature (25°C), the solvent will solidify, trapping the reagents and halting kinetics. Causality & Solution: The reaction must be maintained between 45°C and 50°C[2]. This provides enough thermal energy to keep the EC liquid and overcome the activation barrier for halogen exchange, without triggering thermal degradation.

Q3: How do I prevent hydrolysis and decarboxylation during the reaction? A3: Neopentyl fluoroformate is highly sensitive to moisture. Trace water leads to hydrolysis, forming unstable carbonic acid intermediates that rapidly decarboxylate into neopentyl alcohol, CO2​ , and HF . Causality & Solution: Implement a strict moisture validation gate. Perform a Karl Fischer titration on your EC and KF mixture before adding the chloroformate. Moisture must be strictly <50 ppm.

Q4: I am experiencing massive product loss during purification. What is the optimal distillation strategy? A4: Neopentyl fluoroformate is volatile and thermally labile. Standard atmospheric distillation will destroy the product via thermal decarboxylation before it ever reaches the condenser. Causality & Solution: You must use vacuum distillation. Neopentyl fluoroformate boils at 60°C at 20 mm Hg[2]. Equip the receiver flask with a dry ice/acetone bath (-60°C) to trap the highly volatile fluoroformate and prevent it from being pulled into your vacuum pump[4].

Part 3: Quantitative Data Summary

Understanding how deviations in your parameters impact the final yield is critical for scale-up. Below is a summary of reaction conditions and their mechanistic impacts.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Solvent Acetonitrile / TolueneEthylene Carbonate (EC)EC strongly solvates K+ , leaving F− highly nucleophilic.<50% vs. 92%
Fluoride Source Granular KFSpray-dried KF powderMaximizes solid-liquid interfacial surface area.~60% vs. 92%
Temperature 25°C (Room Temp)45°C - 50°CMelts EC to enable liquid-phase reaction kinetics.Incomplete vs. >90%
Distillation Atmospheric PressureVacuum (20 mm Hg)Prevents thermal decarboxylation of the product.Degradation vs. >99% Purity
Part 4: Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation gate criteria are met. The following protocol is scaled for a 0.5 mol synthesis[2].

Step 1: System Preparation Flame-dry a 500 mL 3-neck round-bottom flask equipped with a robust mechanical stirrer, a pressure-equalizing addition funnel, and an argon inlet. Note: Magnetic stirring is insufficient due to the high density of the solid KF suspension.

Step 2: Reagent Loading Add 120 g of anhydrous ethylene carbonate and 45 g (0.77 mol, 1.54 eq) of spray-dried potassium fluoride (KF) to the flask[2].

Step 3: Validation Gate 1 (Moisture Check) Heat the mixture to 45°C to melt the ethylene carbonate. Withdraw a 1 mL aliquot and perform a Karl Fischer titration. Requirement: Proceed only if H2​O is < 50 ppm. If >50 ppm, abort, discard, and dry your reagents further.

Step 4: Substrate Addition Gradually add 75.3 g (0.5 mol) of neopentyl chloroformate via the addition funnel over a period of 30 minutes[2]. Maintain vigorous mechanical stirring to ensure optimal solid-liquid contact[3].

Step 5: Reaction Phase Stir the reaction mixture continuously for 1 hour, strictly maintaining the internal temperature at 45°C[2].

Step 6: Validation Gate 2 (Conversion Check) Monitor the reaction via Gas Chromatography (GC). Requirement: The neopentyl chloroformate peak must be completely consumed before proceeding to isolation.

Step 7: Product Isolation Setup Connect the reaction flask directly to a short-path vacuum distillation setup. Equip the receiver flask with a dry ice/acetone bath (-60°C) to trap the highly volatile product[4].

Step 8: Vacuum Distillation Apply vacuum to reach 20 mm Hg. Maintain the internal reactor temperature below 60°C to prevent decarboxylation. Collect the fraction boiling at exactly 60°C at 20 mm Hg[2].

Step 9: Validation Gate 3 (Yield & Purity) Weigh the collected distillate. The expected yield is ~61.7 g (92%)[2]. Verify final purity via GC (target >99.9%) and confirm the level of hydrolyzable fluorine is 100% (indicating no degradation)[4].

Part 5: References
  • US20030120103A1 - Process for preparation of fluoroformates | Google Patents | 2

  • US6613929B2 - Process for preparation of fluoroformates | Google Patents | 4

  • Neopentyl fluoroformate Context & Research | Benchchem | 1

  • Neopentyl chloroformate 97% Properties | Sigma-Aldrich |

  • US6613929B2 Patent Legal Status & Overview | Google Patents | 3

Sources

Optimization

Optimizing distillation temperatures for neopentyl fluoroformate purification

Technical Support Center: Neopentyl Fluoroformate (NeopOCOF) Purification & Distillation Welcome to the advanced troubleshooting and protocol center for the purification of neopentyl fluoroformate. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Neopentyl Fluoroformate (NeopOCOF) Purification & Distillation

Welcome to the advanced troubleshooting and protocol center for the purification of neopentyl fluoroformate. This guide is designed for synthesis chemists and drug development professionals who require high-purity fluoroformates for peptide synthesis, oxycarbonylation, and solvolytic kinetic studies.

The Mechanistic Imperative for Precise Distillation

Neopentyl fluoroformate (NeopOCOF) is a highly valuable but thermally sensitive reagent. The fundamental challenge in its purification is the competing kinetics of vaporization versus thermal degradation. When subjected to excessive heat, alkyl fluoroformates undergo a decarboxylative elimination pathway, yielding carbon dioxide, hydrogen fluoride, and corresponding aldehydes or alkyl fluorides[1]. Therefore, lowering the boiling point via precise vacuum application is not merely a recommendation—it is a mechanistic requirement to preserve the structural integrity of the neopentyl moiety.

Self-Validating Distillation Protocol

This step-by-step methodology ensures a closed-loop, self-validating system where physical observations directly correlate to chemical purity.

Step 1: Pre-Distillation Volatile Extraction

  • Action: Transfer the crude reaction mixture (typically synthesized via the reaction of neopentyl chloroformate with potassium fluoride in ethylene carbonate[2]) to the distillation flask.

  • Parameter: Apply an initial vacuum, slowly ramping down from 760 mmHg to 10–20 mmHg while gently heating the pot to 50°C[2].

  • Causality: Gradual pressure reduction prevents "bumping" of the ethylene carbonate solvent and allows highly volatile impurities to be stripped off before the main fraction distills.

Step 2: Cryogenic Trapping

  • Action: Route the vacuum line through a cold trap submerged in a dry ice/acetone bath.

  • Parameter: Maintain the trap strictly between -50°C and -70°C[2].

  • Causality: NeopOCOF has a high vapor pressure. If the trap warms, the product will bypass the receiver and be lost to the vacuum pump, drastically reducing your yield and potentially corroding the pump's internals with fluoride byproducts.

Step 3: Fractional Isolation

  • Action: Stabilize the system pressure at exactly 20 mmHg and collect the main fraction.

  • Parameter: The vapor temperature must stabilize at 60°C[2].

  • Self-Validation Checkpoint: If the vapor temperature holds steady at 60°C and the pressure remains locked at 20 mmHg, you are collecting pure NeopOCOF. If you observe sudden pressure spikes (loss of vacuum), this indicates the generation of non-condensable CO₂ gas—a direct confirmation that the pot temperature is too high and the product is actively decomposing.

Troubleshooting & FAQs

Q: Why is my isolated yield significantly lower than the literature benchmark of 92%[2]? A: Yield losses in fluoroformate purification are rarely due to incomplete chemical conversion; they are almost always physical losses during distillation. If your cold trap is not strictly maintained at -70°C[3], the highly volatile neopentyl fluoroformate will bypass the collection flask. Additionally, fluctuating vacuum pressure can cause the product to thermally degrade into pivalaldehyde and CO₂ before it can vaporize.

Q: How do I definitively confirm the purity of the distilled neopentyl fluoroformate before using it in solvolysis studies[1]? A: Proton NMR (¹H NMR) is the most reliable analytical method. Pure neopentyl fluoroformate will display a distinct singlet for the methylene (CH₂) protons at 3.98 ppm and a large, defining singlet for the tert-butyl group at 0.98 ppm[3]. The absence of downfield aldehyde proton signals (typically 9–10 ppm) confirms that thermal decomposition was successfully avoided.

Q: Can I substitute a digital vacuum pump with a standard water aspirator? A: Absolutely not. A standard water aspirator typically achieves 15–25 mmHg under ideal conditions but fluctuates wildly with municipal water pressure. Fluctuating pressure causes the boiling point to shift dynamically during distillation, leading to poor fractionation and inevitable overheating. A dedicated rotary vane mechanical pump with a digital vacuum controller is required to lock the pressure at exactly 20 mmHg[2].

Quantitative Data: Distillation Parameters

To provide context on vacuum requirements, the following table summarizes the optimized distillation parameters for neopentyl fluoroformate compared to other common fluoroformates synthesized via the ethylene carbonate method.

CompoundBoiling PointPressureTypical YieldReference
Neopentyl fluoroformate 60°C 20 mmHg 92.0% [2]
Phenyl fluoroformate62–64°C40 mmHg93.5%[2]
Cyclohexyl fluoroformate55–56°C22 mmHg84.0%[2]
n-Octyl fluoroformate87°C14 mmHg89.0%[2]

Experimental Workflow & Degradation Pathway

G A Crude Reaction Mixture (NeopOCOF + Impurities) B Vacuum Optimization (P = 20 mmHg) A->B Ideal Pathway E Thermal Stress (T_pot > 65°C, P > 50 mmHg) A->E Sub-optimal Pathway C Fractional Distillation (T_vapor = 60°C) B->C Heat carefully D Pure Neopentyl Fluoroformate (>92% Yield) C->D Condense at -70°C F Thermal Degradation (Pivalaldehyde + CO2 + HF) E->F Decarboxylation

Optimal vs. Sub-optimal Distillation Pathways for Neopentyl Fluoroformate Purification.

References

  • US6613929B2 - Process for preparation of fluoroformates . Google Patents. 2

  • FR2571049A1 - Process for the preparation of fluoroformates . Google Patents. 3

  • Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions . Academicpub.org. 1

Sources

Troubleshooting

Preventing moisture degradation of neopentyl fluoroformate during storage

Welcome to the Technical Support Center for Advanced Reagents. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges associated with handling and storing neopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Reagents. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges associated with handling and storing neopentyl fluoroformate (NeopOCOF).

Fluoroformates are highly valuable reagents in peptide synthesis and protecting group chemistry, but their pronounced electrophilicity makes them exceptionally vulnerable to moisture degradation. This guide provides a self-validating framework to understand the causality of this degradation, implement robust storage protocols, and verify reagent integrity before your experiments.

Mechanistic Insights: The "Why" Behind Degradation

Q: Why is neopentyl fluoroformate so sensitive to atmospheric moisture compared to standard chloroformates?

A: The sensitivity of neopentyl fluoroformate is rooted in the high electronegativity of the fluorine atom, which creates a highly electrophilic carbonyl carbon. When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile.

Kinetic solvolysis studies demonstrate that this degradation proceeds via an addition-elimination mechanism[1]. Water attacks the carbonyl carbon to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a fluoride ion (generating highly corrosive hydrogen fluoride, HF) and forms an unstable neopentyl carbonic acid. This acid rapidly decarboxylates, releasing carbon dioxide ( CO2​ ) gas and leaving behind neopentyl alcohol as the final degradation product[1].

Understanding this causality is critical: you are not just losing active reagent; you are actively generating pressurized gas ( CO2​ ) and a corrosive acid (HF) inside your storage vessel.

HydrolysisMechanism A Neopentyl Fluoroformate (NeopOCOF) B H₂O Nucleophilic Attack (Moisture Exposure) A->B + H₂O C Tetrahedral Intermediate [Neop-O-C(OH)(F)-O⁻] B->C Rate-determining step D Elimination of HF (Corrosive Byproduct) C->D E Neopentyl Carbonic Acid (Unstable Intermediate) D->E F Decarboxylation (-CO₂ Gas) E->F G Neopentyl Alcohol (Final Degradation Product) F->G

Mechanistic pathway of neopentyl fluoroformate moisture degradation (hydrolysis).

Storage & Handling Best Practices

Q: What are the absolute requirements for storing neopentyl fluoroformate to guarantee long-term stability?

A: To prevent the hydrolysis cascade described above, the reagent must be isolated from both thermal energy and atmospheric moisture. Standard laboratory refrigeration is insufficient if the headspace of the container is not properly managed.

Below is the quantitative matrix for optimal storage conditions:

ParameterRequired ConditionScientific Rationale
Temperature 2°C to 8°CReduces the kinetic energy available for ambient solvolysis and minimizes vapor pressure.
Atmosphere Argon (Preferred) or N2​ Argon is heavier than air and displaces ambient moisture from the container headspace effectively.
Container Amber glass, PTFE-lined capPrevents photochemical degradation and resists HF corrosion better than standard plastics.
Moisture Control Tightly sealed, Parafilm wrappedCreates a physical barrier against humidity ingress during cyclic temperature changes in refrigerators.

Quality Control & Validation Protocols

Q: How can I definitively verify the integrity of my neopentyl fluoroformate stock before initiating a critical peptide synthesis?

A: Never assume the integrity of a stored fluoroformate. You must utilize a self-validating protocol to confirm the presence of the active carbonyl and the absence of degradation products (neopentyl alcohol).

Step-by-Step Analytical Validation Protocol:

  • Sample Preparation (Glovebox/Schlenk Line): Purge a dry vial with Argon. Extract 10–20 μL of the neopentyl fluoroformate using a gas-tight syringe.

  • FT-IR Spectroscopy (Primary Screen):

    • Deposit the neat sample between two anhydrous NaCl or KBr plates.

    • Expected Result: A sharp, distinct carbonyl stretch ( νC=O​ ) at approximately 1830 cm−1 [2].

    • Failure Mode: A broad peak around 3200–3500 cm−1 indicates the presence of hydroxyl groups (-OH) from neopentyl alcohol or water.

  • 1 H-NMR Spectroscopy (Definitive Confirmation):

    • Dissolve the sample in anhydrous CDCl3​ (stored over molecular sieves).

    • Expected Result: Two distinct singlets: δ 3.98 (s, 2H, −CH2​− ) and δ 0.98 (s, 9H, −C(CH3​)3​ )[2].

    • Failure Mode: Upfield shifting of the methylene protons or the appearance of new peaks indicates hydrolysis to the alcohol.

QCWorkflow Start Sample Neopentyl Fluoroformate under Argon Atmosphere IR Perform FT-IR Spectroscopy (Anhydrous NaCl Plates) Start->IR CheckIR Sharp C=O Stretch at ~1830 cm⁻¹? IR->CheckIR NMR Perform ¹H-NMR (in anhydrous CDCl₃) CheckIR->NMR Yes Fail Degradation Detected (Discard safely due to HF) CheckIR->Fail No / Broad OH peak CheckNMR Peaks at δ 3.98 (s, 2H) and δ 0.98 (s, 9H)? NMR->CheckNMR Pass Reagent Validated Proceed to Synthesis CheckNMR->Pass Yes CheckNMR->Fail No / Shifted peaks

Step-by-step Quality Control (QC) validation workflow for neopentyl fluoroformate.

Troubleshooting & Recovery

Q: I suspect my reagent has been exposed to moisture, and the cap is bulging. Can it be salvaged?

A: Do not attempt to salvage heavily degraded fluoroformates. A bulging cap indicates the active generation of CO2​ gas and hydrofluoric acid (HF) vapor due to advanced hydrolysis[1].

  • Safety First: Vent the bottle inside a certified chemical fume hood while wearing appropriate PPE (including heavy-duty neoprene gloves and a face shield).

  • Why distillation fails here: While pure neopentyl fluoroformate can be distilled under reduced pressure (e.g., boiling point of 60 °C at 20 mm Hg)[3], attempting to heat a partially degraded, HF-containing mixture poses a severe inhalation and equipment corrosion hazard. The safest and most scientifically sound approach is to neutralize the degraded batch with a dilute alkaline solution (to quench the HF) and dispose of it as hazardous waste.

References

  • Kevill, D. N., Kyong, J. B., Park, K.-H., & Seong, M. H. (2013). Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions. Journal of Chemical Science and Technology, 2(2), 70-76. Retrieved from [Link]

  • Olofson, R. A., & Cuomo, J. (1986). Process for the preparation of fluoroformates (Patent FR2571049A1). Google Patents.

Sources

Optimization

Optimizing binary solvent mixtures for neopentyl fluoroformate solvolysis

Technical Support Center: Optimizing Binary Solvent Mixtures for Neopentyl Fluoroformate Solvolysis Welcome to the Technical Support Center for haloformate solvolysis kinetics. This guide is engineered for researchers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Binary Solvent Mixtures for Neopentyl Fluoroformate Solvolysis

Welcome to the Technical Support Center for haloformate solvolysis kinetics. This guide is engineered for researchers, application scientists, and drug development professionals characterizing the solvolytic behavior of neopentyl fluoroformate (NeopOCOF). Understanding specific solvent effects is critical when utilizing haloformates as protecting agents in peptide synthesis or as intermediates in pharmaceutical manufacturing.

Section 1: Troubleshooting & FAQs

Q1: Why do my kinetic measurements for neopentyl fluoroformate deviate from the extended Grunwald-Winstein equation in TFE-ethanol mixtures? A1: This is a classic solvent-specific anomaly. The extended Grunwald-Winstein (G-W) equation ( log(k/k0​)=lNT​+mYCl​+c ) models the specific rates of solvolysis based on solvent nucleophilicity ( NT​ ) and solvent ionizing power ( YCl​ ). For NeopOCOF at 45.0 °C, results correlate perfectly across aqueous methanol, ethanol, and acetone, confirming a rate-determining addition-elimination (A-E) pathway. However, distinct deviations occur in TFE-ethanol (trifluoroethanol-ethanol) binary mixtures[1]. Causality: TFE-ethanol mixtures possess an unusual hydrogen-bonding architecture that disproportionately alters the specific solvation of the highly electronegative fluorine leaving group. Unlike chloroformates, the strong C-F bond in NeopOCOF resists ionization. In TFE-ethanol, the solvent's high ionizing power cannot overcome the C-F bond strength to force an SN​1 pathway, while its low nucleophilicity starves the A-E pathway, leading to non-linear kinetic deviations.

Q2: How do leaving group effects ( kF​/kCl​ ) influence my choice of binary solvent? A2: When transitioning your workflow from neopentyl chloroformate (NeopOCOCl) to neopentyl fluoroformate, you must adjust your solvent polarity based on the kF​/kCl​ ratio. In highly nucleophilic solvents (e.g., 100% ethanol or 80% aqueous ethanol), the kF​/kCl​ ratio approaches unity[2]. Causality: In the A-E mechanism, the rate-determining step is the nucleophilic attack to form a tetrahedral intermediate, not the cleavage of the carbon-halogen bond. Therefore, the leaving group has minimal impact on the overall rate. Conversely, in highly ionizing, weakly nucleophilic solvents like 97% HFIP (hexafluoro-2-propanol), NeopOCOCl undergoes a rapid 1,2-methyl shift leading to a tertiary alkyl cation (ionization pathway)[3]. NeopOCOF, constrained by the strong C-F bond, cannot easily ionize, causing the kF​/kCl​ ratio to plummet. To maintain consistent reaction times with NeopOCOF, avoid HFIP-rich mixtures and utilize nucleophile-rich binary solvents.

Q3: My titration data for the solvolysis rate is noisy. How can I ensure a self-validating kinetic protocol? A3: Noisy data in haloformate solvolysis usually stems from evaporative losses of the highly volatile neopentyl fluoroformate or unbuffered acid generation. Implement the self-validating sealed-ampoule protocol detailed in Section 2, which utilizes an infinity-titer zero-order kinetic cross-check to validate the integrity of the run.

Section 2: Experimental Protocols

Standardized Methodology for Measuring Specific Rates of Solvolysis To ensure absolute technical accuracy, this protocol integrates a self-validating internal control to confirm first-order kinetics and prevent false-positive rate accelerations.

Step 1: Binary Solvent Preparation

  • Prepare binary solvent mixtures (e.g., Ethanol-Water, TFE-Ethanol) on a volume-volume (v/v) basis at 25.0 °C. For highly volatile fluoroalcohols (TFE, HFIP), prepare mixtures on a weight-weight (w/w) basis to prevent molarity shifts due to differential evaporation[4].

  • Equilibrate the solvent mixture in a constant-temperature water bath at exactly 45.0 °C (±0.01 °C).

Step 2: Substrate Injection and Ampoule Sealing

  • Inject a precise volume of NeopOCOF to achieve an initial substrate concentration of approximately 0.005 M.

  • Immediately seal the reaction mixture in pre-scored glass ampoules to prevent the escape of the substrate and the volatile HF byproduct.

Step 3: Titrimetric Monitoring (The Self-Validating Step)

  • At predetermined time intervals, remove an ampoule and instantly quench the reaction by plunging it into an ice-water bath (0 °C) containing a pre-measured volume of cold acetone.

  • Titrate the generated hydrofluoric acid (HF) using standardized 0.01 M sodium hydroxide (NaOH) with lacmoid or bromothymol blue as a visual indicator.

  • Self-Validation Check: Calculate the infinity titer ( V∞​ ) experimentally by allowing one ampoule to react for >10 half-lives. Compare this to the theoretical V∞​ based on the initial mass of NeopOCOF. A discrepancy of >2% indicates substrate evaporation or competing side-reactions, invalidating the kinetic run.

Step 4: Data Analysis

  • Plot ln(V∞​−Vt​) versus time ( t ). The slope of this linear regression yields the first-order specific rate constant ( k ).

Section 3: Quantitative Data Summary

The following table summarizes the solvent parameters and the corresponding mechanistic behavior for neopentyl haloformates at 45.0 °C.

Binary Solvent MixtureSolvent Nucleophilicity ( NT​ )Solvent Ionizing Power ( YCl​ )Dominant Pathway for NeopOCOF kF​/kCl​ Ratio Trend
100% Ethanol +0.37-2.52Addition-Elimination~1.0 (Similar rates)
80% Aq. Ethanol 0.00 (Standard)0.00 (Standard)Addition-Elimination~1.0 (Similar rates)
80% TFE-Ethanol -1.76+1.89Mixed / Deviates from G-WVariable
97% HFIP-Water -3.30+5.17Ionization / 1,2-Methyl Shift<< 1.0 (Cl much faster)

Data synthesized from extended Grunwald-Winstein equation parameters established in literature[1][3].

Section 4: Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic dichotomy of neopentyl fluoroformate solvolysis based on binary solvent selection.

MechanisticPathway Start Neopentyl Fluoroformate (NeopOCOF) in Binary Solvent SolventEval Evaluate Solvent Parameters Nucleophilicity (NT) & Ionizing Power (YCl) Start->SolventEval HighN High NT, Moderate YCl (e.g., Aq. EtOH, MeOH, Acetone) SolventEval->HighN Nucleophile-Rich LowN Low NT, High YCl (e.g., TFE-EtOH, HFIP) SolventEval->LowN Fluoroalcohols AEMech Addition-Elimination (A-E) Rate-Determining Step HighN->AEMech LowN->AEMech Dominant due to F IonMech Ionization (SN1) / 1,2-Methyl Shift (Highly Suppressed by Strong C-F Bond) LowN->IonMech Competes with A-E Prod1 Alkyl Carbonate / Alcohol + HF Byproduct AEMech->Prod1 Prod2 Rearranged Tert-Amyl Products (Rare for Fluoroformates) IonMech->Prod2

Mechanistic pathways of neopentyl fluoroformate solvolysis dictated by binary solvent properties.

Section 5: References

  • Kevill, D. N., Kyong, J. B., Park, K.-H., & Seong, M. H. (2013). Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions. Journal of Chemical Science and Technology.

  • Kevill, D. N., & D'Souza, M. J. (2019). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society.

  • D'Souza, M. J., & Kevill, D. N. (2014). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences.

  • D'Souza, M. J., & Kevill, D. N. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences.

Sources

Optimization

Neopentyl Fluoroformate Scale-Up: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the scale-up production of neopentyl fluoroformate. As a critical reagent for introducing oxycarbonyl protecting groups in peptide synthesis and drug development, its stable an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up production of neopentyl fluoroformate. As a critical reagent for introducing oxycarbonyl protecting groups in peptide synthesis and drug development, its stable and high-yield production is paramount. Moving from a 10-gram laboratory synthesis to a multi-kilogram pilot scale introduces significant challenges, primarily concerning exothermic control, moisture sensitivity, and thermal degradation. This guide provides validated protocols, mechanistic troubleshooting, and quantitative parameters to ensure your scale-up is robust, self-validating, and reproducible.

Process Workflow & Logic

The most efficient route for synthesizing neopentyl fluoroformate relies on a Halogen Exchange (Halex) reaction, converting neopentyl chloroformate using Potassium Fluoride (KF) in an Ethylene Carbonate (EC) matrix.

Workflow Start Anhydrous KF + Ethylene Carbonate (EC) Add Controlled Addition: Neopentyl Chloroformate Start->Add Stir at 45°C React Halogen Exchange (45°C, 1-2 hours) Add->React Exothermic Control Distill Vacuum Distillation (60°C @ 20 mmHg) React->Distill Evaporate Volatiles Product Pure Neopentyl Fluoroformate (>92%) Distill->Product Condense at -50°C

Process workflow for the halogen exchange synthesis of neopentyl fluoroformate.

Self-Validating Experimental Protocol: Halogen Exchange Synthesis

Objective : Synthesize neopentyl fluoroformate from neopentyl chloroformate via a Halex reaction (1[1]).

Causality of Solvent Choice : Ethylene carbonate (EC) is selected because it is a highly polar, aprotic solvent that remains liquid at the reaction temperature (45°C) and effectively solvates the potassium cation, leaving the fluoride anion highly nucleophilic. This eliminates the need for expensive phase-transfer catalysts like 18-crown-6, reducing reaction times from >45 hours to just 1 hour[1].

Step-by-Step Methodology :

  • Preparation of the Halex Matrix : In a dry, argon-purged jacketed reactor, charge 2.5 equivalents of ethylene carbonate. Heat to 45°C to melt the EC. Add 1.5 equivalents of strictly anhydrous, finely powdered Potassium Fluoride (KF)[1]. Validation Check: The suspension must be easily stirrable; clumping indicates moisture contamination.

  • Controlled Substrate Addition : Begin dropwise addition of 1.0 equivalent of neopentyl chloroformate over 30-45 minutes. Causality: The reaction is exothermic. Gradual addition prevents localized thermal spikes that could lead to chloroformate degradation or side-reaction pathways.

  • Reaction Maturation : Maintain the reactor at 45°C for 1 hour under vigorous stirring[1]. Validation Check: Monitor the reaction via GC-MS or FTIR (look for the disappearance of the chloroformate C=O stretch and the appearance of the fluoroformate C=O stretch at ~1830 cm⁻¹).

  • Product Isolation via Vacuum Distillation : Apply a vacuum of 20 mm Hg. Gradually increase the pot temperature, ensuring it does not exceed 65°C. Collect the volatile neopentyl fluoroformate in a receiver flask cooled to -50°C[1]. Causality: Fluoroformates are thermally sensitive. Reduced pressure distillation prevents thermal decomposition into neopentyl fluoride and CO₂.

  • Final Purification : Redistill the collected condensate under reduced pressure (boiling point 60°C at 20 mm Hg) to achieve >92% yield and high purity[1].

Quantitative Data: Scale-Up Parameter Optimization

When moving from a 10g laboratory scale to a 1kg pilot scale, strict adherence to modified parameters is required to maintain yield and purity.

Table 1: Scale-Up Parameter Adjustments & Quantitative Yields

ParameterLab Scale (10g)Pilot Scale (1kg)Causality / Adjustment Rationale
KF Equivalents 1.5 eq1.55 eqSlight excess compensates for minor surface area reduction in bulk KF[1].
Ethylene Carbonate 3.0 eq2.5 eqReduced solvent volume maximizes reactor throughput while maintaining fluidity[1].
Addition Time 10 mins90 minsExtended addition manages the exothermic heat load in a larger reactor volume.
Reaction Temp 45°C45°C - 50°CTight jacket temperature control is required to prevent thermal degradation[1].
Distillation Pressure 20 mm Hg15 mm HgLower pressure is used at scale to further reduce thermal stress on the product[1].
Isolated Yield 92%89%Minor hold-up losses in larger distillation columns[1].

Troubleshooting Guide: Resolving Scale-Up Bottlenecks

Troubleshooting Issue Low Yield / Incomplete Conversion CheckKF Check KF Quality Issue->CheckKF CheckWater Check Moisture Level Issue->CheckWater ActionKF Use Spray-Dried KF CheckKF->ActionKF If clumped/low surface area ActionWater Dry EC Solvent & Purge Argon CheckWater->ActionWater If >50 ppm H2O

Troubleshooting logic tree for resolving low yield issues during scale-up.

Q1: My conversion stalls at 70-80% despite extended reaction times. How do I drive the reaction to completion? Causality & Solution : Stalled conversions in Halex reactions are almost exclusively tied to the nucleophilicity of the fluoride ion, which is severely compromised by lattice energy (if particle size is too large) or hydration (if moisture is present).

  • Actionable Steps : Ensure you are using spray-dried KF. Standard granular KF lacks the active surface area required for efficient heterogeneous exchange. Furthermore, even trace water (<100 ppm) will hydrate the fluoride ion, rendering it non-nucleophilic, and simultaneously hydrolyze the chloroformate. Verify that the ethylene carbonate is strictly anhydrous and the reactor is under a positive pressure of Argon.

Q2: I am observing significant pressure buildup during the reaction phase. What is causing this? Causality & Solution : Pressure buildup is a direct indicator of chloroformate or fluoroformate decomposition, which generates gaseous carbon dioxide (CO₂) and hydrogen chloride (HCl) or hydrogen fluoride (HF). This is typically caused by either moisture contamination (leading to hydrolysis) or localized thermal spikes (leading to thermal decarboxylation).

  • Actionable Steps : Slow the addition rate of neopentyl chloroformate to better manage the exotherm. Increase the agitation speed to eliminate "hot spots" within the viscous EC/KF slurry.

Q3: During vacuum distillation, the product yield is lower than expected, and a heavy residue remains in the pot. Why? Causality & Solution : Neopentyl fluoroformate is susceptible to thermal degradation if exposed to elevated temperatures for prolonged periods, a common issue during batch distillation at scale[1].

  • Actionable Steps : Ensure the distillation vacuum is strictly maintained at or below 20 mm Hg to keep the pot temperature below 65°C[1]. For multi-kilogram scales, transition from batch distillation to Wiped Film Evaporation (WFE) or Short Path Distillation to minimize the residence time of the product at elevated temperatures.

Frequently Asked Questions (FAQs)

Q: Why use ethylene carbonate instead of a crown ether catalyst? A: While crown ethers (like 18-crown-6) effectively solvate potassium and activate the fluoride ion, they are prohibitively expensive for multi-kilogram scale-up and complicate the purification process. Ethylene carbonate provides a highly polar environment that sufficiently activates KF at a fraction of the cost, achieving complete conversion in just 1-2 hours compared to the >45 hours required by older crown ether methods[1].

Q: How does the steric bulk of the neopentyl group affect solvolysis and storage? A: The bulky neopentyl group provides significant steric hindrance, which slows down bimolecular nucleophilic attack compared to primary alkyl fluoroformates (like ethyl fluoroformate). However, solvolytic studies using the Grunwald-Winstein equation demonstrate that fluoroformates still readily undergo solvolysis in the presence of protic solvents (2[2]). Therefore, neopentyl fluoroformate must be stored at -20°C in tightly sealed, argon-purged containers to prevent degradation (3[3]).

Q: Can I substitute Sodium Fluoride (NaF) for Potassium Fluoride (KF)? A: No. The lattice energy of NaF is significantly higher than that of KF, making the sodium cation much harder to solvate in ethylene carbonate. Substituting NaF will result in negligible conversion rates.

Sources

Reference Data & Comparative Studies

Validation

Neopentyl Fluoroformate vs. tert-Butyl Fluoroformate: A Comparative Guide to Bulky Alkyl Protecting Groups

Introduction In the synthesis of complex peptides and small-molecule therapeutics, the protection of nucleophilic amines is a foundational step. While standard reagents like di-tert-butyl dicarbonate (Boc₂O) are ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex peptides and small-molecule therapeutics, the protection of nucleophilic amines is a foundational step. While standard reagents like di-tert-butyl dicarbonate (Boc₂O) are ubiquitous, they often fail to achieve full conversion when reacting with highly sterically hindered amines. In these challenging scenarios, fluoroformates emerge as powerful alternatives. According to Hard-Soft Acid-Base (HSAB) theory, the highly electronegative fluoride ion acts as a hard nucleofuge, rendering the carbonyl carbon exceptionally electrophilic and reactive toward hard amine nucleophiles[1].

As a Senior Application Scientist, I have structured this guide to objectively compare two bulky alkyl fluoroformates: tert-butyl fluoroformate (Boc-F) and neopentyl fluoroformate (Npf-F) . By analyzing their stability, steric profiles, and orthogonal deprotection mechanisms, this guide provides drug development professionals with the actionable data needed to select the optimal reagent for their synthetic workflows.

Section 1: The Causality of Reagent Stability

The most critical operational difference between Boc-F and Npf-F lies in their thermal stability, which is strictly dictated by their distinct structural chemistries.

tert-Butyl Fluoroformate (Boc-F): Boc-F is notoriously unstable. Even when stored below 0 °C, it undergoes slow, spontaneous decomposition into isobutene, carbon dioxide, and highly corrosive hydrogen fluoride (HF)[1]. This degradation can cause hazardous overpressurization in sealed glass containers[1]. The causality of this instability is twofold: the tert-butyl group can readily form a highly stable tertiary carbocation, and the adjacent methyl groups provide abundant β-hydrogens. This facilitates a rapid E1-like elimination pathway driven by the thermodynamic stability of the leaving groups.

Neopentyl Fluoroformate (Npf-F): Conversely, Npf-F exhibits remarkable thermal stability and can be safely distilled at 60 °C under reduced pressure (20 mmHg)[2]. The neopentyl group (2,2-dimethylpropyl) features a primary carbon attached to the oxygen, which strictly prohibits the formation of a stable carbocation. More importantly, the adjacent quaternary carbon lacks any β-hydrogens[3]. Without β-hydrogens, the elimination pathway to form an alkene is completely blocked, rendering Npf-F a highly stable, shelf-ready reagent.

Decomposition BocF Boc-F (tert-Butyl Fluoroformate) Isobutene Isobutene (Gas) BocF->Isobutene β-elimination CO2 CO2 (Gas) BocF->CO2 HF HF (Acid) BocF->HF NpfF Npf-F (Neopentyl Fluoroformate) Stable Stable at RT (No β-hydrogens) NpfF->Stable Blocked elimination

Fig 1: Structural causality of stability differences between Boc-F and Npf-F reagents.

Section 2: Protection Efficacy and Orthogonality

Both reagents successfully install bulky oxycarbonyl protecting groups, but their downstream cleavage profiles offer distinct strategic advantages.

Boc Protection (via Boc-F): The resulting tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection. It is highly orthogonal to base-labile groups (like Fmoc) and is easily cleaved under strong acidic conditions (e.g., Trifluoroacetic acid or HCl) via the generation of the tert-butyl cation.

Noc/Npf Protection (via Npf-F): The neopentyloxycarbonyl (Npf or Noc) group acts as an exceptionally inert pendant protecting group[3]. Because the neopentyl moiety cannot undergo acid-catalyzed β-elimination, the Npf group is completely stable to the strong acids that would normally cleave a Boc group. This creates a powerful orthogonal relationship: a molecule containing both a Boc-protected and an Npf-protected amine can be selectively deprotected at the Boc site using TFA, leaving the Npf group intact. Cleavage of the Npf group requires forcing conditions, such as harsh Lewis acids (e.g., BBr₃) or specialized reductive conditions.

Section 3: Quantitative Comparison Data
Propertytert-Butyl Fluoroformate (Boc-F)Neopentyl Fluoroformate (Npf-F)
Molecular Weight 120.12 g/mol 134.15 g/mol
Boiling Point Decomposes < 0 °C~60 °C at 20 mmHg
Reagent Stability Very Low (Generates hazardous overpressure)High (Distillable, stable at RT)
Reactivity Extremely high (Hard electrophile)High (Slightly retarded by neopentyl bulk)
Protecting Group Boc (tert-Butyloxycarbonyl)Npf / Noc (Neopentyloxycarbonyl)
Deprotection Strong acid (TFA, HCl)Harsh Lewis Acids (BBr₃) or specific reduction
Orthogonality Cleaved by acidStable to acid, orthogonal to Boc
Section 4: Experimental Protocols

To ensure reproducibility and safety, the following self-validating protocols outline the use of both reagents. The use of a mild base (DIPEA) in these workflows neutralizes the HF byproduct, driving the reaction forward while preventing premature acid-catalyzed degradation of the substrate.

Protocol 1: Synthesis of Npf-Protected Amines using Npf-F

Objective: Install an acid-stable Npf group on a hindered secondary amine.

  • Substrate Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution. Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add neopentyl fluoroformate (Npf-F) (1.1 equiv) dropwise over 10 minutes. The stability of Npf-F allows for standard syringe transfer.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting amine via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Protection of Hindered Amines using Boc-F

Objective: Install a Boc group on a sterically hindered amine where Boc₂O is ineffective. Caution: Boc-F must be handled in a well-ventilated fume hood due to HF and CO₂ off-gassing[1].

  • Substrate Preparation: Dissolve the hindered amine (1.0 equiv) in anhydrous THF (0.2 M) under argon.

  • Base Addition: Add DIPEA (2.0 equiv) and cool the mixture to -10 °C using a brine/ice bath.

  • Reagent Addition: Working rapidly but carefully, add freshly prepared or recently titrated Boc-F (1.2 equiv) dropwise. Ensure the reaction vessel is vented through a bubbler to safely release any CO₂ generated by reagent decomposition.

  • Reaction Monitoring: Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature.

  • Workup: Quench carefully with cold aqueous NaHCO₃. Extract with ethyl acetate, wash with 0.1 M HCl (if the product is not acid-sensitive) to remove residual DIPEA, dry over MgSO₄, and concentrate.

Workflow Step1 1. Amine Substrate in DCM/THF Step2 2. Add DIPEA (1.5 eq) at 0°C Step1->Step2 Step3 3. Dropwise Addition of Npf-F or Boc-F Step2->Step3 Step4 4. Warm to RT Monitor via LC-MS Step3->Step4 Alert Boc-F requires strict ventilation (HF off-gassing) Step3->Alert Step5 5. Aqueous Quench & Extraction Step4->Step5

Fig 2: Standardized workflow for amine protection using bulky alkyl fluoroformates.

References
  • Product Class 3: Carbonic Acid Halides. thieme-connect.de.
  • FR2571049A1 - Process for the preparation of fluoroformates. Google Patents.
  • Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. nih.gov (PMC).
  • US20030120103A1 - Process for preparation of fluoroformates. Google Patents.

Sources

Comparative

NMR spectroscopy validation methods for neopentyl fluoroformate purity

An in-depth technical analysis and protocol guide for validating the purity of neopentyl fluoroformate using multi-nuclear NMR spectroscopy, with a comparative evaluation against neopentyl chloroformate. Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and protocol guide for validating the purity of neopentyl fluoroformate using multi-nuclear NMR spectroscopy, with a comparative evaluation against neopentyl chloroformate.

Mechanistic Rationale: The Shift to Fluoroformates

In peptide synthesis and advanced drug development, the introduction of protecting groups or oxycarbonylated radicals requires reagents that are both highly reactive toward target nucleophiles and stable against unwanted solvolytic degradation. Historically, neopentyl chloroformate (NeopOCOCl) has been utilized for these transformations. However, its structural integrity is highly dependent on the reaction environment.

When exposed to solvents with low nucleophilicity but high ionizing power—such as aqueous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixtures—NeopOCOCl undergoes a rapid solvolytic decomposition. The cleavage of the relatively weak C–Cl bond initiates an SN​1 -type ionization pathway. Because the resulting primary neopentyl cation is highly unstable, it immediately undergoes a 1,2-methyl shift to form a tertiary pentyl cation[1]. This rearrangement fundamentally destroys the protecting group's structural fidelity.

Conversely, neopentyl fluoroformate (NeopOCOF) serves as a vastly superior alternative. The extreme electronegativity of the fluorine atom significantly strengthens the carbonyl-halogen bond. This thermodynamic stability effectively shuts down the spontaneous unimolecular ionization pathway. Instead, NeopOCOF solvolysis is forced through a predictable, bimolecular nucleophilic acyl substitution (addition-elimination) mechanism, preserving the neopentyl skeleton even under harsh conditions[2].

Pathway_Comparison cluster_0 Neopentyl Chloroformate (NeopOCOCl) cluster_1 Neopentyl Fluoroformate (NeopOCOF) N1 NeopOCOCl N3 Ionization in HFIP/H2O N1->N3 C-Cl Cleavage N5 1,2-Methyl Shift (Tertiary Cation) N3->N5 SN1 Pathway N2 NeopOCOF N4 Addition-Elimination N2->N4 Strong C-F Bond N6 Stable Acylation (No Rearrangement) N4->N6 Chemoselective

Fig 1. Solvolysis and decomposition pathway comparison between NeopOCOCl and NeopOCOF.

The Self-Validating NMR System

Validating the purity of NeopOCOF presents a unique analytical challenge. Standard HPLC-UV methods are often inadequate due to the lack of a strong chromophore on the neopentyl skeleton and the risk of on-column hydrolysis. Therefore, Quantitative NMR (qNMR) is the gold standard.

To create a self-validating system , we utilize a multi-nuclear approach ( 1 H, 13 C, and 19 F).

  • 1 H NMR quantifies the aliphatic neopentyl protons but is susceptible to overlap if unreacted neopentyl alcohol or bis-neopentyl carbonate byproducts are present.

  • 19 F NMR acts as the definitive anchor. Fluorine-19 has a 100% natural abundance, a spin of 1/2, and a massive chemical shift window. The fluoroformate signal appears in a distinct region, completely isolated from inorganic fluoride impurities (e.g., unreacted KF from synthesis), allowing for absolute quantification without background interference.

  • 13 C NMR provides orthogonal structural proof via the massive one-bond carbon-fluorine coupling constant ( 1JCF​≈250−260 Hz) on the carbonyl carbon, a splitting pattern entirely absent in chloroformates.

NMR_Workflow S1 Crude NeopOCOF S2 1H NMR (Aliphatic Shifts) S1->S2 S3 19F NMR (C-F Validation) S1->S3 S4 13C NMR (1J_CF Coupling) S1->S4 S5 Purity % (vs. Internal Std) S2->S5 Integration S3->S5 Integration S4->S5 Structural ID

Fig 2. Multi-nuclear NMR workflow for the absolute purity validation of NeopOCOF.

Quantitative Data Comparison

The following tables summarize the critical spectroscopic and reactivity differences used to benchmark NeopOCOF against its alternatives.

Table 1: Diagnostic NMR Chemical Shifts (CDCl 3​ , 298 K)

NucleusNeopentyl Fluoroformate (NeopOCOF)Neopentyl Chloroformate (NeopOCOCl)Neopentyl Alcohol (Impurity)
1 H NMR δ ~3.90 (d, 2H, 4JHF​ ~1.5 Hz), 1.00 (s, 9H) δ ~3.95 (s, 2H), 1.00 (s, 9H) δ ~3.30 (s, 2H), 0.90 (s, 9H)
13 C NMR δ ~153.0 (d, 1JCF​ ~260 Hz, C=O), 80.0 (CH 2​ ) δ ~150.5 (s, C=O), 84.0 (CH 2​ ) δ ~73.0 (CH 2​ ), 32.0 (Cq)
19 F NMR δ ~ +12.0 to +18.0 (s, 1F, -OCOF)N/AN/A

Table 2: Stability and Reactivity Metrics

MetricNeopentyl FluoroformateNeopentyl Chloroformate
Primary Solvolysis Mechanism Addition-Elimination (Bimolecular)[2]Ionization ( SN​1 ) / 1,2-Methyl Shift[1]
Moisture Sensitivity Moderate (Requires anhydrous storage)High (Rapid degradation)[3]
C-X Bond Dissociation Energy ~ 115 kcal/mol (C-F)~ 80 kcal/mol (C-Cl)

Experimental Protocol: Step-by-Step qNMR Methodology

To ensure absolute trustworthiness, the following qNMR protocol utilizes dual internal standards. This allows the 1 H and 19 F integrations to cross-verify each other, establishing a closed-loop validation system.

Step 1: Sample and Standard Preparation

  • Solvent Selection: Use strictly anhydrous CDCl 3​ (stored over activated 4Å molecular sieves). Trace moisture will hydrolyze the fluoroformate into neopentyl alcohol, CO 2​ , and highly corrosive HF.

  • Internal Standards:

    • For 1 H NMR: Weigh exactly 10.0 mg of 1,3,5-trimethoxybenzene (TMB). Its aromatic protons ( δ 6.1 ppm) are completely isolated from the neopentyl aliphatic signals, preventing integration overlap[3].

    • For 19 F NMR: Weigh exactly 10.0 mg of Fluorobenzene ( δ -113.15 ppm).

  • Analyte Addition: Accurately weigh ~25.0 mg of the synthesized NeopOCOF crude mixture into the same vial.

  • Dissolve the mixture in 0.6 mL of anhydrous CDCl 3​ and transfer to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters (Causality of Settings)

  • Relaxation Delay (D1): Set D1 to 10 seconds. Causality: Both fluorine nuclei and quaternary carbons have notoriously long T1​ longitudinal relaxation times. If the delay is too short, the spins will not return to thermal equilibrium between pulses, resulting in artificially low integrations and destroying the quantitative accuracy of the assay.

  • Pulse Angle: Use a 30° flip angle to further mitigate incomplete relaxation.

  • Number of Scans (NS): 16 for 1 H, 64 for 19 F, and 256 for 13 C to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

Step 3: Data Processing and Orthogonal Validation

  • Phase and Baseline Correction: Apply rigorous manual phase correction and a 5th-order polynomial baseline correction. A flat baseline is non-negotiable for accurate integration.

  • 1 H Quantification: Integrate the TMB aromatic peak ( δ 6.1, 3H) and set it to 3.00. Integrate the NeopOCOF tert-butyl singlet ( δ 1.00, 9H). Calculate molar purity.

  • 19 F Quantification: Integrate the Fluorobenzene peak ( δ -113.15, 1F) and set it to 1.00. Integrate the NeopOCOF peak ( δ ~+15.0, 1F).

  • System Validation: The calculated molar purity from the 1 H spectrum MUST match the purity calculated from the 19 F spectrum within a ±1.5% margin of error. If the 1 H purity is significantly higher, it indicates contamination by non-fluorinated neopentyl species (e.g., unreacted alcohol or symmetrical carbonates).

References

  • Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent MDPI - International Journal of Molecular Sciences URL: [Link]

  • Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition ACS - The Journal of Organic Chemistry URL:[Link]

  • NIH Public Access - Semantic Scholar (Solvolysis of Chloroformate Esters) Semantic Scholar / NIH URL: [Link]

Sources

Validation

Kinetic Solvent Isotope Effects in Neopentyl Fluoroformate Solvolysis: A Comparative Mechanistic Guide

Introduction: The Role of Fluoroformates as Mechanistic Probes In physical organic chemistry and pharmaceutical stability profiling, understanding the precise solvolytic degradation pathways of acylating agents is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fluoroformates as Mechanistic Probes

In physical organic chemistry and pharmaceutical stability profiling, understanding the precise solvolytic degradation pathways of acylating agents is critical. Fluoroformates, particularly neopentyl fluoroformate (NeopOCOF), serve as highly robust mechanistic probes. Due to the exceptional strength of the carbon-fluorine bond, NeopOCOF strongly resists the1 that frequently complicates the kinetics of standard haloformates[1]. Consequently, its solvolysis predominantly proceeds via a clean, bimolecular addition-elimination pathway.

To definitively map the transition state of this pathway, scientists rely on the Kinetic Solvent Isotope Effect (KSIE) . By comparing reaction rates in a protic solvent like methanol (MeOH) versus its deuterated counterpart (MeOD), researchers can isolate and quantify the role of proton transfer during the rate-determining step[1].

Mechanistic Framework & Causality

When evaluating acyl transfer reactions, comparing NeopOCOF to its alternative, neopentyl chloroformate (NeopOCOCl), reveals distinct transition state topographies. The extended Grunwald-Winstein equation is utilized to correlate specific rates of solvolysis, extracting sensitivity to solvent nucleophilicity ( l ) and solvent ionizing power ( m )[2].

  • The Causality of KSIE : A KSIE value ( kMeOH​/kMeOD​ ) significantly greater than 1.0 (typically in the range of 2.0 to 2.5) indicates that an O-H (or O-D) bond is actively breaking in the rate-determining step[3]. This validates a4, where one solvent molecule acts as a nucleophile attacking the acyl carbon, while a second solvent molecule acts as a general base to abstract a proton[4].

  • Leaving Group Effect ( kF​/kCl​ ) : The ratio of reaction rates between fluoroformates and chloroformates is typically very low ( 10−3 to 10−4 ). This massive kinetic penalty confirms that bond cleavage is highly synchronized with nucleophilic attack, further ruling out the SN1 ionization pathway for NeopOCOF[2].

Comparative Performance Data

The following table synthesizes the kinetic parameters of NeopOCOF against the NeopOCOCl standard, demonstrating why the fluoroformate is the superior choice for isolating addition-elimination kinetics.

Table 1: Kinetic Parameters for Neopentyl Haloformate Solvolysis at 45.0 °C

ParameterNeopentyl Fluoroformate (NeopOCOF)Neopentyl Chloroformate (NeopOCOCl)Mechanistic Implication
Primary Mechanism Addition-EliminationMixed / Addition-EliminationStrong C-F bond prevents SN1 ionization.
KSIE ( kMeOH​/kMeOD​ ) ~2.3 - 2.5~2.2 - 2.4Strong general base catalysis in transition state.
l (Nucleophilicity Sensitivity) High (~1.5 - 1.6)High (~1.5 - 1.6)Nucleophilic attack is rate-determining.
m (Ionizing Power Sensitivity) Low (~0.4 - 0.5)Moderate (~0.5 - 0.6)Minimal carbocation character in transition state.
Leaving Group Effect ( kF​/kCl​ ) ~10⁻³ to 10⁻⁴N/ARate is highly dependent on bond cleavage energetics.

Experimental Workflow: Conductometric Determination of KSIE

To ensure a self-validating and highly reproducible system, the solvolysis rate is measured conductometrically. As the reaction proceeds, the generation of HF (or HCl) increases the solution's conductivity. This provides a continuous, high-resolution kinetic profile without the need for discrete aliquoting, thereby eliminating human error and temperature fluctuations.

Step-by-Step Protocol:

  • Solvent Preparation : Prepare ultra-pure MeOH and MeOD (isotopic purity > 99.0%). Equilibrate the solvents in a thermostated water bath at exactly 45.0 ± 0.01 °C. Causality: Strict temperature control is mandatory as activation entropies are highly sensitive to thermal variations.

  • Cell Calibration : Utilize a high-precision conductivity cell (cell constant ~0.1 cm⁻¹). Validate the baseline conductivity of the pure solvents prior to substrate injection.

  • Reaction Initiation : Inject a micro-aliquot (e.g., 2-5 μL) of NeopOCOF into 3.0 mL of the equilibrated solvent. Rapidly mix to ensure immediate homogeneity.

  • Data Acquisition : Record the conductance ( Gt​ ) continuously. The generation of H+ and F− ions directly correlates to product formation over time.

  • Infinity Titer Validation : Allow the reaction to proceed for at least 10 half-lives to obtain the infinity conductance ( G∞​ ). Causality: This empirically verifies the completion of the reaction, self-validating the accuracy of the first-order kinetic fit.

  • Kinetic Analysis : Plot ln(G∞​−Gt​) versus time. The slope of this linear regression yields the first-order rate constant ( k ).

  • KSIE Calculation : Divide the rate constant obtained in MeOH by the rate constant in MeOD to determine the isotope effect ( KSIE=kMeOH​/kMeOD​ ).

Visualizing the Mechanistic Pathway

The diagram below illustrates the logical flow of the addition-elimination mechanism and highlights where the solvent isotope effect probes the critical tetrahedral intermediate.

G Substrate Neopentyl Fluoroformate (Substrate) TS Tetrahedral Intermediate (Rate-Determining Step) Substrate->TS Nucleophilic Attack Solvent MeOH / MeOD (Nucleophile & Base) Solvent->TS Proton Transfer (KSIE Probe) Products Reaction Products (Carbonate + HF/DF) TS->Products F- Departure (Fast)

Fig 1: Addition-elimination mechanism of neopentyl fluoroformate solvolysis highlighting KSIE.

Conclusion

For researchers mapping acyl transfer reactions, neopentyl fluoroformate offers a highly stable, SN1-resistant model compared to traditional chloroformates. By leveraging the Kinetic Solvent Isotope Effect, scientists can definitively confirm the bimolecular addition-elimination pathway. The continuous conductometric protocol provided ensures the high-fidelity, reproducible kinetic data essential for advanced physical organic chemistry and drug development.

References

  • Title: Solvolytic Reaction Mechanisms of Neopentyl Fluoroformate Source: Benchchem URL
  • Title: Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions Source: AcademicPub URL
  • Title: Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters Source: NIH / PMC URL
  • Title: Kinetic Solvent Isotope Effect in Solvolyses Source: Korean Chemical Society URL

Sources

Comparative

Comprehensive Comparison Guide: GC-MS Analytical Methods for Neopentyl Fluoroformate Characterization

Executive Summary Neopentyl fluoroformate (NPFF) is a highly reactive, sterically hindered acylating agent utilized in advanced peptide synthesis, solvolysis mechanism studies, and as a specialized protecting group [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neopentyl fluoroformate (NPFF) is a highly reactive, sterically hindered acylating agent utilized in advanced peptide synthesis, solvolysis mechanism studies, and as a specialized protecting group [1]. Due to its extreme sensitivity to nucleophilic attack (especially hydrolysis), characterizing NPFF and profiling its impurities (such as unreacted neopentyl chloroformate and neopentyl alcohol) requires robust, anhydrous analytical techniques. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methods (LC-MS, NMR) and provides a validated, step-by-step GC-MS protocol for NPFF characterization.

Methodological Comparison: GC-MS vs. Alternatives

As a Senior Application Scientist, I frequently encounter researchers attempting to analyze reactive fluoroformates using standard LC-MS pipelines, resulting in complete sample degradation. Here is the mechanistic causality behind method selection:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Mechanism of Failure: LC-MS mobile phases typically rely on protic solvents (water, methanol) and acidic modifiers. The highly electrophilic carbonyl carbon of NPFF undergoes rapid nucleophilic acyl substitution in these environments, hydrolyzing into neopentyl alcohol, carbon dioxide, and hydrofluoric acid.

    • Verdict: Unsuitable for intact NPFF characterization.

  • NMR Spectroscopy ( 19 F, 1 H, 13 C):

    • Mechanism of Success: When dissolved in strictly anhydrous, aprotic deuterated solvents (e.g., CDCl3​ ), NPFF is stable. 19 F NMR provides excellent structural confirmation (a characteristic singlet or multiplet depending on coupling).

    • Limitation: NMR lacks the sensitivity required for trace impurity profiling (LODs are typically in the high ppm range) and struggles to resolve complex mixtures without prep-scale separation.

  • GC-MS (Gas Chromatography-Mass Spectrometry) - Electron Ionization (EI):

    • Mechanism of Success: GC-MS operates in the gas phase under high vacuum, entirely circumventing the risk of solvolysis if an anhydrous injection solvent (e.g., dry hexane or dichloromethane) is used. The 70 eV Electron Ionization (EI) provides reproducible, library-matchable fragmentation patterns [2].

    • Verdict: The gold standard for NPFF purity assay, trace impurity profiling, and stability testing.

Quantitative Performance Comparison

Analytical ParameterGC-MS (EI)LC-MS (ESI)NMR ( 19 F / 1 H)
Analyte Stability High (in anhydrous solvent)Very Low (Hydrolysis)High (in dry deuterated solvent)
Limit of Detection (LOD) 10–50 ppbN/A (Degrades)~100–500 ppm
Impurity Resolution Excellent (Chromatographic)PoorModerate (Overlapping shifts)
Analysis Time < 15 minutes< 10 minutes< 5 minutes
Primary Application Purity assay, trace impuritiesNot RecommendedBulk structural confirmation

Experimental Protocol: GC-MS Analysis of Neopentyl Fluoroformate

Self-Validating System Design: To ensure the GC inlet is not causing thermal degradation of NPFF, this protocol uses an internal standard (Fluorobenzene) and monitors the ratio of NPFF to neopentyl alcohol. An increasing alcohol peak across sequential runs indicates moisture ingress or active sites in the GC inlet.

Step-by-Step Methodology:
  • Sample Preparation:

    • In a glovebox purged with dry nitrogen, dissolve 10 mg of NPFF in 1.0 mL of anhydrous, GC-grade hexane.

    • Add 10 µL of Fluorobenzene ( 1.0 mg/mL in hexane) as an internal standard.

    • Transfer to a silanized amber GC vial with a PTFE-lined septum to prevent moisture diffusion.

  • Instrument Configuration:

    • Column: Non-polar 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5ms, ). Causality: Non-polar stationary phases minimize active sites that could catalyze fluoroformate degradation.

    • Inlet: 200∘C , Split ratio 50:1. Caution: Do not exceed 200∘C to prevent thermal decarbonylation.

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min .

    • Oven Program: Initial 40∘C (hold 2 min), ramp at 15∘C/min to 200∘C , then ramp at 30∘C/min to 280∘C (hold 3 min).

  • Mass Spectrometry (EI) Parameters:

    • Transfer Line: 250∘C .

    • Ion Source: 230∘C , Electron energy 70 eV.

    • Scan Range: m/z 35 to 300. (Avoid scanning below 35 to exclude air/water background, but ensure m/z 47 ( [C(O)F]+ ) is captured if present).

  • Data Interpretation (Fragmentation Causality):

    • The molecular ion ( M+⋅ at m/z 134) is typically weak or absent due to the rapid cleavage of the ester bond upon ionization.

    • Base Peak: m/z 71 (Neopentyl cation, [C5​H11​]+ ), formed via the loss of the fluoroformyl radical ( ⋅COF , 63 Da).

    • Secondary Peaks: m/z 57 (Tert-butyl cation, formed by rearrangement and methyl loss from the neopentyl cation) and m/z 43.

Mechanistic Visualization

GCMS_Workflow SamplePrep Sample Preparation (Anhydrous Hexane + IS) Injection GC Injection (Split 50:1, 200°C) SamplePrep->Injection Separation Capillary Separation (HP-5ms, Non-polar) Injection->Separation Ionization Electron Ionization (EI) (70 eV, 230°C) Separation->Ionization Detection Mass Spectrometry (Quadrupole, m/z 35-300) Ionization->Detection DataAnalysis Data Interpretation (m/z 71 Base Peak) Detection->DataAnalysis

Caption: GC-MS Analytical and Validation Workflow for Neopentyl Fluoroformate Characterization.

References

  • Kevill, D. N., Kyong, J. B., Park, K.-H., & Seong, M. H. (2012). Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate and a Consideration of Alkyl Haloformates in Solvolytic Reactions. Journal of Chemical Science and Technology. 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 535132, sec-Butyl fluoroformate (Representative Alkyl Fluoroformate GC-MS Spectra). 2

Sources

Validation

Leaving Group Effects in Alkyl Haloformate Esters: A Comparative Guide

Alkyl haloformate esters (ROCOX) are ubiquitous electrophilic reagents in organic synthesis, widely utilized in peptide coupling, prodrug development, and the derivatization of amines and alcohols. For drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Alkyl haloformate esters (ROCOX) are ubiquitous electrophilic reagents in organic synthesis, widely utilized in peptide coupling, prodrug development, and the derivatization of amines and alcohols. For drug development professionals and physical organic chemists, selecting the correct halogen leaving group (Fluorine, Chlorine, or Bromine) is not merely a matter of reactivity—it is a strategic choice that dictates the mechanistic pathway, minimizes side reactions, and ensures process scalability.

This guide objectively compares the performance of fluoroformates, chloroformates, and bromoformates, detailing the causality behind their reactivity and providing self-validating experimental protocols for kinetic evaluation.

Mechanistic Framework: The Causality of Reactivity

The performance of an alkyl haloformate is governed by the competition between two distinct solvolytic reaction channels. The dominance of either pathway depends heavily on the solvent's nucleophilicity ( NT​ ), its ionizing power ( YCl​ ), and the nature of the halogen leaving group[1].

  • Bimolecular Addition-Elimination ( SN​2 -like): In solvents with high nucleophilicity (e.g., ethanol, methanol), the rate-determining step (RDS) is the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate[2]. Because the carbon-halogen bond remains intact during this RDS, the nature of the leaving group has a minimal effect on the overall reaction rate.

  • Unimolecular Ionization ( SN​1 -like): In solvents with low nucleophilicity but high ionizing power (e.g., hexafluoro-2-propanol [HFIP]), or when the alkyl group can form a stable carbocation, the carbon-halogen bond breaks in the RDS to form an acyl cation[3]. Here, the bond dissociation energy of the leaving group strictly dictates the kinetics.

MechanisticPathways cluster_0 Addition-Elimination Pathway cluster_1 Ionization Pathway A Alkyl Haloformate (RO-CO-X) B Tetrahedral Intermediate (Rate-Determining Addition) A->B High Nucleophilicity Solvent (e.g., EtOH) D Acyl Cation Intermediate (Rate-Determining Ionization) A->D High Ionizing Power Solvent (e.g., HFIP) C Substitution Product + HX B->C Fast Elimination E Substitution Product + HX D->E Fast Nucleophilic Attack

Fig 1: Competing mechanistic pathways in the solvolysis of alkyl haloformates.

Comparative Performance: Fluoro vs. Chloro vs. Bromo

The choice of halogen fundamentally alters the stability and reactivity profile of the ester. By analyzing the specific rate ratios ( kX​/kCl​ ), we can objectively compare their performance.

Fluoroformates (X = F)

Fluorine is highly electronegative but forms an exceptionally strong C-F bond. In an addition-elimination mechanism, the strong electron-withdrawing effect of fluorine makes the carbonyl carbon highly electrophilic, resulting in reaction rates slightly faster than or equal to chloroformates ( kF​/kCl​≈1 )[1]. However, under ionization conditions where the C-X bond must break, fluoroformates react orders of magnitude slower ( kF​/kCl​≈10−5 )[2]. This makes fluoroformates incredibly stable against background SN​1 decomposition, allowing them to be used as robust acylating agents in polar aprotic solvents like DMF at elevated temperatures[4].

Chloroformates (X = Cl)

Chloroformates are the industry standard, offering a balanced profile of reactivity and stability. However, they are susceptible to SN​2 decomposition into chloroalkanes and CO2​ in the presence of nucleophiles or bases, which can limit their shelf-life and utility in certain high-temperature reactions[4].

Bromoformates (X = Br)

Bromoformates possess the weakest carbon-halogen bond, making bromide an excellent leaving group. They are highly reactive and exhibit kBr​/kCl​ ratios in the range of 200–500 during solvolysis[5]. Because of their instability, they are rarely stored and are typically generated in situ from chloroformates using HBr[4].

Quantitative Data Summary
Leaving GroupC-X Bond StrengthRelative Rate ( kX​/kCl​ ) in Addition-EliminationRelative Rate ( kX​/kCl​ ) in IonizationPrimary Application in Drug Development
Fluoroformate (-F) Highest~0.9 - 1.2[1] 1.2×10−5 [2]Stable acylation in polar aprotic solvents; resists degradation.
Chloroformate (-Cl) Moderate1.0 (Reference)1.0 (Reference)General purpose peptide synthesis and amine protection.
Bromoformate (-Br) Lowest> 100200 - 500[5]Acylation of highly sterically hindered or unreactive nucleophiles.

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively measure these leaving group effects and determine the extended Grunwald-Winstein parameters, researchers rely on high-precision conductimetry. This protocol operates as a self-validating system : by continuously monitoring the generation of hydrohalic acid (HX) and plotting the integrated first-order rate law, any deviation from linearity immediately flags competing side reactions (e.g., background hydrolysis or autocatalysis), ensuring the integrity of the extracted rate constants.

Step-by-Step Conductimetric Protocol
  • Solvent Preparation: Prepare binary solvent mixtures (e.g., 80% Ethanol / 20% Water v/v) gravimetrically to ensure exact nucleophilicity ( NT​ ) and ionizing power ( YCl​ ) values are maintained.

  • Thermal Equilibration: Submerge a high-precision conductivity cell containing 3.0 mL of the solvent into a constant-temperature water bath maintained at 25.00 ± 0.01 °C. Allow 15 minutes for complete thermal equilibration.

  • Substrate Injection (Initiation): Inject a precise micro-volume (approx. 5 µL) of the neat alkyl haloformate into the cell. Causality note: A micro-volume is used to achieve a dilute final concentration (~ 10−3 M), preventing the substrate from macroscopically altering the solvent's dielectric constant.

  • Data Acquisition: Record the conductance ( Gt​ ) at regular intervals using an automated data logger. Ensure data is captured over at least three half-lives.

  • Infinity Titration ( G∞​ ): Allow the reaction to proceed for >10 half-lives (or gently heat the sealed cell and re-equilibrate) to obtain the final conductance. This validates 100% conversion of the substrate.

  • Kinetic Extraction: Plot ln(G∞​−Gt​) versus time ( t ). The negative slope of this linear regression yields the specific first-order rate constant ( k ). An R2 value < 0.999 invalidates the run, triggering a mandatory system flush.

Protocol S1 1. Solvent Preparation (Gravimetric Binary Mixtures) S2 2. Thermal Equilibration (±0.01 °C Precision Bath) S1->S2 S3 3. Substrate Injection (Micro-volume, ~1 mM final) S2->S3 S4 4. Conductance Monitoring (Real-time G_t acquisition) S3->S4 S5 5. Infinity Measurement (>10 Half-lives for G_inf) S4->S5 S6 6. Linear Regression (ln(G_inf - G_t) vs. time) S5->S6

Fig 2: Self-validating conductimetric workflow for haloformate solvolysis kinetics.

Conclusion

The selection of an alkyl haloformate should be driven by the mechanistic demands of the target reaction. While chloroformates remain the versatile standard, fluoroformates offer unparalleled stability against ionization-driven decomposition, making them superior for high-temperature acylations in polar media. Conversely, bromoformates sacrifice stability for extreme electrophilicity, serving as specialized reagents for recalcitrant nucleophiles.

References
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate - ACS Public
  • Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects - PMC (NIH)
  • Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions - ResearchG
  • Product Class 3: Carbonic Acid Halides - Thieme Connect

Sources

Comparative

A Comparative Guide to Derivatization Chemistries for Enhanced Peptide Quantification by HPLC

In the landscape of peptide and protein analytics, accurate quantification is paramount for therapeutic development, proteomics research, and quality control. High-Performance Liquid Chromatography (HPLC) stands as a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide and protein analytics, accurate quantification is paramount for therapeutic development, proteomics research, and quality control. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these measurements. However, many peptides lack a strong native chromophore or fluorophore, presenting a significant challenge for sensitive and accurate detection. Chemical derivatization addresses this by covalently attaching a tag to the peptide, enhancing its detectability.[1][2][3]

This guide provides an in-depth comparison of common pre-column derivatization reagents used for peptide and amino acid quantification by HPLC. While the initial focus of this investigation was to be on neopentyl fluoroformate, a comprehensive literature search did not yield sufficient data on its application for peptide yield validation. Therefore, this guide will focus on well-established and widely utilized alternatives, providing researchers with the necessary information to select the optimal derivatization strategy for their specific application. We will delve into the mechanisms, protocols, and performance characteristics of Dansyl Chloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), o-phthalaldehyde (OPA), and Phenylisothiocyanate (PITC).

The "Why" of Derivatization: Overcoming Analytical Hurdles

The primary motivation for derivatizing peptides is to improve the sensitivity and selectivity of their detection.[3][4] By introducing a functional group with strong UV absorbance or fluorescence, derivatization can lower the limit of detection (LOD) and limit of quantification (LOQ) by several orders of magnitude.[5] This is particularly crucial when analyzing low-abundance peptides in complex biological matrices.

Furthermore, derivatization can improve the chromatographic properties of peptides. For instance, hydrophilic peptides that are poorly retained on reversed-phase (RP) columns can be made more hydrophobic through derivatization, leading to better separation and peak shape.[6]

A Head-to-Head Comparison of Leading Derivatization Reagents

The choice of derivatization reagent is a critical decision in method development. The ideal reagent should offer a rapid and complete reaction, form stable derivatives, and not introduce interfering byproducts. Below, we compare the most prominent reagents used in the field.

Table 1: Comparative Overview of Common Derivatization Reagents
ReagentTarget Functional GroupDetection MethodKey AdvantagesKey Disadvantages
Dansyl Chloride Primary and secondary aminesFluorescence, UVStable derivatives, reacts with both primary and secondary amines.[7][8][9]Slower reaction time, potential for multiple derivatives per peptide.
Fmoc-Cl Primary and secondary aminesFluorescence, UVHigh sensitivity, well-established for amino acid analysis.[10]Reagent can be unstable, potential for interfering byproducts.[11]
OPA Primary amines (in the presence of a thiol)FluorescenceVery fast reaction, highly sensitive for primary amines.[12][13]Derivatives can be unstable, does not react with secondary amines like proline.[13][14]
PITC (Edman's Reagent) Primary and secondary aminesUVWell-established for N-terminal sequencing, stable derivatives.[15][16]Less sensitive than fluorescent methods, requires more stringent reaction conditions.

Experimental Deep Dive: Protocols and Mechanisms

A robust and reproducible derivatization protocol is the foundation of accurate peptide quantification. Here, we provide detailed methodologies for each reagent, explaining the critical steps and the underlying chemistry.

Dansyl Chloride Derivatization

Dansyl chloride reacts with the primary amino group of the N-terminus and the epsilon-amino group of lysine residues to form highly fluorescent sulfonamide adducts.[7][8] The reaction is typically carried out in an alkaline environment.

Peptide Peptide Sample in Buffer Mix Mix & Incubate (e.g., 60°C, 30-60 min) Peptide->Mix Reagent Dansyl Chloride in Acetonitrile Reagent->Mix Quench Quench Reaction (e.g., add primary amine) Mix->Quench HPLC HPLC Analysis (Fluorescence Detection) Quench->HPLC

Caption: Dansyl Chloride Derivatization Workflow.

  • Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate (pH ~9.5).

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride in a water-miscible organic solvent like acetonitrile.

  • Derivatization Reaction: Add the dansyl chloride solution to the peptide sample. The reaction is typically incubated at an elevated temperature (e.g., 37-60°C) for 30-60 minutes.[17]

  • Quenching: The reaction can be stopped by adding a primary amine, such as methylamine, to consume the excess dansyl chloride.[8]

  • HPLC Analysis: Inject the derivatized sample directly onto a reversed-phase HPLC column. Detection is typically performed using a fluorescence detector with excitation around 335 nm and emission around 520 nm.

Fmoc-Cl Derivatization

9-Fluorenylmethyloxycarbonyl chloride is a widely used reagent that reacts with primary and secondary amines to form stable, fluorescent carbamate derivatives.[10][18]

Peptide Peptide Sample in Buffer Mix Mix & React (Room Temp, short time) Peptide->Mix Reagent Fmoc-Cl in Aprotic Solvent Reagent->Mix Extract Extract Excess Reagent (e.g., Pentane) Mix->Extract HPLC HPLC Analysis (Fluorescence Detection) Extract->HPLC

Caption: Fmoc-Cl Derivatization Workflow.

  • Sample Preparation: Dissolve the peptide in an alkaline borate buffer (pH ~8.5-9.0).

  • Reagent Preparation: Prepare a fresh solution of Fmoc-Cl in an aprotic solvent like acetone or acetonitrile.

  • Derivatization Reaction: Add the Fmoc-Cl solution to the peptide sample and allow it to react at room temperature for a short period (typically 1-5 minutes).

  • Removal of Excess Reagent: Excess Fmoc-Cl can be removed by extraction with an organic solvent such as pentane or hexane to prevent interference during HPLC analysis.[11]

  • HPLC Analysis: Inject the aqueous layer containing the derivatized peptide onto a C18 column. Detection is performed with a fluorescence detector (excitation ~265 nm, emission ~315 nm).[18]

OPA Derivatization

o-Phthalaldehyde reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[12][13] This reaction is very fast and can often be automated in the autosampler.[19][20]

Peptide Peptide Sample Mix Automated Mixing (in Autosampler) Peptide->Mix Reagent OPA/Thiol Reagent Reagent->Mix Inject Immediate Injection Mix->Inject HPLC HPLC Analysis (Fluorescence Detection) Inject->HPLC

Caption: OPA Derivatization Workflow.

  • Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~10.2).[19]

  • Automated Derivatization: In a typical automated procedure, the autosampler is programmed to aspirate the peptide sample, followed by the OPA reagent.[19][20] The mixture is briefly incubated in the sample loop or a mixing vial before injection.

  • HPLC Analysis: The derivatized sample is immediately injected onto the HPLC column. The derivatives are detected by fluorescence (excitation ~340 nm, emission ~450 nm).

PITC Derivatization

Phenylisothiocyanate, also known as Edman's reagent, reacts with the N-terminal amino group of a peptide to form a phenylthiocarbamyl (PTC) derivative.[16] This method is the basis of Edman degradation for peptide sequencing.

Peptide Dried Peptide Sample Couple Coupling Reaction (Room Temp) Peptide->Couple Reagent PITC in Pyridine/Water Reagent->Couple Dry Dry Down under Vacuum Couple->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Analysis (UV Detection) Reconstitute->HPLC

Caption: PITC Derivatization Workflow.

  • Sample Preparation: The peptide sample is typically dried down in a reaction vial.

  • Derivatization Reaction: A solution of PITC in a mixture of pyridine and water is added to the dried peptide. The coupling reaction proceeds at room temperature.

  • Removal of Excess Reagent: After the reaction, the excess PITC and byproducts are removed by vacuum centrifugation.

  • Reconstitution and Analysis: The resulting PTC-peptide is reconstituted in a suitable solvent, often the initial mobile phase, and analyzed by reversed-phase HPLC with UV detection, typically at 254 nm.[16]

Performance Metrics: A Data-Driven Comparison

The validation of an analytical method is crucial for ensuring its accuracy, precision, and reliability. Key performance metrics for HPLC-based peptide quantification include linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Table 2: Typical Performance Characteristics of Derivatization Methods
ParameterDansyl ChlorideFmoc-ClOPAPITC
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Precision (RSD%) < 15%[17]< 10%< 5% (with automation)[19]< 10%
Accuracy (% Recovery) 85-115%[17]90-110%90-110%85-115%
Sensitivity (LOD) Low picomole to femtomoleFemtomoleFemtomolePicomole

Note: These values are representative and can vary depending on the specific peptide, HPLC system, and experimental conditions.

The high sensitivity of fluorescence-based methods (Dansyl Chloride, Fmoc-Cl, and OPA) makes them particularly suitable for trace analysis. Automated OPA derivatization often provides the best precision due to the highly controlled and repeatable reaction conditions.[19][20]

Concluding Remarks for the Practicing Scientist

The selection of a derivatization reagent for peptide quantification is a multi-faceted decision that depends on the specific analytical requirements.

  • For high-throughput screening where speed and precision are critical, an automated OPA derivatization is often the preferred choice, provided the peptide contains a primary amine and proline is not the N-terminal residue.

  • When utmost sensitivity is required for both primary and secondary amines, Fmoc-Cl is an excellent option, though careful removal of excess reagent is necessary.

  • Dansyl chloride offers a robust and reliable method for a broad range of peptides, and its derivatives are very stable.

  • PITC remains a valuable tool, particularly in laboratories already equipped for Edman sequencing, and provides good UV-based quantification.

Ultimately, the optimal method will be determined by a careful evaluation of the peptide's properties, the required sensitivity and throughput, and the available instrumentation. Method validation is a non-negotiable step to ensure that the chosen derivatization strategy provides accurate and reliable data for your research or development pipeline.

References

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. Available from: [Link]

  • ACS Publications. On-Line HPLC Photodiode Array Detection and OPA Derivatization for Partial Identification of Small Peptides from White Wine. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PMC. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]

  • ResearchGate. Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography. Available from: [Link]

  • Diva-Portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available from: [Link]

  • MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available from: [Link]

  • MDPI. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Available from: [Link]

  • IntechOpen. Peptide and Amino Acids Separation and Identification from Natural Products. Available from: [Link]

  • SpringerLink. HPLC of Peptides and Proteins. Available from: [Link]

  • PMC. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Available from: [Link]

  • ijp-online.com. analysis of amino acids by high performance liquid chromatography. Available from: [Link]

  • ACS Publications. Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • SciSpace. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of L-Asparagine Depletion in Serum. Available from: [Link]

  • SIELC Technologies. Separation of Ninhydrin on Newcrom R1 HPLC column. Available from: [Link]

  • Taylor & Francis Online. Comparison of Reverse-Phase High-Performance Liquid Chromatographic Methods for Precolumn-Derivatized Amino Acids. Available from: [Link]

  • Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. Available from: [Link]

  • actascientific.com. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available from: [Link]

  • PMC. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Available from: [Link]

  • PubMed. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. Available from: [Link]

  • Wiley Analytical Science. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available from: [Link]

  • PMC. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex. Available from: [Link]

  • PubMed. A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. Available from: [Link]

  • SpringerLink. HPLC of Peptides and Proteins. Available from: [Link]

  • ResearchGate. Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Available from: [Link]

  • Atlantis Press. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • PubMed. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. Available from: [Link]

  • MDPI. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Available from: [Link]

Sources

Validation

A Comparative Guide to the Efficiency of Neopentyl Fluoroformate versus Standard Chloroformates in Amine Protection

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within pharmaceutical and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The formation of carbamates via the reaction of amines with chloroformates is a cornerstone of this strategy, safeguarding the amine's nucleophilicity and basicity during subsequent synthetic transformations. While standard chloroformates like benzyl chloroformate (Cbz-Cl) and ethyl chloroformate are well-established reagents, the emergence of alternatives such as neopentyl fluoroformate presents an opportunity to explore new reactivity profiles and potential advantages.

This guide provides a comprehensive evaluation of neopentyl fluoroformate's efficiency in comparison to standard chloroformates for the protection of amines. Our analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and presented with the practical insights of a seasoned application scientist.

The Dueling Reagents: A Tale of Sterics and Electronics

The efficiency of an acylation reaction is fundamentally governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. In the case of neopentyl fluoroformate and standard chloroformates, a fascinating interplay of steric and electronic effects comes to the fore.

Standard Chloroformates: The Established Workhorses

Standard chloroformates, with the general structure ROC(O)Cl, are highly reactive and versatile reagents.[1] Their utility is well-documented, particularly benzyl chloroformate for the introduction of the robust benzyloxycarbonyl (Cbz) protecting group.[2] The reactivity of these compounds is similar to that of acyl chlorides, allowing for the efficient introduction of alkoxycarbonyl groups.[1]

Neopentyl Fluoroformate: A Study in Contrasts

Neopentyl fluoroformate, with its bulky neopentyl group and a fluorine as the leaving group, presents a unique set of characteristics. The neopentyl group, (CH₃)₃CCH₂-, is known for its significant steric hindrance, which can dramatically influence the reactivity of the molecule. This steric bulk can shield reactive functional groups, a property often exploited in protecting group strategies.

A Head-to-Head Comparison: Reactivity and Efficiency

A direct comparison of neopentyl fluoroformate with standard chloroformates reveals a trade-off between steric hindrance and the electronic effects of the leaving group.

The Decisive Role of Steric Hindrance

The most significant factor influencing the reactivity of neopentyl fluoroformate is the steric bulk of the neopentyl group. Nucleophilic attack on the carbonyl carbon, a key step in the carbamate formation, is significantly impeded by the large tert-butyl moiety adjacent to the reaction center. This steric hindrance is known to dramatically slow down SN2 reactions, with neopentyl bromide reacting approximately 100,000 times slower than n-propyl bromide.[3] While the reaction with a chloroformate is a nucleophilic acyl substitution, the principle of steric hindrance at the alpha-carbon still applies, suggesting a considerably lower reaction rate for neopentyl fluoroformate compared to less hindered chloroformates like ethyl or benzyl chloroformate.

Solvolysis studies on neopentyl chloroformate have shown that in many solvents, its rate of reaction is comparable to that of ethyl and n-propyl chloroformates.[4] However, these studies also indicate that the reaction can proceed through different mechanisms, including an ionization pathway, which is influenced by the solvent's ionizing power.[4]

The Fluoride vs. Chloride Leaving Group Dilemma

In nucleophilic acyl substitution, the leaving group's ability to depart is crucial. Generally, weaker bases are better leaving groups.[5] Since hydrofluoric acid (pKa ≈ 3.2) is a weaker acid than hydrochloric acid (pKa ≈ -7), the fluoride ion is a poorer leaving group than the chloride ion.[1] This would suggest that fluoroformates are less reactive than chloroformates.

However, the high electronegativity of fluorine makes the carbonyl carbon in a fluoroformate more electrophilic than in a chloroformate.[1] This increased electrophilicity can, in some cases, compensate for the poorer leaving group ability of fluoride, leading to comparable or even faster reaction rates for fluoroformates.[1]

Quantitative Data Summary

ReagentRelative Solvolysis Rate (in 80% Ethanol at 25°C)Key Factors Influencing Reactivity
Ethyl ChloroformateBaselineLow steric hindrance, good chloride leaving group.
n-Propyl ChloroformateSimilar to Ethyl ChloroformateSlightly increased steric hindrance compared to ethyl, but still highly reactive.
Neopentyl ChloroformateSimilar to Ethyl Chloroformate in some solventsSignificant steric hindrance from the neopentyl group is expected to decrease reactivity towards nucleophiles like amines. The observed solvolysis rates suggest a complex interplay of solvent effects and reaction mechanisms.[4]

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the protection of a primary amine using benzyl chloroformate as a standard and a representative protocol for neopentyl fluoroformate.

Protocol 1: Amine Protection using Benzyl Chloroformate (Cbz Protection)

This protocol is a standard procedure for the introduction of the Cbz protecting group.

Materials:

  • Primary amine (e.g., benzylamine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like triethylamine (TEA)

  • Dichloromethane (DCM) or a suitable organic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) or triethylamine (1.1 eq) in a suitable solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: >90%[6]

Protocol 2: Representative Protocol for Amine Protection using Neopentyl Fluoroformate

Note: As specific literature protocols for this reaction are scarce, this procedure is based on general methods for carbamate formation using haloformates.

Materials:

  • Primary amine (e.g., benzylamine)

  • Neopentyl fluoroformate

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add neopentyl fluoroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours), given the expected lower reactivity. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Yield: Likely to be lower than with standard chloroformates under similar conditions due to steric hindrance. Optimization of reaction time and temperature would be necessary.

Visualizing the Chemistry

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of both neopentyl fluoroformate and standard chloroformates with amines proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

G cluster_0 Reaction with Standard Chloroformate (X = Cl) cluster_1 Reaction with Neopentyl Fluoroformate (X = F, R = Neopentyl) Amine R'-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic Attack Chloroformate R-O-C(=O)-X Chloroformate->Intermediate1 Carbamate R-O-C(=O)-NH-R' Intermediate1->Carbamate Elimination HX HX Intermediate1->HX Amine2 R'-NH₂ Intermediate2 Tetrahedral Intermediate (Sterically Hindered) Amine2->Intermediate2 Slower Nucleophilic Attack Fluoroformate NeoPent-O-C(=O)-F Fluoroformate->Intermediate2 Carbamate2 NeoPent-O-C(=O)-NH-R' Intermediate2->Carbamate2 Elimination HF HF Intermediate2->HF

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Experimental Workflow: A Comparative Overview

The general workflow for amine protection using either reagent is similar, with the primary anticipated difference being the reaction time.

G cluster_0 Standard Chloroformate cluster_1 Neopentyl Fluoroformate Start Start: Amine + Base in Solvent Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of Chloroformate/Fluoroformate Cooling->Addition Reaction Reaction at Room Temperature Addition->Reaction Reaction_Standard Reaction (2-4 hours) Reaction_Neopentyl Reaction (12-24+ hours, expected) Workup Aqueous Work-up Purification Purification Workup->Purification Product Protected Amine (Carbamate) Purification->Product Reaction_Standard->Workup Reaction_Neopentyl->Workup

Caption: Comparative experimental workflow for amine protection.

Conclusion: Choosing the Right Tool for the Job

The choice between neopentyl fluoroformate and a standard chloroformate for amine protection is a classic case of balancing reactivity with other desired properties.

  • Standard Chloroformates (e.g., Benzyl Chloroformate): These reagents are the go-to choice for high-efficiency, rapid, and reliable amine protection. Their lower steric hindrance ensures fast reaction rates and high yields under standard conditions. They are ideal for most applications where a robust and well-characterized protecting group is required.

  • Neopentyl Fluoroformate: The significant steric hindrance of the neopentyl group makes this reagent considerably less reactive towards amines. This lower reactivity translates to longer reaction times and potentially lower yields. However, this very property could be advantageous in specific scenarios, such as achieving selectivity in the presence of multiple nucleophilic sites or when a particularly stable and sterically demanding protecting group is required. The neopentyl group's resistance to certain reactions could enhance the stability of the protected compound.

References

  • BenchChem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. BenchChem.
  • D'Souza, M. J., Carter, S. E., & Kevill, D. N. (2011). Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent. International journal of molecular sciences, 12(2), 1161–1174.
  • D'Souza, M. J., Carter, S. E., & Kevill, D. N. (2011). Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent. PubMed.
  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Xie, J., et al. (2005).
  • Soderberg, T. (2019, August 12). 8.5: Leaving Groups. Chemistry LibreTexts.
  • Sigma-Aldrich.
  • Smolecule. (2026). Comparative Guide: Phenyl Chloroformate vs.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Chemistry Stack Exchange. (2020, July 14). Solved 4. Chloride is generally is a better leaving group. Chegg.com.
  • Kasal, P., & Jindřich, J. (2018). Reactivity of Neopentyl-Like Compounds in the Synthesis of Branched Polyethers.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • BenchChem. (2025).
  • Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Reddit.
  • D'Souza, M. J., & Kevill, D. N. (2009).
  • D'Souza, M. J. (n.d.).
  • USFQ. (2011, December 15). The reaction mechanism of the gas-phase thermal decomposition kinetics of neopentyl halides: A DFT study. Universidad San Francisco de Quito USFQ.
  • D'Souza, M. J., & Kevill, D. N. (2013).
  • Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851-854.
  • Bronner, S. M., et al. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society, 134(40), 16462–16465.
  • Benchchem. (n.d.).
  • D'Souza, M. J., et al. (2011).
  • Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.
  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
  • Meanwell, N. A. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(13), 5822–5880.
  • Organic Chemistry Portal. (n.d.).
  • University of Nottingham Repository. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository.
  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
  • Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. The Journal of Organic Chemistry, 85(23), 15077–15089.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Yang, L., et al. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Neopentyl fluoroformate proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive halogenated reagents requires more than just following a checklist—it demands a fundamental understanding of the underlying chemical mechanisms...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive halogenated reagents requires more than just following a checklist—it demands a fundamental understanding of the underlying chemical mechanisms. Neopentyl fluoroformate is a highly reactive, moisture-sensitive, and toxic acylating agent. While much of the industry is familiar with chloroformate disposal, fluoroformates present a unique and elevated risk profile: their hydrolysis generates hydrogen fluoride (HF) rather than hydrogen chloride (HCl).

Because HF is highly corrosive and uniquely toxic due to its ability to penetrate tissue and deplete physiological calcium, the disposal of neopentyl fluoroformate cannot rely on simple aqueous dilution. It requires a meticulously controlled, calcium-mediated alkaline quenching protocol to neutralize the acid and permanently sequester the fluoride ions.

Below is the definitive operational and disposal plan for neopentyl fluoroformate, designed for researchers and drug development professionals who require absolute scientific rigor and safety.

Chemical Causality & Risk Profile

To safely dispose of neopentyl fluoroformate, we must first understand its degradation pathway. When exposed to water or hydroxide ions, esters of fluoroformic acid hydrolyze rapidly. Kinetic studies indicate that carbon–halogen bond breaking is a critical step, often proceeding through an intermediate mixed anhydride before fully decomposing[1].

The hydrolysis reaction yields three primary products:

  • Neopentyl alcohol: A relatively benign organic byproduct.

  • Carbon dioxide ( CO2​ ): Rapid gas evolution can cause catastrophic pressurization if sealed containers are used.

  • Hydrogen fluoride ( HF ): A severe contact hazard and systemic toxin.

To mitigate the HF hazard, we must introduce a calcium source—such as calcium hydroxide ( Ca(OH)2​ ) or calcium chloride ( CaCl2​ )—into the quenching bath. Calcium ions react with aqueous fluoride to precipitate calcium fluoride ( CaF2​ ), a highly stable and insoluble compound, effectively removing the toxic fluoride from the aqueous waste stream[2][3].

Operational Safety & Environmental Controls

Before initiating the disposal protocol, the laboratory environment must be strictly controlled.

  • Ventilation: All procedures must be conducted in a certified, high-velocity chemical fume hood to capture evolved CO2​ and potential HF vapors[4].

  • Personal Protective Equipment (PPE): Standard nitrile gloves provide insufficient breakthrough times for fluorinated compounds and HF. Personnel must wear heavy-duty fluorinated rubber or butyl rubber gloves[4][5]. A fully buttoned flame-retardant lab coat, tightly sealed chemical safety goggles, and a full face shield are mandatory[4].

  • Emergency Preparedness: Calcium gluconate gel (2.5%) must be immediately accessible on the benchtop in the event of accidental HF exposure.

The Calcium-Mediated Quenching Protocol

This self-validating protocol ensures that the reactive fluoroformate is entirely consumed and that all hazardous byproducts are chemically neutralized and sequestered.

Phase 1: Quenching Bath Formulation
  • Select a wide-mouth borosilicate glass beaker (do not use narrow-neck flasks due to CO2​ evolution) with a capacity at least 10 times the total volume of the fluoroformate to be quenched.

  • Prepare a 10–20% (w/v) aqueous Sodium Hydroxide ( NaOH ) solution.

  • Add solid Calcium Hydroxide ( Ca(OH)2​ ) to the basic solution to create a suspension. Use approximately 1.5 molar equivalents of Calcium for every mole of anticipated Fluoride[2].

  • Place the beaker in an ice-water bath and initiate vigorous magnetic stirring. Allow the bath to cool below 10 °C.

Phase 2: Controlled Hydrolysis
  • Transfer the neopentyl fluoroformate to a dropping funnel.

  • Begin dropwise addition of the neopentyl fluoroformate into the stirred, chilled alkaline-calcium suspension.

    • Causality Check: The reaction is highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise volatilize unreacted fluoroformate or HF before it can be neutralized.

  • Monitor the reaction continuously. You will observe effervescence ( CO2​ release) and the gradual formation of a fine white precipitate ( CaF2​ )[2][3].

Phase 3: Verification and Waste Segregation
  • Once addition is complete, leave the mixture stirring in the ice bath for an additional 2 hours to ensure the complete consumption of any intermediate mixed anhydrides[1].

  • Verify the pH of the solution using pH indicator strips. The solution must remain strongly basic (pH > 10). If the pH has dropped, add additional NaOH to prevent the formation of volatile HF gas.

  • The resulting mixture is a slurry containing aqueous base, neopentyl alcohol, and solid CaF2​ . Transfer this slurry into a heavy-duty, properly labeled high-density polyethylene (HDPE) hazardous waste container. Do not use glass waste containers, as trace unreacted HF can etch glass.

  • Label the container as: "Hazardous Waste: Basic Aqueous/Organic mixture with Calcium Fluoride precipitate."

Quantitative Operational Parameters

To ensure reproducibility and safety, adhere to the following stoichiometric and environmental targets during the disposal process:

ParameterQuantitative TargetScientific Rationale
Fluoroformate : Base ( NaOH ) 1 : 3 (Molar Ratio)Ensures complete neutralization of HF and provides excess alkalinity to buffer CO2​ dissolution.
Calcium Source ( Ca(OH)2​ ) 1 : 1.5 (Molar Ratio to F)Drives the thermodynamic equilibrium toward complete precipitation of CaF2​ [3].
Bath Temperature < 10 °CMitigates exothermic runaway and suppresses the volatilization of reactive intermediates.
Final Verification pH > 10.0Maintains fluoride in its ionic state ( F− ) to facilitate precipitation and prevents HF gas formation.

Hydrolysis and Sequestration Workflow

The following diagram illustrates the chemical causality and logistical flow of the quenching procedure, highlighting the transformation of high-risk compounds into stable waste.

G Start Neopentyl Fluoroformate (Reactive & Toxic) Hydrolysis Alkaline Hydrolysis (NaOH / H2O, <10°C) Start->Hydrolysis Controlled dropwise addition Int1 Neopentyl Alcohol (Organic Waste) Hydrolysis->Int1 Int2 CO2 Gas (Ventilation Required) Hydrolysis->Int2 Int3 Hydrogen Fluoride (HF) (Highly Corrosive) Hydrolysis->Int3 CaQuench Calcium Addition (Ca(OH)2 or CaCl2) Int3->CaQuench In-situ neutralization SafeWaste Calcium Fluoride (CaF2) (Stable Precipitate) CaQuench->SafeWaste Precipitation

Chemical hydrolysis and calcium-mediated fluoride precipitation workflow.

References

  • Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

  • Standard Operating Procedure: Chloroform Rutgers Environmental Health and Safety[Link]

  • Stabilization of fluorine in soil using calcium hydroxide and its potential human health risk Environmental Engineering Research (EEER)[Link]

  • Treatment of Highly Concentrated Fluoride Wastewater from the Semiconductor Industry by CaCl2 based on the Adjustment of ζ-Potential ACS ES&T Water[Link]

Sources

Handling

Personal protective equipment for handling Neopentyl fluoroformate

Neopentyl Fluoroformate: Comprehensive Guide to Personal Protective Equipment and Safe Handling Neopentyl fluoroformate (CAS: 63934-51-0) is a highly reactive acylating agent utilized in advanced drug development and org...

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Author: BenchChem Technical Support Team. Date: April 2026

Neopentyl Fluoroformate: Comprehensive Guide to Personal Protective Equipment and Safe Handling

Neopentyl fluoroformate (CAS: 63934-51-0) is a highly reactive acylating agent utilized in advanced drug development and organic synthesis. While it offers unique advantages in introducing fluorinated moieties, its operational handling requires uncompromising safety standards.

The primary hazard of neopentyl fluoroformate does not stem solely from the intact molecule, but from its degradation products. Kinetic studies demonstrate that in the presence of ambient moisture, neopentyl fluoroformate undergoes rapid solvolysis via a bimolecular addition-elimination pathway . This hydrolysis quantitatively eliminates Hydrogen Fluoride (HF) gas and carbon dioxide. Therefore, all safety, personal protective equipment (PPE), and operational protocols for neopentyl fluoroformate must be engineered to mitigate severe HF exposure.

G NF Neopentyl Fluoroformate (Moisture Sensitive) Solv Solvolysis (Addition-Elimination) NF->Solv H2O H2O (Moisture) H2O->Solv HF Hydrogen Fluoride (HF) Highly Toxic Solv->HF CO2 Carbon Dioxide (CO2) Solv->CO2 ROH Neopentyl Alcohol Solv->ROH Skin Dermal Exposure HF->Skin Tox Deep Tissue Necrosis & Hypocalcemia Skin->Tox CaGlu Calcium Gluconate Gel (Antidote) Skin->CaGlu First Aid CaF2 Insoluble CaF2 (Neutralized) Tox->CaF2 Prevents CaGlu->CaF2

Mechanism of Neopentyl fluoroformate solvolysis, HF toxicity, and calcium gluconate neutralization.

Mandatory Personal Protective Equipment (PPE) Matrix

Because the HF generated by fluoroformate degradation rapidly penetrates the epidermis to cause deep tissue necrosis and systemic hypocalcemia, standard laboratory PPE is critically insufficient. The following quantitative standards must be met:

PPE CategoryMaterial SpecificationQuantitative StandardMechanistic Justification
Hand Protection Heavy-duty Neoprene or Viton over Nitrile (Double Glove)>22 mil thickness; >480 min breakthrough timeHF penetrates thin latex/nitrile. Double-gloving ensures a secondary barrier against micro-tears and transdermal fluoride absorption.
Eye Protection Non-vented Chemical Splash Goggles + Face ShieldANSI Z87.1+ impact & splash ratingHF vapors cause severe corneal edema. A face shield alone allows vapors to bypass from underneath; goggles provide the primary seal.
Body Protection Polyvinyl Chloride (PVC) or Neoprene Apron>15 mil thicknessPrevents transdermal HF absorption to the torso during accidental spills. Standard cotton lab coats absorb and hold the acid against the skin.
Respiratory Fume Hood / Acid-Gas RespiratorFace velocity: 80-120 fpm (0.4-0.6 m/s)Rapidly evacuates gaseous HF and CO2 byproducts, preventing inhalation toxicity and pulmonary edema.

Step-by-Step Operational Methodology

To guarantee safety, every protocol must function as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Verification

  • Action: Verify the presence of unexpired 2.5% Calcium Gluconate gel and ensure the fume hood is operating at optimal velocity.

  • Causality: Calcium gluconate is the specific, mandatory antidote for HF exposure . The fume hood velocity ensures immediate capture of HF gas generated by ambient moisture.

  • Validation: Squeeze a small amount of the gel to confirm it has not separated or dried out. Tape a tissue strip to the hood sash; a steady inward pull physically validates negative pressure before opening any chemical containers.

Phase 2: Material Selection and Setup

  • Action: Utilize exclusively Polytetrafluoroethylene (PTFE) or High-Density Polyethylene (HDPE) reaction vessels and syringes.

  • Causality: HF reacts aggressively with silicon dioxide (SiO2) in standard borosilicate glass to produce silicon tetrafluoride (SiF4), a toxic gas. This reaction structurally compromises the glass vessel, leading to catastrophic failure and spills .

  • Validation: Perform a visual inspection of the PTFE/HDPE vessels. Conduct a dry run with a benign solvent to confirm seal integrity and ensure no micro-cracks exist before introducing the fluoroformate.

Phase 3: Reagent Handling and Transfer

  • Action: Transfer neopentyl fluoroformate using a Schlenk line or within a glovebox under an inert argon or nitrogen atmosphere.

  • Causality: The bimolecular addition-elimination solvolysis pathway is triggered by atmospheric moisture . Inert atmospheres prevent the initial hydrolysis step, entirely suppressing HF generation during transfer.

  • Validation: A stable pressure reading on the Schlenk line manifold confirms the absence of atmospheric leaks prior to reagent transfer.

Phase 4: Decontamination and Quenching

  • Action: Quench residual neopentyl fluoroformate by slowly adding it to a stirred, ice-cold saturated solution of calcium carbonate (CaCO3) or calcium hydroxide (Ca(OH)2).

  • Causality: The alkaline calcium solution drives the hydrolysis to completion while simultaneously precipitating the liberated fluoride ions as insoluble, non-toxic calcium fluoride (CaF2).

  • Validation: The cessation of effervescence (CO2 release) and the stabilization of the solution's pH at ~7.5 indicates complete quenching and neutralization.

Emergency Response & Self-Validating First Aid Protocols

In the event of exposure to neopentyl fluoroformate or its degradants, immediate action is required. Do not wait for symptoms to develop. HF burns are notoriously painless at first because the fluoride ion destroys nerve endings as it penetrates tissue .

Dermal Exposure Protocol

  • Action: Immediately flush the affected area with copious amounts of water for exactly 5 minutes, then aggressively massage 2.5% calcium gluconate gel into the skin while wearing clean neoprene gloves.

  • Causality: The initial water rinse removes surface acid. The calcium gluconate provides an exogenous source of Ca2+ ions, which intercept and bind the highly electronegative F- ions to form insoluble CaF2. This prevents the fluoride from leaching calcium from deep tissue and bones, averting systemic hypocalcemia.

  • Validation: The cessation of localized, deep-throbbing pain indicates that free fluoride ions are being successfully neutralized. If pain persists, neutralization is incomplete, and continuous application is required en route to emergency medical care.

Ocular Exposure Protocol

  • Action: Flush eyes at an emergency eyewash station for a minimum of 15 minutes. Do not apply calcium gluconate gel to the eyes.

  • Causality: The gel is abrasive and will cause severe mechanical damage to the cornea.

  • Validation: Continuous, unhindered flushing validates the immediate first-aid step. Immediate transport to an ophthalmologist or emergency room is mandatory regardless of visual acuity post-flush.

Waste Segregation and Disposal

  • Action: Store neutralized waste in clearly labeled, secondary-contained HDPE carboys. Never mix fluoroformate waste with strong bases, heavy metals, or glass-containing waste streams.

  • Causality: Mixing unquenched fluoroformates with incompatible chemicals can trigger runaway exothermic decomposition, rapidly volatilizing the remaining chemical into the laboratory atmosphere.

  • Validation: Monitor the exterior temperature of the waste carboy for 15 minutes after the addition of the quenched mixture; a stable ambient temperature confirms the absence of secondary exothermic reactions.

References

  • Guidelines for the Safe Use of Hydrofluoric Acid McGill University Environmental Health and Safety URL:[Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid Environment, Health & Safety, University of Wisconsin-Madison URL:[Link]

  • Hydrofluoric Acid (HF) Safety Guidelines Division of Research Safety, University of Illinois URL:[Link]

  • Correlation of the Rate of Solvolysis of Neopentyl Fluoroformate ScholarWorks, Hanyang University URL: [Link]

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